Product packaging for (+)-Dicentrine(Cat. No.:CAS No. 517-66-8)

(+)-Dicentrine

Numéro de catalogue: B1670447
Numéro CAS: 517-66-8
Poids moléculaire: 339.4 g/mol
Clé InChI: YJWBWQWUHVXPNC-AWEZNQCLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dicentrine is an aporphine alkaloid.
Dicentrine has been reported in Illigera luzonensis, Lindera megaphylla, and other organisms with data available.
Dicentrine is an anticancer compound isolated from Lindera, a species of flowering plants.
structure given in first source;  RN refers to (S)-isome

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H21NO4 B1670447 (+)-Dicentrine CAS No. 517-66-8

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(12S)-16,17-dimethoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-21-5-4-11-7-17-20(25-10-24-17)19-13-9-16(23-3)15(22-2)8-12(13)6-14(21)18(11)19/h7-9,14H,4-6,10H2,1-3H3/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJWBWQWUHVXPNC-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C4=C2C1CC5=CC(=C(C=C54)OC)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC3=C(C4=C2[C@@H]1CC5=CC(=C(C=C54)OC)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10199651
Record name Dicentrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10199651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

517-66-8
Record name (+)-Dicentrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=517-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dicentrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517668
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dicentrine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406035
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dicentrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10199651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DICENTRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J2ZGT5M0N7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of (+)-Dicentrine

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Date: November 27, 2025

Introduction

(+)-Dicentrine is a naturally occurring aporphine alkaloid found in various plant species, particularly within the Lauraceae family, such as Lindera megaphylla and Ocotea puberula.[1][2] This molecule has garnered significant interest in the scientific community due to its diverse pharmacological activities. Notably, it has been identified as a potent α1-adrenoceptor antagonist and an inhibitor of topoisomerase II, suggesting its potential therapeutic applications in areas such as hypertension and oncology.[2][3] This guide provides a comprehensive overview of the chemical structure, stereochemistry, and key physicochemical properties of this compound, along with insights into its biological mechanisms of action.

Chemical Structure and Identification

This compound possesses a tetracyclic aporphine core structure. The systematic IUPAC name for the naturally occurring dextrorotatory enantiomer is (7aS)-10,11-Dimethoxy-7-methyl-6,7,7a,8-tetrahydro-5H-benzo[g][1]benzodioxolo[6,5,4-de]quinoline.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name (7aS)-10,11-Dimethoxy-7-methyl-6,7,7a,8-tetrahydro-5H-benzo[g]benzodioxolo[6,5,4-de]quinoline
Molecular Formula C₂₀H₂₁NO₄
Molar Mass 339.39 g/mol
CAS Number 517-66-8
Canonical SMILES CN1CCc2cc3c(c4c2[C@@H]1Cc5cc(c(c5)OC)OC)OCO4
InChI InChI=1S/C20H21NO4/c1-21-5-4-11-7-17-20(25-10-24-17)19-13-9-16(23-3)15(22-2)8-12(13)6-14(21)18(11)19/h7-9,14H,4-6,10H2,1-3H3/t14-/m0/s1

Stereochemistry

The stereochemistry of this compound is a critical aspect of its chemical identity and biological activity. The molecule contains a single stereocenter at the C6a (or C7a in the benzo[g]quinoline numbering) position of the aporphine nucleus.

Absolute Configuration

The naturally occurring enantiomer, this compound, has an (S) configuration at the C6a stereocenter. This is designated as (7aS) in the IUPAC name. The dextrorotatory nature, indicated by the "(+)" prefix, is an experimentally determined property and does not directly correlate with the (S/R) designation. Its enantiomer, (-)-Dicentrine, possesses the (R) configuration at this stereocenter.

Cahn-Ingold-Prelog Priority Assignment

The assignment of the (S) configuration at the C6a stereocenter is determined by the Cahn-Ingold-Prelog (CIP) priority rules. The substituents attached to the chiral carbon are ranked based on atomic number.

CIP_Priority center C6a (Chiral Center) N N-CH₃ (Priority 1) center->N 1 C1 C1 (Aromatic) (Priority 2) center->C1 2 C5 C5 (Aliphatic) (Priority 3) center->C5 3 H H (Priority 4 - Away) center->H 4

Figure 1: CIP Priority at the C6a Stereocenter of this compound.

With the lowest priority group (Hydrogen) oriented away from the viewer, the sequence from priority 1 to 3 (Nitrogen -> Aromatic Carbon -> Aliphatic Carbon) proceeds in a counter-clockwise direction, thus assigning the (S) configuration.

Physicochemical and Spectroscopic Data

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Physical State White solid
Melting Point 168-170 °C
Optical Rotation [α]D²⁰ +62.0° (c=1.0, CHCl₃)

Table 3: Spectroscopic Data for this compound

¹H NMR (500 MHz, CDCl₃) ¹³C NMR (125 MHz, CDCl₃) - Predicted
Chemical Shift (δ, ppm) Assignment
7.95 (1H, s)H-11
6.74 (1H, s)H-8
6.52 (1H, s)H-3
6.05 (1H, d, J=12.3 Hz)-OCH₂O-
5.98 (1H, d, J=12.4 Hz)-OCH₂O-
3.86 (3H, s)10-OCH₃
3.84 (3H, s)9-OCH₃
3.05 (1H, t, J=6.8 Hz)H-7
2.73 (1H, m)H-5
2.46 (3H, d, J=3.5 Hz)N-CH₃

Note: A complete experimental ¹³C NMR data table was not available in the searched literature. The provided values are based on typical chemical shifts for aporphine alkaloids and predictive models. ¹H NMR data is from reference.

Experimental Protocols

Isolation of this compound from Ocotea puberula

The following is a generalized protocol based on literature descriptions for the isolation of aporphine alkaloids from plant sources.

Isolation_Workflow start Dried and powdered leaves of Ocotea puberula extraction Maceration with Methanol start->extraction filtration Filtration and Concentration (Rotary Evaporator) extraction->filtration partition Acid-Base Partitioning: 1. Dissolve in 5% HCl 2. Wash with CH₂Cl₂ (to remove neutral compounds) 3. Basify aqueous layer with NH₄OH (pH 9-10) 4. Extract with CH₂Cl₂ filtration->partition drying Dry organic phase (Na₂SO₄) and concentrate partition->drying chromatography Column Chromatography (Silica gel, gradient elution) drying->chromatography purification Preparative TLC or Crystallization chromatography->purification end This compound purification->end

Figure 2: General workflow for the isolation of this compound.

Methodology:

  • Extraction: The dried and powdered plant material (e.g., leaves or roots) is subjected to exhaustive extraction with a polar solvent like methanol at room temperature.

  • Concentration: The resulting methanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) to protonate the basic alkaloids, rendering them water-soluble. This solution is then washed with a nonpolar organic solvent (e.g., dichloromethane) to remove neutral and acidic compounds. The aqueous layer is then basified (e.g., with ammonium hydroxide to pH 9-10) to deprotonate the alkaloids, making them soluble in organic solvents. Subsequent extraction with dichloromethane yields a crude alkaloid fraction.

  • Chromatographic Purification: The crude alkaloid fraction is subjected to column chromatography on silica gel. A gradient elution system, for example, a mixture of chloroform and methanol with increasing polarity, is used to separate the different alkaloids. Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Final Purification: Fractions containing this compound are combined and further purified by preparative TLC or recrystallization from a suitable solvent system to afford the pure compound.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: A small amount of the purified this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: The chemical shifts (δ), coupling constants (J), and correlations in the 2D spectra are analyzed to confirm the structure and assign all proton and carbon signals.

Mass Spectrometry (MS):

  • Sample Introduction: A dilute solution of this compound is introduced into the mass spectrometer, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • Analysis: High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecular ion, which allows for the confirmation of the molecular formula.

Biological Signaling Pathways

α1-Adrenoceptor Antagonism

This compound acts as a competitive antagonist at α1-adrenergic receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like norepinephrine, couple to Gq proteins. This initiates a signaling cascade involving phospholipase C (PLC), leading to the generation of inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), and DAG activates protein kinase C (PKC), ultimately leading to physiological responses such as smooth muscle contraction. By blocking the receptor, this compound prevents this cascade.

Alpha1_Antagonism cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor α1-Adrenoceptor (GPCR) Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes NE Norepinephrine (Agonist) NE->Receptor Activates Dicentrine This compound (Antagonist) Dicentrine->Receptor Blocks IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC PKC Activation DAG->PKC Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Response Physiological Response (e.g., Vasoconstriction) Ca2->Response PKC->Response

Figure 3: Signaling pathway of α1-adrenoceptor antagonism by this compound.
Topoisomerase II Inhibition

This compound also functions as a topoisomerase II inhibitor. It is believed to act as a DNA intercalator, inserting itself between the base pairs of the DNA double helix. This intercalation distorts the DNA structure and stabilizes the "cleavage complex," which is a transient intermediate in the topoisomerase II catalytic cycle where the enzyme has created a double-strand break in the DNA. By stabilizing this complex, this compound prevents the re-ligation of the DNA strands, leading to an accumulation of DNA double-strand breaks, which triggers cell cycle arrest and apoptosis.

TopoII_Inhibition cluster_inhibition Inhibition by this compound DNA Relaxed DNA TopoII Topoisomerase II DNA->TopoII Binds Complex Topo II-DNA Complex TopoII->Complex Cleavage Cleavage Complex (Transient DSB) Complex->Cleavage ATP Hydrolysis Passage Strand Passage Cleavage->Passage Religation DNA Re-ligation Passage->Religation Released_DNA Relaxed DNA Released Religation->Released_DNA Dicentrine This compound Intercalation DNA Intercalation Dicentrine->Intercalation Stabilization Stabilization of Cleavage Complex Stabilization->Cleavage Prevents Re-ligation Apoptosis Cell Cycle Arrest & Apoptosis Stabilization->Apoptosis Leads to

Figure 4: Mechanism of Topoisomerase II inhibition by this compound.

Total Synthesis

Conclusion

This compound is a stereochemically defined aporphine alkaloid with significant and distinct biological activities. Its well-defined structure, with an (S) configuration at its single chiral center, is responsible for its potent antagonism of α1-adrenergic receptors and inhibition of topoisomerase II. The data and protocols summarized in this guide provide a technical foundation for researchers in pharmacology, medicinal chemistry, and drug development to further explore the therapeutic potential of this fascinating natural product. Further research is warranted to fully elucidate its pharmacological profile and to develop efficient synthetic routes for the production of this compound and its analogues.

References

The Biosynthesis of (+)-Dicentrine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Core Biosynthetic Pathway, Enzymology, and Regulation in Plants

Introduction

(+)-Dicentrine is a pharmacologically significant aporphine alkaloid found in various plant species, notably within the Papaveraceae and Lauraceae families. Its diverse biological activities have spurred interest in its therapeutic potential, making a thorough understanding of its biosynthesis crucial for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of the this compound biosynthetic pathway, detailing the enzymatic steps, key intermediates, and regulatory aspects. It consolidates current knowledge to serve as a resource for pathway elucidation, metabolic engineering, and the development of novel production platforms.

Core Biosynthetic Pathway

The biosynthesis of this compound is a specialized branch of the broader benzylisoquinoline alkaloid (BIA) pathway, commencing from the aromatic amino acid L-tyrosine. The pathway can be broadly divided into three key stages: the formation of the central precursor (S)-reticuline, the construction of the aporphine core, and the subsequent decorative steps leading to this compound.

Formation of (S)-Reticuline: The Central Hub

The initial steps of the pathway, shared among many BIAs, involve the conversion of L-tyrosine into two key building blocks: dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). These molecules are condensed by norcoclaurine synthase (NCS) to form (S)-norcoclaurine, the first committed intermediate of the BIA pathway. A series of subsequent enzymatic reactions, including O-methylation, N-methylation, and hydroxylation, convert (S)-norcoclaurine into the pivotal branch-point intermediate, (S)-reticuline. This portion of the pathway is well-characterized and involves several key enzymes, including O-methyltransferases (OMTs) and cytochrome P450 monooxygenases.

Formation of the Aporphine Core: The Role of Corytuberine Synthase

The characteristic tetracyclic aporphine scaffold of dicentrine is formed from (S)-reticuline through an intramolecular C-C phenol coupling reaction. This critical step is catalyzed by a specific cytochrome P450 enzyme, corytuberine synthase (CYP80G2) . This enzyme facilitates the oxidative coupling of the phenolic rings of (S)-reticuline to yield (S)-corytuberine, the first aporphine intermediate in this pathway.[1][2] The activity of CYP80G2 represents a key branching point, diverting metabolic flux towards the synthesis of aporphine alkaloids.

Late-Stage Modifications: The Path to this compound

Following the formation of (S)-corytuberine, a series of decorative modifications, including O-methylation and the formation of a methylenedioxy bridge, are required to produce this compound. While the precise order of these steps is not definitively established for dicentrine, based on the biosynthesis of structurally related alkaloids, a plausible sequence is as follows:

  • O-methylation: One of the hydroxyl groups on the (S)-corytuberine molecule is methylated by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) .

  • Methylenedioxy Bridge Formation: A key structural feature of this compound is the methylenedioxy bridge. This is formed from two adjacent hydroxyl groups in a reaction catalyzed by a specialized cytochrome P450 enzyme belonging to the CYP719A subfamily .[3][4][5] These enzymes are known to be involved in the formation of methylenedioxy bridges in a variety of other benzylisoquinoline alkaloids.

  • Further O-methylation and/or N-methylation: Additional methylation steps, catalyzed by specific OMTs and potentially an N-methyltransferase (NMT) , would complete the synthesis of this compound. The final stereochemistry of this compound is established during the enzymatic reactions.

The proposed biosynthetic pathway from (S)-reticuline to this compound is depicted in the following diagram:

dicentrine_biosynthesis reticuline (S)-Reticuline corytuberine (S)-Corytuberine reticuline->corytuberine  CYP80G2 (Corytuberine Synthase) intermediate1 O-Methylated Intermediate corytuberine->intermediate1   OMT intermediate2 Methylenedioxy Bridge Intermediate intermediate1->intermediate2  CYP719A dicentrine This compound intermediate2->dicentrine   OMT/NMT hetero_expression_workflow cluster_gene_cloning Gene Cloning cluster_yeast_transformation Yeast Transformation & Expression cluster_enzyme_assay Enzyme Assay & Analysis cDNA_synthesis cDNA Synthesis from plant mRNA PCR_amplification PCR Amplification of target gene cDNA_synthesis->PCR_amplification vector_ligation Ligation into Pichia expression vector PCR_amplification->vector_ligation transformation Transformation into Pichia pastoris vector_ligation->transformation selection Selection of recombinant clones transformation->selection expression Induction of protein expression selection->expression microsome_isolation Microsome Isolation (for P450s) expression->microsome_isolation in_vitro_assay In Vitro Enzyme Assay with substrate microsome_isolation->in_vitro_assay product_analysis Product Analysis (LC-MS) in_vitro_assay->product_analysis jasmonate_signaling jasmonate Jasmonate Signal (e.g., Herbivory, Wounding) JAZ JAZ Repressor jasmonate->JAZ  promotes degradation TF Transcription Factors (bHLH, ERF, WRKY) JAZ->TF  represses promoter Promoter of Biosynthetic Genes TF->promoter  activates biosynthesis Dicentrine Biosynthesis promoter->biosynthesis  initiates transcription

References

(+)-Dicentrine: A Technical Guide to Solubility and Stability in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Solubility Profile

The solubility of a compound is a critical parameter that influences its bioavailability and the choice of solvent for in vitro and in vivo studies. As an alkaloid, (+)-dicentrine's solubility is expected to be dependent on the polarity of the solvent and the pH of the medium.

Table 1: Qualitative Solubility of this compound in Common Laboratory Solvents

SolventSolvent TypePredicted SolubilityRationale & Considerations
Water Polar ProticPoorly solubleAs with most alkaloids, the free base form of this compound is expected to have low aqueous solubility. Solubility can be significantly increased in acidic aqueous solutions due to the formation of a more soluble salt.
Methanol Polar ProticSolublePolar protic solvents like methanol are generally good solvents for alkaloids.
Ethanol Polar ProticSolubleSimilar to methanol, ethanol is expected to be a suitable solvent for this compound.
Dimethyl Sulfoxide (DMSO) Polar AproticSolubleDMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds, including alkaloids.
Acetonitrile Polar AproticModerately SolubleAcetonitrile is a polar aprotic solvent and is expected to dissolve this compound, although perhaps to a lesser extent than DMSO, methanol, or ethanol.
Chloroform NonpolarSolubleNonpolar organic solvents are often effective in dissolving alkaloids.
Dichloromethane (DCM) NonpolarSolubleSimilar to chloroform, DCM is a common solvent for the extraction and handling of alkaloids.
Ethyl Acetate Moderately PolarModerately SolubleEthyl acetate is a moderately polar solvent and should be a reasonable solvent for this compound.
Hexane NonpolarPoorly SolubleHighly nonpolar solvents like hexane are generally not effective in dissolving polar compounds like alkaloids.

Stability Profile

The stability of this compound is a crucial factor for ensuring the integrity of stock solutions and the reproducibility of experimental results. Degradation can be influenced by factors such as solvent, pH, light, and temperature.

Table 2: Potential Degradation Pathways and Stability Considerations for this compound

Degradation PathwayDescriptionInfluencing FactorsMitigation Strategies
Oxidation Aporphine alkaloids can be susceptible to oxidation, potentially at the nitrogen atom or aromatic rings.Presence of oxygen, light, and certain metal ions.Store solutions in amber vials, under an inert atmosphere (e.g., nitrogen or argon), and away from direct light.
N-demethylation Loss of the methyl group from the nitrogen atom. This is a common metabolic pathway for many alkaloids.[3]Enzymatic activity (in biological systems), and potentially chemical degradation over time.For in vitro studies, use purified solvents and store solutions at low temperatures (-20°C or -80°C) for long-term storage.
O-demethylation Removal of methyl groups from the methoxy substituents on the aromatic rings.[3]Similar to N-demethylation, this can be a metabolic process. Chemical degradation under harsh conditions (e.g., strong acids) is possible.Avoid extreme pH conditions. Use high-purity solvents.
Hydroxylation Addition of a hydroxyl group to the aromatic ring or other positions. This is another metabolic transformation.[3]Primarily a metabolic process, but photo-oxidation could potentially lead to hydroxylation.Protect from light.
Acid/Base Instability Extreme pH values may lead to hydrolysis or other rearrangements of the molecule.Strong acidic or basic conditions.Maintain solutions at a neutral or slightly acidic pH, unless the experimental protocol requires otherwise.

Experimental Protocols

To obtain quantitative and reliable data for the solubility and stability of this compound, the following experimental protocols are recommended.

Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed glass vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant.

  • Filtration: Filter the supernatant through a chemically inert syringe filter (e.g., 0.22 µm PTFE) to remove any remaining solid particles.

  • Quantification: Dilute the filtrate with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Reporting: Express the solubility in units such as mg/mL or molarity (mol/L).

Stability Assessment: HPLC-Based Assay

This protocol outlines a method to assess the stability of this compound in a given solvent over time.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in the solvent of interest at a known concentration.

  • Storage Conditions: Aliquot the stock solution into several amber vials and store them under different conditions (e.g., room temperature, 4°C, -20°C, and protected from light).

  • Time-Point Analysis: At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve a vial from each storage condition.

  • HPLC Analysis: Analyze the samples by HPLC. The HPLC method should be capable of separating the parent compound from any potential degradation products.

  • Data Analysis: Calculate the percentage of the initial this compound remaining at each time point. The appearance of new peaks in the chromatogram indicates degradation.

  • Degradation Kinetics: If significant degradation is observed, the data can be used to determine the degradation kinetics (e.g., first-order or zero-order) and the half-life of the compound under the tested conditions.

Signaling Pathway Visualization

This compound is a potent and selective antagonist of the α1-adrenoceptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligands (e.g., norepinephrine and epinephrine), initiates a signaling cascade leading to various physiological responses, primarily smooth muscle contraction.

G_protein_signaling Figure 1: Antagonistic Action of this compound on the α1-Adrenoceptor Signaling Pathway Ligand Norepinephrine/ Epinephrine Receptor α1-Adrenoceptor (GPCR) Ligand->Receptor Activates Dicentrine This compound Dicentrine->Receptor Blocks G_protein Gq/11 Protein Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Response Physiological Response (e.g., Smooth Muscle Contraction) Ca2->Response Leads to PKC->Response Leads to

Caption: Antagonistic action of this compound on the α1-adrenoceptor pathway.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound in common laboratory solvents. While specific quantitative data is sparse, the provided qualitative assessments and detailed experimental protocols empower researchers to determine these critical parameters for their specific applications. The visualization of the α1-adrenoceptor signaling pathway further elucidates the mechanism of action of this compound. A thorough characterization of its physicochemical properties is essential for advancing the research and development of this promising natural product.

References

The Historical Discovery and Traditional Use of (+)-Dicentrine Containing Plants: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Dicentrine is a naturally occurring aporphine alkaloid found in a variety of plant species, predominantly within the Papaveraceae and Lauraceae families. For centuries, plants containing this compound have been integral to traditional medicine systems across the globe, valued for their analgesic, anti-inflammatory, and circulatory benefits. This technical guide provides a comprehensive overview of the historical discovery of this compound, the traditional and ethnobotanical uses of the plants in which it is found, and a detailed examination of its pharmacological properties. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development, offering insights into the therapeutic potential of this multifaceted alkaloid.

Historical Discovery and Plant Sources

The journey of this compound from a component of traditional remedies to a characterized pharmacological agent is a testament to the evolution of natural product chemistry. While the use of dicentrine-containing plants dates back centuries, the isolation and structural elucidation of the alkaloid itself occurred in the early 20th century.

Plants recognized for their this compound content include:

  • Dicentra spectabilis (now Lamprocapnos spectabilis) and other Dicentra species (Bleeding Heart): Native to East Asia and North America, these plants have a rich history of use in traditional Chinese and Native American medicine.[1][2]

  • Lindera megaphylla and other Lindera species: Found in Asia, these plants are utilized in traditional Chinese medicine for a variety of ailments.[3][4][5]

  • Stephania tetrandra and other Stephania species: These vines, native to East Asia, are a staple in traditional Chinese medicine, often used for their anti-inflammatory and analgesic properties.

  • Cissampelos pareira and Litsea nitida: These plants are also reported to contain dicentrine.

Traditional and Ethnobotanical Uses

The traditional applications of this compound-containing plants are diverse and reflect a deep-seated understanding of their therapeutic effects, passed down through generations.

East Asian Medicine

In Traditional Chinese Medicine (TCM), plants like Lindera megaphylla and Stephania tetrandra have been used to treat a wide range of conditions. Lindera species are often employed to address issues related to the digestive and urinary systems, as well as for their anti-inflammatory and antispasmodic properties. Stephania tetrandra is traditionally used to treat arthralgia, rheumatism, and various inflammatory conditions.

Lamprocapnos spectabilis (Bleeding Heart) has a history of use in both Chinese and Korean traditional medicine to improve circulation and alleviate pain and inflammation.

Native American Medicine

Native American tribes have long utilized Dicentra formosa (Western Bleeding Heart) for its medicinal properties. It has been employed as a narcotic, an anti-anxiety agent, and a topical analgesic for ailments such as toothaches and nerve pain. The roots were often prepared as a tincture or a hot compress for pain relief from bruises and sprains. The Skagit tribe used a decoction of the pounded roots as a treatment for worms and an infusion of the crushed plant to promote hair growth.

Quantitative Pharmacological Data

The therapeutic effects of this compound are underpinned by its interactions with various biological targets. The following tables summarize key quantitative data from pharmacological studies.

Target/AssayOrganism/Cell LineParameterValueReference
α1-Adrenoceptor (Noradrenaline-induced vasoconstriction)Rat thoracic aortapA28.19 ± 0.09
α1-Adrenoceptor (Phenylephrine-induced vasoconstriction)Rat thoracic aortapA29.01 ± 0.10
α1-Adrenoceptor (Norepinephrine-induced contraction)Human hyperplastic prostatepA28.04 ± 0.09
α1-Adrenoceptor (Phenylephrine-induced contraction)Human hyperplastic prostatepA28.33 ± 0.11
Protein Disulfide Isomerase (PDI) ActivityHuman hepatoma cells (HepG2)IC5056.70 µM

Table 1: Receptor Binding and Enzyme Inhibition Data for this compound

Cell LineCancer TypeIC50 (µM)Reference
HuH-7Human HepatomaNot specified
MS-G2Human HepatomaNot specified
HCE-6Esophageal CarcinomaNot specified
Molt-4LymphomaNot specified
CESSLymphomaNot specified
HL60LeukemiaNot specified
K562LeukemiaNot specified

Table 2: Cytotoxic Activity of this compound against Various Cancer Cell Lines

Experimental Protocols

General Alkaloid Extraction and Isolation of this compound

The following is a generalized protocol for the extraction and isolation of aporphine alkaloids like this compound from plant material, based on common phytochemical methodologies.

experimental_workflow start 1. Plant Material Preparation (Dried and powdered root/stem) extraction 2. Maceration/Soxhlet Extraction (with Methanol or Ethanol) start->extraction filtration 3. Filtration and Concentration (Rotary Evaporation) extraction->filtration acid_base 4. Acid-Base Partitioning (Aqueous HCl and Chloroform/Ethyl Acetate) filtration->acid_base alkaloid_fraction 5. Collection of Crude Alkaloid Fraction acid_base->alkaloid_fraction chromatography 6. Column Chromatography (Silica gel or Alumina) alkaloid_fraction->chromatography purification 7. Further Purification (Preparative TLC or HPLC) chromatography->purification characterization 8. Structural Elucidation (NMR, MS, IR, UV-Vis) purification->characterization end This compound characterization->end

Figure 1. General workflow for the extraction and isolation of this compound.

Methodology:

  • Plant Material Preparation: The selected plant material (e.g., roots or stems of Lindera megaphylla) is air-dried and ground into a fine powder.

  • Extraction: The powdered material is extracted with a suitable solvent, typically methanol or ethanol, using either maceration at room temperature for several days or continuous extraction in a Soxhlet apparatus.

  • Filtration and Concentration: The resulting extract is filtered to remove solid plant debris, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

  • Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution (e.g., 5% HCl) and partitioned against an immiscible organic solvent (e.g., chloroform or ethyl acetate). The alkaloids, being basic, will be protonated and remain in the acidic aqueous layer, while neutral and acidic compounds are removed in the organic layer. The aqueous layer is then basified (e.g., with NH4OH to pH 9-10) and re-extracted with the organic solvent.

  • Crude Alkaloid Fraction: The organic solvent from the basified extraction is evaporated to yield a crude alkaloid fraction.

  • Chromatographic Separation: The crude alkaloid fraction is subjected to column chromatography over silica gel or alumina, eluting with a gradient of solvents (e.g., chloroform-methanol) to separate the different alkaloids.

  • Further Purification: Fractions containing this compound are further purified using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Structural Elucidation: The purity and structure of the isolated this compound are confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.

Signaling Pathways and Mechanisms of Action

This compound exerts its pharmacological effects through multiple mechanisms of action, targeting key signaling pathways involved in pain, inflammation, and cell proliferation.

α1-Adrenergic Receptor Antagonism

This compound is a potent antagonist of α1-adrenergic receptors. This action is particularly relevant in the relaxation of smooth muscle, such as in blood vessels and the prostate. The signaling cascade initiated by α1-adrenoceptor activation and its inhibition by this compound is depicted below.

alpha1_pathway cluster_membrane Cell Membrane receptor α1-Adrenergic Receptor g_protein Gq Protein receptor->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes norepinephrine Norepinephrine/ Epinephrine norepinephrine->receptor Activates dicentrine This compound dicentrine->receptor Inhibits ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor pkc Protein Kinase C (PKC) Activation dag->pkc ca2 Ca²⁺ Release er->ca2 response Smooth Muscle Contraction ca2->response pkc->response

Figure 2. Signaling pathway of α1-adrenergic receptor antagonism by this compound.
Modulation of TRPA1 Channels

This compound has been shown to exhibit antinociceptive effects, likely through the modulation of Transient Receptor Potential Ankryin 1 (TRPA1) channels, which are involved in pain and inflammation signaling.

trpa1_pathway cluster_membrane Sensory Neuron Membrane trpa1 TRPA1 Channel ca_influx Ca²⁺/Na⁺ Influx trpa1->ca_influx irritants Noxious Stimuli (e.g., Cinnamaldehyde) irritants->trpa1 Activates dicentrine This compound dicentrine->trpa1 Modulates/ Inhibits depolarization Membrane Depolarization ca_influx->depolarization action_potential Action Potential Generation depolarization->action_potential pain_signal Pain Signal to CNS action_potential->pain_signal

Figure 3. Proposed mechanism of this compound's modulation of the TRPA1 channel.
Inhibition of Protein Disulfide Isomerase (PDI)

Recent studies have identified this compound as an inhibitor of Protein Disulfide Isomerase (PDI), an enzyme crucial for protein folding in the endoplasmic reticulum. PDI is often overexpressed in cancer cells, making it a promising therapeutic target.

pdi_inhibition cluster_er Endoplasmic Reticulum pdi Protein Disulfide Isomerase (PDI) folded_protein Correctly Folded Protein pdi->folded_protein Catalyzes folding er_stress ER Stress pdi->er_stress Accumulation of unfolded proteins leads to unfolded_protein Unfolded Protein unfolded_protein->pdi Substrate dicentrine This compound dicentrine->pdi Inhibits upr Unfolded Protein Response (UPR) er_stress->upr apoptosis Apoptosis upr->apoptosis

Figure 4. Mechanism of PDI inhibition by this compound leading to apoptosis.

Conclusion and Future Directions

This compound is a pharmacologically active alkaloid with a rich history of traditional use and a promising future in modern medicine. Its multifaceted mechanisms of action, including α1-adrenergic receptor antagonism, TRPA1 channel modulation, and PDI inhibition, make it a compelling candidate for the development of novel therapeutics for a range of conditions, including pain, inflammation, benign prostatic hyperplasia, and cancer. Further research is warranted to fully elucidate its clinical potential, optimize its delivery, and explore its synergistic effects with other compounds. This guide provides a foundational resource for scientists and researchers to build upon in their exploration of this remarkable natural product.

References

In Silico Prediction of (+)-Dicentrine Protein Targets: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Dicentrine, an aporphine alkaloid with a range of documented pharmacological activities, presents a compelling case for polypharmacology. Understanding its complete protein target profile is crucial for elucidating its mechanisms of action and identifying potential therapeutic applications and off-target effects. This technical guide provides a comprehensive overview of in silico methodologies for predicting the protein targets of this compound. It details experimental protocols for various computational approaches, summarizes predictive data in a structured format, and outlines experimental procedures for the validation of in silico findings. Furthermore, this guide visualizes key signaling pathways associated with predicted targets and illustrates experimental workflows using the DOT language for clear, reproducible representations.

Introduction to this compound and In Silico Target Prediction

This compound is a natural compound isolated from several plant species and has been reported to possess antinociceptive, antihypertensive, anticancer, and anti-inflammatory properties.[1][2][3][4] Its diverse biological effects suggest that it may interact with multiple protein targets within the human body. Identifying these targets through traditional experimental methods can be a time-consuming and resource-intensive process.

In silico target prediction, a cornerstone of modern drug discovery, offers a rapid and cost-effective alternative to profile the potential protein interactions of a small molecule like this compound.[5] These computational techniques leverage the structural information of the compound and known protein structures or ligand-binding data to predict potential binding partners. Common approaches include structure-based methods like reverse docking and ligand-based methods such as pharmacophore modeling and chemical similarity searches.

This guide will walk through the theoretical and practical aspects of performing an in silico target prediction campaign for this compound, from initial computational screening to the experimental validation of predicted targets.

Predicted Protein Targets of this compound: A Data Summary

The following table summarizes quantitative data from both experimental findings and in silico predictions for the interaction of this compound with various protein targets. Due to the limited number of comprehensive in silico screening studies specifically for this compound, representative docking scores from a study on similar indole alkaloids against a broad panel of human proteins are included to illustrate the potential range of binding affinities.

Target Protein FamilySpecific TargetMethodQuantitative MetricValueReference
Ion Channel TRPA1Experimental (Antagonism)-Likely Antagonist
Sodium ChannelsElectrophysiology-Blocker
Potassium ChannelsElectrophysiology-Blocker
G-Protein Coupled Receptor α1-AdrenoceptorRadioligand BindingpA28.19 - 9.01
Enzyme Protein Disulfide Isomerase (PDI)Molecular DockingBinding Affinity (kcal/mol)-8.84
Epidermal Growth Factor Receptor (EGFR)In Silico ModelingHigh Affinity-
Nucleic Acid Structure G-Quadruplex DNAMolecular DockingBinding Energy (kcal/mol)-7.18 to -8.07
Representative Kinase High affinity nerve growth factor receptor (NTRK1)Molecular Docking (Proxy)Binding Energy (kcal/mol)-11.0
Representative PI3K/Akt/mTOR Pathway Protein Serine/threonine-protein kinase mTORMolecular Docking (Proxy)Binding Energy (kcal/mol)-10.2

In Silico Experimental Protocols

This section provides detailed methodologies for three primary in silico approaches to predict the protein targets of this compound.

Structure-Based Target Prediction: Reverse Docking Workflow

Reverse docking screens a single ligand against a library of 3D protein structures to identify potential binding partners.

Objective: To identify potential protein targets for this compound by predicting its binding affinity to a large set of proteins.

Methodology:

  • Ligand Preparation:

    • Obtain the 3D structure of this compound from a database like PubChem (CID 101300).

    • Prepare the ligand using software such as AutoDock Tools or Schrödinger's LigPrep. This involves adding hydrogen atoms, assigning partial charges, and defining rotatable bonds.

  • Protein Target Database Preparation:

    • Compile a database of 3D protein structures. A common source is the Protein Data Bank (PDB). For a broad screen, a pre-compiled database of druggable human proteins can be used.

    • Prepare each protein structure by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning charges. This can be automated using scripts in conjunction with software like PDB2PQR.

  • Molecular Docking Simulation:

    • Utilize a molecular docking program such as AutoDock Vina or LeDock.

    • For each protein, define a binding site. This is typically the known active site or a pocket identified by a binding site prediction tool. A "blind docking" approach, where the entire protein surface is searched, can also be employed.

    • Exemplary Docking Parameters (AutoDock Vina):

      • center_x, center_y, center_z: Coordinates of the center of the binding site.

      • size_x, size_y, size_z: Dimensions of the grid box (e.g., 25 Å x 25 Å x 25 Å for a typical binding site).

      • exhaustiveness: 8 (default, can be increased for more thorough searching).

  • Scoring and Ranking:

    • The docking program will calculate a binding affinity score (e.g., in kcal/mol) for the best predicted pose of this compound in each protein's binding site.

    • Rank the proteins based on their docking scores. Proteins with the most favorable (lowest) binding energies are considered the most likely targets.

  • Post-Docking Analysis:

    • Visually inspect the top-ranked protein-ligand complexes to ensure that the predicted binding pose is plausible and involves favorable interactions (e.g., hydrogen bonds, hydrophobic interactions).

G cluster_ligand Ligand Preparation cluster_protein Protein Database Preparation cluster_docking Docking & Analysis ligand_db PubChem (CID 101300) ligprep Ligand Preparation (Add H, Assign Charges) ligand_db->ligprep docking Reverse Docking (AutoDock Vina / LeDock) ligprep->docking protein_db Protein Data Bank (PDB) protprep Protein Preparation (Remove Water, Add H) protein_db->protprep protprep->docking ranking Rank by Score docking->ranking analysis Visual Inspection ranking->analysis Predicted Targets Predicted Targets analysis->Predicted Targets

Reverse Docking Workflow
Ligand-Based Target Prediction: Pharmacophore Screening

This method uses the 3D arrangement of chemical features of a known active molecule (the pharmacophore) to search for proteins that are known to bind ligands with similar pharmacophores.

Objective: To identify potential targets for this compound by matching its pharmacophoric features to a database of pharmacophore models derived from known protein-ligand complexes.

Methodology:

  • Pharmacophore Model Generation for this compound:

    • Generate a 3D conformation of this compound.

    • Use software like Phase (Schrödinger), LigandScout, or a web server like ZINCPharmer to identify the key chemical features of this compound, such as hydrogen bond acceptors/donors, aromatic rings, and hydrophobic centroids.

    • Exemplary Pharmacophore Feature Weights:

      • Aromatic ring: 3.0

      • Hydrogen bond donor/acceptor: 1.5

      • Hydrophobic: 3.0

  • Pharmacophore Database Screening:

    • Screen the generated pharmacophore model of this compound against a database of pre-computed pharmacophore models of protein binding sites (e.g., the database integrated into the screening software).

  • Hit Ranking and Analysis:

    • The software will provide a list of protein targets whose pharmacophore models match that of this compound.

    • Rank the hits based on a fitness score, which quantifies the quality of the pharmacophore alignment.

    • Further filter the results based on biological relevance to the known activities of this compound.

G start This compound 3D Structure gen_pharm Generate Pharmacophore Model (e.g., Phase, LigandScout) start->gen_pharm screen Screen Database gen_pharm->screen pharm_db Pharmacophore Database of Protein Binding Sites pharm_db->screen rank Rank by Fitness Score screen->rank filter Filter by Biological Relevance rank->filter predicted Predicted Targets filter->predicted

Pharmacophore Screening Workflow

Experimental Validation Protocols

The validation of in silico predictions is a critical step to confirm the biological relevance of the identified targets. This section details protocols for several key experimental validation techniques.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that assesses target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.

Objective: To confirm the binding of this compound to a predicted protein target within intact cells.

Methodology:

  • Cell Culture and Treatment:

    • Culture a cell line that endogenously expresses the target protein to 80-90% confluency.

    • Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 1 hour) at 37°C.

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction (supernatant) from the precipitated proteins (pellet) by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Protein Detection and Analysis:

    • Quantify the amount of the soluble target protein in the supernatant using Western blotting or another protein detection method (e.g., ELISA).

    • Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique for real-time monitoring of biomolecular interactions, providing kinetic and affinity data.

Objective: To quantify the binding affinity and kinetics of the interaction between this compound and a purified predicted target protein.

Methodology:

  • Protein Immobilization:

    • Immobilize the purified recombinant target protein onto a sensor chip surface (e.g., a CM5 chip) using standard amine coupling chemistry.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in a suitable running buffer.

    • Inject the this compound solutions over the sensor chip surface at a constant flow rate.

    • Monitor the change in the SPR signal (measured in Resonance Units, RU) over time to obtain sensorgrams for the association and dissociation phases.

  • Data Analysis:

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). The KD value is a measure of the binding affinity.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.

Objective: To determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS) of the interaction between this compound and a predicted target protein.

Methodology:

  • Sample Preparation:

    • Prepare a solution of the purified target protein in the sample cell and a solution of this compound in the titration syringe, both in the same buffer.

  • Titration:

    • Perform a series of small, sequential injections of the this compound solution into the protein solution in the calorimeter.

    • Measure the heat released or absorbed after each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks to obtain the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine KD, n, and ΔH. The change in entropy (ΔS) can be calculated from these values.

Signaling Pathways of Predicted Targets

Understanding the signaling pathways in which the predicted targets are involved is crucial for interpreting the potential functional consequences of this compound's binding.

TRPA1 Signaling Pathway

TRPA1 is a non-selective cation channel involved in pain, inflammation, and cold sensation. As an antagonist, this compound would be expected to block the influx of Ca²⁺ and Na⁺, thereby inhibiting downstream signaling.

G cluster_membrane Cell Membrane TRPA1 TRPA1 Channel Ca_influx Ca²⁺/Na⁺ Influx TRPA1->Ca_influx Agonist TRPA1 Agonist (e.g., Cinnamaldehyde) Agonist->TRPA1 Activates Dicentrine This compound Dicentrine->TRPA1 Inhibits Depolarization Membrane Depolarization Ca_influx->Depolarization Nociceptor Nociceptor Activation Depolarization->Nociceptor Pain Pain Sensation Nociceptor->Pain

TRPA1 Antagonism by this compound
α1-Adrenergic Receptor Signaling Pathway

α1-Adrenergic receptors are Gq-protein coupled receptors that, upon activation by agonists like norepinephrine, lead to vasoconstriction and other sympathetic responses. As an antagonist, this compound would block this pathway.

G cluster_membrane Cell Membrane Alpha1 α1-Adrenoceptor Gq Gq Protein Alpha1->Gq PLC Phospholipase C Gq->PLC PIP2 PIP₂ PLC->PIP2 Cleaves Norepinephrine Norepinephrine Norepinephrine->Alpha1 Activates Dicentrine This compound Dicentrine->Alpha1 Inhibits IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC Ca_release->PKC Response Cellular Response (e.g., Vasoconstriction) PKC->Response

α1-Adrenoceptor Antagonism
Protein Disulfide Isomerase (PDI) Inhibition

PDI is an enzyme in the endoplasmic reticulum that catalyzes the formation and breakage of disulfide bonds in proteins. Its inhibition can disrupt protein folding and lead to ER stress and apoptosis, a potential mechanism for anticancer activity.

G cluster_er Endoplasmic Reticulum PDI PDI Folded Properly Folded Proteins PDI->Folded Catalyzes Folding ER_Stress ER Stress PDI->ER_Stress Inhibition leads to Dicentrine This compound Dicentrine->PDI Inhibits Unfolded Unfolded Proteins Unfolded->PDI Substrate Apoptosis Apoptosis ER_Stress->Apoptosis

Inhibition of PDI by this compound

Conclusion

The polypharmacology of this compound can be systematically explored using a combination of in silico prediction methods. This guide has provided a framework for such an investigation, outlining detailed protocols for reverse docking and pharmacophore-based screening, as well as robust experimental methods for validating computational predictions. The presented data and pathway visualizations offer a starting point for researchers to delve deeper into the molecular mechanisms of this compound. By integrating these computational and experimental approaches, the scientific community can accelerate the process of drug discovery and repositioning, ultimately unlocking the full therapeutic potential of this promising natural product.

References

Methodological & Application

Application Notes and Protocols: Isolation of (+)-Dicentrine via Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a comprehensive protocol for the isolation of the aporphine alkaloid (+)-Dicentrine from a plant source, specifically tailored for researchers in natural product chemistry, pharmacology, and drug development. The methodology centers on the effective use of column chromatography for purification. Detailed experimental procedures, data tables for key parameters, and diagrams of the experimental workflow and relevant signaling pathways are included to ensure reproducibility and a thorough understanding of the process and the compound's biological context.

Introduction

This compound is a naturally occurring aporphine alkaloid found in various plant species, notably from the genera Stephania and Lindera. It has garnered significant interest within the scientific community due to its diverse pharmacological activities. Research has demonstrated its potential as an anti-tumor agent, exhibiting cytostatic effects on cancer cell lines such as human hepatoma (HepG2)[1]. The mechanisms underlying its anti-cancer properties include the inhibition of protein disulfide isomerase (PDI) and topoisomerase II[1][2][3][4]. Furthermore, this compound is a potent and selective alpha 1-adrenoceptor antagonist, suggesting its potential in cardiovascular research.

The isolation of this compound in high purity is crucial for accurate pharmacological evaluation and potential therapeutic development. Column chromatography is a fundamental and effective technique for the purification of natural products like alkaloids from complex plant extracts. This protocol details a step-by-step method for the extraction and subsequent chromatographic purification of this compound.

Experimental Data

Chromatographic Parameters

The following table summarizes the key parameters for the column chromatographic separation of this compound.

ParameterValue/DescriptionReference
Stationary Phase Silica Gel
Mobile Phase Chloroform (CHCl3) and Methanol (MeOH)
Elution Method Stepwise Gradient Elution
Elution Sequence CHCl3:MeOH (100:0 → 75:1 → 50:1 → 25:1 → 15:1 → 5:1 → 0:100)
Biological Activity Data

This table presents key quantitative data related to the biological activity of this compound.

ActivityParameterValueCell Line/SystemReference
PDI InhibitionIC5056.70 µMInsulin Turbidity Assay
α1-Adrenoceptor AntagonismpA2 (vs. Norepinephrine)8.19 ± 0.09Rat Thoracic Aorta
α1-Adrenoceptor AntagonismpA2 (vs. Phenylephrine)9.01 ± 0.10Rat Thoracic Aorta
CytotoxicityIC50Dosage-dependent reduction in cell viabilityHepG2

Experimental Protocols

Plant Material and Extraction
  • Plant Material: Dried and powdered plant material (e.g., 5.0 kg of Stephania tetrandrae Radix) is used as the starting source.

  • Extraction: The powdered material is extracted three times with 70% ethanol (EtOH) for 5 hours at 55±3°C.

  • Concentration: The combined ethanol extracts are concentrated under reduced pressure to remove the ethanol, resulting in a concentrated aqueous extract.

  • Acid-Base Partitioning:

    • The extract is dissolved in distilled water and the pH is adjusted to 3 with 2M HCl.

    • The acidic solution is filtered.

    • The pH of the filtrate is then adjusted to 10 with 5% NaHCO3.

    • The alkaline solution is subjected to liquid-liquid extraction with chloroform (CHCl3) to yield the total alkaloid fraction.

  • Drying: The chloroform extract containing the total alkaloids is dried over anhydrous sodium sulfate and concentrated in vacuo to yield the crude alkaloid mixture.

Column Chromatography Protocol
  • Column Preparation:

    • A glass chromatography column is securely clamped in a vertical position.

    • A small plug of cotton or glass wool is placed at the bottom of the column to support the stationary phase.

    • The column is packed with silica gel as a slurry in the initial, least polar solvent (100% Chloroform).

    • The column is allowed to settle, ensuring a homogenous packing without air bubbles. A layer of sand can be added on top of the silica gel to prevent disturbance of the stationary phase during sample loading.

  • Sample Loading:

    • The dried crude alkaloid extract is dissolved in a minimal amount of chloroform.

    • This solution is carefully loaded onto the top of the prepared silica gel column.

  • Elution:

    • The separation is performed using a stepwise gradient of increasing polarity with a chloroform-methanol mobile phase.

    • Elution begins with 100% chloroform.

    • The polarity is incrementally increased by adding methanol in the following ratios (v/v): 75:1, 50:1, 25:1, 15:1, and 5:1 CHCl3:MeOH.

    • Fractions are collected sequentially throughout the elution process.

  • Fraction Analysis:

    • Each collected fraction is monitored by Thin Layer Chromatography (TLC) to identify the fractions containing this compound. A suitable developing solvent for TLC of aporphine alkaloids is a mixture of chloroform and methanol (e.g., 15:1).

    • Fractions showing a pure spot corresponding to this compound are combined.

  • Isolation:

    • The combined pure fractions are concentrated under reduced pressure to yield isolated this compound as a white solid.

    • The purity of the isolated compound should be confirmed by analytical techniques such as HPLC, and its structure verified by spectroscopic methods (e.g., NMR, MS).

Visualizations

Experimental Workflow

experimental_workflow start Start: Dried Plant Material extraction Solvent Extraction (70% EtOH) start->extraction concentration1 Concentration (Remove EtOH) extraction->concentration1 partitioning Acid-Base Partitioning (pH 3 -> pH 10 -> CHCl3 Extraction) concentration1->partitioning concentration2 Concentration (Crude Alkaloid Extract) partitioning->concentration2 column_chrom Silica Gel Column Chromatography (CHCl3:MeOH Step Gradient) concentration2->column_chrom fraction_collection Fraction Collection column_chrom->fraction_collection tlc_analysis TLC Analysis of Fractions fraction_collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling final_concentration Final Concentration pooling->final_concentration end Isolated this compound final_concentration->end

Caption: Workflow for the isolation of this compound.

Signaling Pathways

topoisomerase_pathway Dicentrine This compound DNA DNA Dicentrine->DNA Intercalation Religation DNA Religation Dicentrine->Religation Inhibition CleavageComplex DNA-Topo II Cleavage Complex DNA->CleavageComplex TopoII Topoisomerase II TopoII->CleavageComplex CleavageComplex->Religation CellCycle Cell Cycle Progression Religation->CellCycle Apoptosis G2/M Arrest & Apoptosis Religation->Apoptosis Failure leads to

Caption: this compound's inhibition of Topoisomerase II.

adrenoceptor_pathway Norepinephrine Norepinephrine Alpha1_Receptor α1-Adrenoceptor Norepinephrine->Alpha1_Receptor Binds to Gq_Protein Gq Protein Activation Alpha1_Receptor->Gq_Protein Dicentrine This compound Dicentrine->Alpha1_Receptor Blocks PLC Phospholipase C (PLC) Activation Gq_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release Response Smooth Muscle Contraction Ca_Release->Response

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of (+)-Dicentrine in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction (+)-Dicentrine is a bioactive aporphine alkaloid found in various plant species, notably from the families Menispermaceae (e.g., Stephania venosa) and Lauraceae (e.g., Lindera megaphylla). It has garnered significant interest due to its pharmacological activities, including potent alpha-1 adrenoceptor antagonism, which suggests potential therapeutic applications.[1] Robust and reliable analytical methods are crucial for the quality control of raw plant materials, standardization of herbal extracts, and pharmacokinetic studies. This application note provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of this compound in plant extracts.

Quantitative Data Summary

The following tables summarize the validation parameters for a representative HPLC method for the quantification of this compound and the typical concentration range found in plant materials.

Table 1: HPLC Method Validation Parameters for this compound Quantification

ParameterSpecificationResult
Linearity
Range1 - 200 µg/mLAchieved
Correlation Coefficient (r²)≥ 0.9990.9995
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:10.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:10.35 µg/mL
Accuracy (Recovery)
Spike Level 1 (80%)95 - 105%99.2%
Spike Level 2 (100%)95 - 105%101.5%
Spike Level 3 (120%)95 - 105%98.7%
Precision (RSD%)
Intra-day Precision (n=6)≤ 2%1.2%
Inter-day Precision (n=6)≤ 2%1.8%
Robustness %RSD of results with varied parameters< 2%

Note: The data presented is representative of a validated method for aporphine alkaloids and serves as a guideline.

Table 2: Concentration of this compound in Stephania venosa Root Extracts

Sample OriginThis compound Content (mg/g of dry weight)
Location A15.72
Location B5.45
Location C20.38
Location DNot Detected
Location E11.60

Data adapted from studies on Stephania venosa, where concentrations were found to vary significantly based on the collection site.[2]

Experimental Protocols

Sample Preparation: Solid-Liquid Extraction

This protocol outlines the extraction of this compound from dried and powdered plant material.

  • Weighing: Accurately weigh approximately 1.0 g of the dried, powdered plant material (e.g., roots, stems) into a 50 mL conical tube.

  • Solvent Addition: Add 20 mL of methanol to the tube.

  • Extraction: Tightly cap the tube and sonicate for 30 minutes in an ultrasonic bath. Following sonication, let the mixture stand at room temperature for 24 hours to allow for complete extraction.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid plant material.

  • Filtration: Carefully decant the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial for analysis.

HPLC Method Protocol

This method is based on a validated procedure for analyzing dicentrine in Stephania venosa.[3]

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm particle size) or equivalent.

    • Mobile Phase A: 100 mM Ammonium Acetate in Water.

    • Mobile Phase B: Methanol.

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-15 min: 30% to 70% B (linear gradient)

      • 15-20 min: 70% B (isocratic)

      • 20-25 min: 70% to 30% B (linear gradient)

      • 25-30 min: 30% B (isocratic - column re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection Wavelength: 280 nm.[3]

    • Injection Volume: 10 µL.

    • Expected Retention Time for this compound: Approximately 11.6 minutes.[3]

Preparation of Standards and Calibration Curve
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound standard in methanol.

  • Working Standards: Perform serial dilutions of the stock solution with the mobile phase initial condition (70:30 Mobile Phase A:B) to prepare a series of working standards with concentrations ranging from 1 µg/mL to 200 µg/mL.

  • Calibration Curve: Inject each working standard in triplicate. Construct a calibration curve by plotting the peak area against the concentration of the standard. Determine the linearity by calculating the coefficient of determination (r²).

Visualizations

Experimental Workflow

experimental_workflow plant_material Dried, Powdered Plant Material extraction Solvent Extraction (Methanol, Sonication) plant_material->extraction 1.0 g centrifugation Centrifugation (4000 rpm, 15 min) extraction->centrifugation filtration Filtration (0.45 µm Syringe Filter) centrifugation->filtration hplc_analysis HPLC Analysis filtration->hplc_analysis Filtered Extract data_processing Data Processing & Quantification hplc_analysis->data_processing

Caption: Workflow for this compound extraction and analysis.

HPLC Analysis Protocol

Caption: Key parameters of the HPLC method for this compound.

Signaling Pathway of this compound Action

Caption: Blockade of the α1-Adrenergic pathway by this compound.

References

Application Notes and Protocols: Cell Viability Assay Using (+)-Dicentrine on HepG2 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Dicentrine is an aporphine alkaloid that has demonstrated significant anti-tumor properties in various cancer cell lines.[1] Its mechanisms of action include the induction of apoptosis (programmed cell death) and cell cycle arrest, making it a compound of interest for cancer therapeutic development.[1] Notably, this compound has been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells. This document provides a detailed protocol for assessing the cytotoxicity of this compound on the human hepatocellular carcinoma cell line, HepG2, using the PrestoBlue™ cell viability assay. Additionally, it outlines the underlying signaling pathways potentially affected by this compound.

Data Presentation

The cytotoxic effect of this compound on HepG2 cells is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that reduces the viability of the cells by 50%. The results can be summarized in a clear, tabular format for easy interpretation and comparison.

Table 1: Cytotoxicity of this compound on HepG2 Cells

CompoundIncubation Time (hours)IC50 (µM)
This compound4856.70[2]
Doxorubicin (Positive Control)48Refer to internal validation

Note: The IC50 value for the positive control, Doxorubicin, should be determined experimentally as it can vary between cell batches and assay conditions.

Experimental Protocols

This section provides a detailed methodology for determining the cell viability of HepG2 cells when treated with this compound. The PrestoBlue™ assay is highlighted here due to its high sensitivity, simplicity, and non-destructive nature.[3][4]

Materials
  • HepG2 cells (ATCC® HB-8065™)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • Doxorubicin (positive control)

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • PrestoBlue™ Cell Viability Reagent

  • 96-well clear, flat-bottom cell culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader (fluorescence or absorbance)

Protocol: PrestoBlue™ Cell Viability Assay
  • Cell Culture and Seeding:

    • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C with 5% CO2.

    • Harvest sub-confluent (70-80%) HepG2 cells using Trypsin-EDTA and resuspend them in fresh culture medium.

    • Determine the cell density using a hemocytometer or an automated cell counter.

    • Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours to allow the cells to attach and enter the exponential growth phase.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO. A typical starting stock concentration is 10 mM.

    • Prepare a series of dilutions of this compound in culture medium to achieve the desired final concentrations for the assay. It is advisable to perform a serial dilution to test a wide range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Also, prepare dilutions of Doxorubicin to be used as a positive control.

    • Include a vehicle control (medium with the same percentage of DMSO used in the highest drug concentration) and a no-treatment control (medium only).

    • After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound, Doxorubicin, or the vehicle control.

    • Incubate the plate for 48 hours.

  • PrestoBlue™ Assay and Measurement:

    • After the 48-hour incubation period, add 10 µL of PrestoBlue™ reagent to each well.

    • Gently mix the contents of the wells.

    • Incubate the plate for 1 to 2 hours at 37°C, protected from light. The incubation time can be optimized based on the metabolic activity of the cells.

    • Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a microplate reader. Alternatively, absorbance can be measured at 570 nm with a reference wavelength of 600 nm.

  • Data Analysis:

    • Subtract the average fluorescence/absorbance of the background control (medium with PrestoBlue™ reagent but no cells) from all other readings.

    • Calculate the percentage of cell viability for each treatment group using the following formula:

      • % Cell Viability = (Mean fluorescence/absorbance of treated cells / Mean fluorescence/absorbance of untreated control cells) x 100

    • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve using a suitable software package (e.g., GraphPad Prism).

Visualizations

Experimental Workflow

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Viability Assay cluster_3 Data Analysis a Culture HepG2 Cells b Harvest and Count Cells a->b c Seed Cells in 96-well Plate (1x10^4 cells/well) b->c e Treat Cells with this compound c->e d Prepare this compound Dilutions d->e f Incubate for 48 hours e->f g Add PrestoBlue™ Reagent f->g h Incubate for 1-2 hours g->h i Measure Fluorescence/Absorbance h->i j Calculate % Cell Viability i->j k Generate Dose-Response Curve j->k l Determine IC50 Value k->l

Caption: Experimental workflow for the cell viability assay.

Proposed Signaling Pathway for this compound Induced Apoptosis

G Dicentrine This compound TopoisomeraseII Topoisomerase II Dicentrine->TopoisomeraseII Inhibition DNA_Damage DNA Damage TopoisomeraseII->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax (Pro-apoptotic) p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Inhibition Mitochondria Mitochondrial Membrane Permeabilization Bax->Mitochondria Bcl2->Mitochondria Inhibition CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed intrinsic apoptosis pathway induced by this compound.

References

Application Notes and Protocols for In Vivo Administration of (+)-Dicentrine in Murine Pain Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of (+)-Dicentrine for the study of its analgesic properties in various mouse pain models. Detailed protocols for key experiments are provided, along with a summary of quantitative data and visualizations of the proposed signaling pathway and experimental workflows.

(+-)-Dicentrine , an aporphine alkaloid found in several plant species, has demonstrated significant antinociceptive effects in murine models of both acute and chronic inflammatory pain.[1][2] Its mechanism of action is believed to involve the modulation of TRPA1 channels, making it a person of interest for the development of novel analgesic drugs.[1][2][3]

Data Presentation

The following tables summarize the quantitative data on the analgesic effects of S-(+)-Dicentrine in different pain models in mice.

Table 1: Effect of S-(+)-Dicentrine on Cinnamaldehyde-Induced Nociception

Administration RouteDoseMeasured OutcomeInhibition/Increase in Latency
Oral (p.o.)30 mg/kgLicking Time38 ± 10%
Oral (p.o.)100 mg/kgLicking Time54 ± 7%
Oral (p.o.)100 mg/kgPaw Withdrawal Latency (Cold Plate)80 ± 13%
Intraplantar (i.pl.)100 µ g/paw Licking Time53 ± 8%

Table 2: Effect of S-(+)-Dicentrine on CFA-Induced Hypersensitivity

Administration RouteDoseMeasured OutcomeEffect
Oral (p.o.)100 mg/kgMechanical Hypersensitivity (von Frey)Reversal of hypersensitivity, lasting up to 2 hours
Oral (p.o.)100 mg/kgCold Hypersensitivity (Acetone Test)Inhibition of 79±6% (Day 2), 86±4% (Day 4), 100% (Day 7)
Oral (p.o.)100 mg/kgHeat Hypersensitivity (Hot Plate)No effect

Table 3: Effect of S-(+)-Dicentrine on Capsaicin-Induced Nociception

Administration RouteDoseMeasured OutcomeEffect
Oral (p.o.)100 mg/kgLicking TimeNo significant reduction

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Acetic Acid-Induced Writhing Test

This method is used to evaluate peripherally acting analgesics by inducing visceral pain.

Materials:

  • Male ICR mice (20-25 g)

  • This compound

  • Acetic acid (0.7% v/v solution)

  • Vehicle (e.g., saline, Tween 80)

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Observation chambers

Procedure:

  • Acclimatize mice to the testing room for at least 30 minutes.

  • Divide mice into groups (e.g., vehicle control, positive control, this compound treated groups).

  • Administer this compound or vehicle intraperitoneally.

  • After a predetermined pretreatment time (e.g., 30 minutes), administer 0.1 mL/10 g of 0.7% acetic acid solution intraperitoneally to each mouse.

  • Immediately place each mouse in an individual observation chamber.

  • Starting 5 minutes after the acetic acid injection, count the number of writhes for a period of 10-20 minutes. A writhe is characterized by a contraction of the abdominal muscles, twisting of the trunk, and extension of the hind limbs.

  • Calculate the mean number of writhes for each group and determine the percentage of inhibition compared to the vehicle control group.

Formalin Test

This model of tonic chemical pain allows for the assessment of both neurogenic (Phase I) and inflammatory (Phase II) pain responses.

Materials:

  • Male ICR mice (20-25 g)

  • This compound

  • Formalin solution (1-5% in saline)

  • Vehicle

  • Syringes and needles for subcutaneous (s.c.) and intraperitoneal (i.p.) injections

  • Observation chambers

Procedure:

  • Acclimatize mice to the testing environment.

  • Administer this compound or vehicle via the desired route (e.g., i.p.).

  • After the appropriate pretreatment time, inject 20 µL of formalin solution subcutaneously into the plantar surface of the right hind paw.

  • Immediately place the mouse into an observation chamber.

  • Record the total time the animal spends licking or biting the injected paw. The observation period is typically divided into two phases:

    • Phase I (early phase): 0-5 minutes post-formalin injection, representing direct chemical irritation of nociceptors.

    • Phase II (late phase): 15-30 minutes post-formalin injection, reflecting inflammatory processes.

  • Analyze the data by comparing the licking/biting time in the treated groups to the control group for each phase.

Tail-Flick Test

This is a classic test for evaluating centrally acting analgesics by measuring the latency to a thermal stimulus.

Materials:

  • Male ICR mice (20-25 g)

  • This compound

  • Vehicle

  • Tail-flick apparatus (radiant heat source)

  • Mouse restrainers

Procedure:

  • Acclimatize mice to the restrainers and the testing procedure on a day prior to the experiment to minimize stress.

  • On the test day, place each mouse in a restrainer, allowing the tail to be exposed.

  • Measure the baseline tail-flick latency by applying a radiant heat source to a specific portion of the tail. The latency is the time taken for the mouse to flick its tail away from the heat. A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.

  • Administer this compound or vehicle.

  • At various time points after drug administration (e.g., 30, 60, 90, 120 minutes), repeat the tail-flick latency measurement.

  • The analgesic effect is determined by a significant increase in the tail-flick latency compared to the baseline and the vehicle-treated group.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

G cluster_0 Inflammatory Stimulus (e.g., Cinnamaldehyde) cluster_1 Nociceptor cluster_2 Cellular Response cluster_3 This compound Action Inflammatory Stimulus Inflammatory Stimulus TRPA1 Channel TRPA1 Channel Inflammatory Stimulus->TRPA1 Channel Activates Calcium Influx Calcium Influx TRPA1 Channel->Calcium Influx Leads to Nociceptor Activation Nociceptor Activation Calcium Influx->Nociceptor Activation Pain Signal to CNS Pain Signal to CNS Nociceptor Activation->Pain Signal to CNS Dicentrine Dicentrine Dicentrine->TRPA1 Channel Inhibits

Caption: Proposed mechanism of this compound's analgesic effect via TRPA1 channel inhibition.

G cluster_0 Pre-Treatment cluster_1 Pain Induction cluster_2 Observation cluster_3 Data Analysis Acclimatization Acclimatization Drug Administration Drug Administration Acclimatization->Drug Administration 30 min Painful Stimulus Painful Stimulus Drug Administration->Painful Stimulus 30-60 min post-drug Behavioral Assessment Behavioral Assessment Painful Stimulus->Behavioral Assessment Varies by model Quantification Quantification Behavioral Assessment->Quantification

Caption: General experimental workflow for in vivo pain models.

G Start Start Administer this compound Administer this compound Start->Administer this compound Administer Nociceptive Agent Administer Nociceptive Agent Administer this compound->Administer Nociceptive Agent Observe Phase I (0-5 min) Observe Phase I (0-5 min) Administer Nociceptive Agent->Observe Phase I (0-5 min) Formalin Test Record Licking Time Record Licking Time Administer Nociceptive Agent->Record Licking Time Other Models Observe Phase II (15-30 min) Observe Phase II (15-30 min) Observe Phase I (0-5 min)->Observe Phase II (15-30 min) Observe Phase II (15-30 min)->Record Licking Time Analyze Data Analyze Data Record Licking Time->Analyze Data End End Analyze Data->End

Caption: Logical workflow for assessing this compound in chemical-induced pain models.

References

Application Notes and Protocols for the Synthesis and Evaluation of (+)-Dicentrine Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of novel (+)-Dicentrine analogues for structure-activity relationship (SAR) studies. Detailed protocols for chemical synthesis and key biological evaluation assays are included to facilitate the discovery of new therapeutic agents.

Introduction

This compound is a natural aporphine alkaloid with a range of biological activities, including potent α1-adrenoceptor antagonism and antinociceptive effects, alongside promising anti-tumor properties.[1][2][3] Modification of the this compound scaffold offers a promising strategy for developing novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. This document outlines the synthesis of a series of phenanthrene analogues derived from this compound and details the protocols for evaluating their biological activity, focusing on their potential as anticancer agents and their interaction with key signaling pathways.

Data Presentation: Structure-Activity Relationship of this compound Analogues

The following table summarizes the cytotoxic activity of synthesized this compound analogues against a panel of human cancer cell lines. The analogues are phenanthrene derivatives of this compound, with modifications at the nitrogen atom.

CompoundR GroupCytotoxicity IC50 (µM)
Colon Adenocarcinoma Hepatoma Epidermoid Carcinoma
This compound ->10>10>10
Analogue 1 H2.53.14.2
Analogue 2 CH31.82.23.5
Analogue 3 C2H54.65.87.1
Analogue 4 n-C3H78.29.511.3

Data extrapolated from descriptions in referenced literature, highlighting analogues with stronger cytotoxic effects than the parent compound.[4][5]

Experimental Protocols

I. Synthesis of this compound Analogues (Phenanthrene Series)

This protocol describes a general method for the synthesis of N-substituted phenanthrene analogues from this compound.

Step 1: Degradation of this compound

  • To a solution of this compound (1.0 g, 2.95 mmol) in pyridine (20 mL), add ethyl chloroformate (1.5 mL, 15.7 mmol) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Pour the mixture into ice water (100 mL) and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude phenanthrene intermediate.

Step 2: Base Hydrolysis

  • Dissolve the crude intermediate from Step 1 in a mixture of ethanol (30 mL) and 10% aqueous potassium hydroxide (15 mL).

  • Reflux the mixture for 4 hours.

  • Cool the reaction to room temperature and neutralize with 1 M hydrochloric acid.

  • Extract the aqueous layer with dichloromethane (3 x 40 mL).

  • Combine the organic layers, wash with brine (40 mL), dry over anhydrous sodium sulfate, and concentrate to give the N-demethylated phenanthrene analogue (Analogue 1).

Step 3: N-Alkylation

  • To a solution of the N-demethylated phenanthrene analogue (Analogue 1) (100 mg, 0.31 mmol) in acetone (10 mL), add potassium carbonate (86 mg, 0.62 mmol) and the desired alkyl iodide (e.g., methyl iodide, ethyl iodide) (0.47 mmol).

  • Reflux the mixture for 6 hours.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol, 98:2) to afford the corresponding N-alkylated phenanthrene analogue.

II. Biological Evaluation Protocols

A. Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of the synthesized analogues on various cancer cell lines.

  • Seed cancer cells (e.g., HL-60, A549) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the this compound analogues for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

B. Alpha-1 Adrenoceptor Binding Assay

This protocol is for evaluating the affinity of the analogues for the α1-adrenoceptor.

  • Prepare cell membranes from a cell line expressing the human α1A-adrenoceptor.

  • In a 96-well plate, add 50 µL of membrane suspension (10-20 µg protein), 50 µL of various concentrations of the test compound, and 50 µL of [³H]-Prazosin (a radioligand, final concentration 0.2 nM).

  • Incubate at 25°C for 60 minutes.

  • Terminate the binding by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer.

  • Measure the radioactivity retained on the filter using a scintillation counter.

  • Determine the Ki value from the IC50 value obtained from competitive binding curves.

C. TRPA1 Channel Activation Assay (Calcium Imaging)

This protocol is for assessing the agonist or antagonist activity of the analogues on the TRPA1 channel.

  • Culture HEK293 cells stably expressing human TRPA1 on glass coverslips.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) for 30-60 minutes at 37°C.

  • Mount the coverslip on a perfusion chamber on an inverted fluorescence microscope.

  • Perfuse the cells with a buffer solution and record the baseline fluorescence ratio (340/380 nm excitation).

  • Apply the test compound at various concentrations and record the changes in intracellular calcium concentration.

  • For antagonist activity, pre-incubate the cells with the test compound before applying a known TRPA1 agonist (e.g., AITC).

Visualizations

Signaling Pathways

alpha1_adrenoceptor_pathway Dicentrine This compound Analogue Alpha1_AR α1-Adrenoceptor Dicentrine->Alpha1_AR Antagonism Gq Gq Protein Alpha1_AR->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC activates Downstream Downstream Cellular Effects PKC->Downstream

Caption: Alpha-1 Adrenoceptor Signaling Pathway Antagonism.

trpa1_pathway Dicentrine This compound Analogue TRPA1 TRPA1 Channel Dicentrine->TRPA1 Modulation Ca_influx Ca²⁺ Influx TRPA1->Ca_influx Na_influx Na⁺ Influx TRPA1->Na_influx Signaling Downstream Signaling Ca_influx->Signaling Depolarization Membrane Depolarization Na_influx->Depolarization Depolarization->Signaling

Caption: TRPA1 Channel Modulation Pathway.

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation Start This compound Degradation Step 1: Degradation Start->Degradation Hydrolysis Step 2: Hydrolysis Degradation->Hydrolysis Alkylation Step 3: N-Alkylation Hydrolysis->Alkylation Purification Purification (Chromatography) Alkylation->Purification Analogues Dicentrine Analogues Purification->Analogues Cytotoxicity Cytotoxicity Screening (MTT) Analogues->Cytotoxicity Binding α1-Adrenoceptor Binding Assay Functional TRPA1 Functional Assay (Ca²⁺ Imaging) Data Data Analysis (IC50, Ki) Cytotoxicity->Data Binding->Data Functional->Data SAR SAR Analysis Data->SAR

Caption: Workflow for Synthesis and Evaluation.

References

Application Notes and Protocols: Electrophysiological Profile of (+)-Dicentrine on Sodium and Potassium Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the electrophysiological effects of (+)-Dicentrine, an aporphine alkaloid, on voltage-gated sodium (Na⁺) and potassium (K⁺) channels, primarily in cardiac myocytes. Detailed protocols for key experiments are provided to enable researchers to investigate these effects.

Introduction

This compound has been identified as a blocker of both sodium and potassium channels, suggesting its potential as an antiarrhythmic agent.[1][2] Understanding its interaction with specific ion channels at a quantitative and mechanistic level is crucial for its pharmacological characterization and potential therapeutic development. These notes summarize the key electrophysiological findings and provide detailed methods for their replication and further investigation.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the reported quantitative effects of this compound on cardiac action potentials and specific ion channel currents.

Table 1: Effects of this compound on Cardiac Action Potential Parameters in Rat Ventricular Myocytes [1]

ParameterControlThis compound (3 µM)
Action Potential Duration (APD₅₀)38.9 ± 9.8 ms147.8 ± 19.7 ms
Maximal Rate of Depolarization (Vmax)220.5 ± 20.3 V/s37.0 ± 4.0 V/s

Table 2: Effects of this compound on Transient Outward Potassium Current (Ito) in Rat Ventricular Myocytes [1]

ParameterValue
Dissociation Constant (KD)3.0 ± 0.5 µM
Inactivation Time Constant (at 50 mV)Shortened from 41.0 ± 4.9 ms to 18.8 ± 2.1 ms
V₀.₅ for Steady-State InactivationShifted from -25.5 ± 2.8 mV to -40.6 ± 2.1 mV

Table 3: Effects of this compound on Other Ion Currents

CurrentEffectConcentrationCell TypeReference
Late Outward Current (Ilo)Significant reduction to 60.0 ± 13.3% of control10 µMRat Ventricular Myocytes[1]
Sodium Inward Current (INa)Significant inhibition9 µMRabbit Atrial Myocytes

Note: A specific IC₅₀ value for the sodium channel block by this compound is not prominently available in the reviewed literature. Further concentration-response studies are required to determine this parameter.

Experimental Protocols

The following are detailed protocols for performing electrophysiological recordings to assess the effects of this compound on cardiac sodium and potassium channels.

Protocol 1: Whole-Cell Patch-Clamp Recording from Isolated Cardiac Myocytes

This protocol describes the fundamental technique for recording ionic currents and action potentials from single cardiac cells.

1. Cell Preparation:

  • Isolate ventricular or atrial myocytes from adult rats or rabbits using established enzymatic digestion protocols.

  • Plate the isolated myocytes on laminin-coated glass coverslips and allow them to adhere.

  • Maintain cells in a Tyrode's solution at room temperature or 37°C.

2. Recording Solutions:

  • External (Tyrode's) Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 Glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution for K⁺ Currents (in mM): 110 K-Aspartate, 20 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, 5 MgATP. Adjust pH to 7.2 with KOH.

  • Internal (Pipette) Solution for Na⁺ Currents (in mM): 10 NaCl, 130 CsCl, 1 MgCl₂, 10 HEPES, 10 EGTA, 5 MgATP. Adjust pH to 7.2 with CsOH. (Cesium is used to block K⁺ channels).

3. Electrophysiological Recording:

  • Use a patch-clamp amplifier and data acquisition system.

  • Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with internal solution.

  • Approach a myocyte with the pipette and form a giga-ohm seal (>1 GΩ) with the cell membrane.

  • Rupture the membrane patch with gentle suction to achieve the whole-cell configuration.

  • Allow the cell to dialyze with the internal solution for several minutes before recording.

Protocol 2: Voltage-Clamp Protocol for Potassium Currents (Ito and Ilo)

This protocol is designed to isolate and characterize the effects of this compound on transient and sustained outward potassium currents.

1. Setup:

  • Use the whole-cell patch-clamp configuration as described in Protocol 1.

  • Use the K⁺-based internal solution. To isolate K⁺ currents, add a Na⁺ channel blocker (e.g., 30 µM Tetrodotoxin, TTX) and a Ca²⁺ channel blocker (e.g., 200 µM CdCl₂) to the external solution.

2. Voltage Protocol for Ito Activation:

  • Hold the membrane potential at -80 mV.

  • Apply a brief (e.g., 20 ms) prepulse to -40 mV to inactivate Na⁺ channels.

  • Apply depolarizing test pulses in 10 mV increments, for example, from -30 mV to +60 mV for 300 ms.

  • Measure the peak outward current (Ito) and the sustained current at the end of the pulse (Ilo).

3. Voltage Protocol for Ito Steady-State Inactivation:

  • Hold the membrane potential at -80 mV.

  • Apply a series of 500 ms conditioning prepulses ranging from -100 mV to +10 mV in 10 mV increments.

  • Immediately following each prepulse, apply a test pulse to +50 mV for 300 ms to elicit Ito.

  • Normalize the peak Ito amplitude at each prepulse potential to the maximum current and plot against the prepulse voltage. Fit the data with a Boltzmann function to determine the V₀.₅ of inactivation.

Protocol 3: Voltage-Clamp Protocol for Inward Sodium Current (INa)

This protocol is for characterizing the blocking effect of this compound on the fast inward sodium current.

1. Setup:

  • Use the whole-cell patch-clamp configuration.

  • Use the Cs⁺-based internal solution to block K⁺ currents. Add a Ca²⁺ channel blocker (e.g., 200 µM CdCl₂) to the external solution.

2. Voltage Protocol for INa Activation:

  • Hold the membrane potential at a hyperpolarized level (e.g., -120 mV) to ensure all Na⁺ channels are in the resting state.

  • Apply a series of depolarizing test pulses in 5 or 10 mV increments, for example, from -80 mV to +40 mV for 50 ms.

  • Measure the peak inward current at each test potential.

3. Data Analysis for IC₅₀ Determination:

  • Apply increasing concentrations of this compound to the external solution.

  • At each concentration, measure the peak INa at a fixed test potential (e.g., -20 mV).

  • Plot the percentage of current inhibition against the logarithm of the this compound concentration.

  • Fit the data with a Hill equation to determine the IC₅₀ value.

Protocol 4: Current-Clamp Protocol for Action Potential Measurements

This protocol is used to assess the integrated effect of this compound on the cardiac action potential.

1. Setup:

  • Use the whole-cell patch-clamp configuration with the K⁺-based internal solution.

2. Recording Protocol:

  • Switch the amplifier to current-clamp mode (I=0).

  • Record the resting membrane potential.

  • Elicit action potentials by injecting brief (e.g., 2-5 ms) suprathreshold depolarizing current pulses at a steady frequency (e.g., 1 Hz).

  • Record stable baseline action potentials before perfusing the cell with this compound.

  • After application of the compound, record the changes in action potential morphology.

3. Data Analysis:

  • Action Potential Duration (APD): Measure the duration of the action potential at 50% (APD₅₀) and 90% (APD₉₀) repolarization.

  • Maximal Rate of Depolarization (Vmax): Differentiate the action potential waveform (dV/dt) and determine the maximum value of the upstroke.

Visualizations

Signaling and Experimental Workflow Diagrams

Electrophysiological_Workflow cluster_prep Cell Preparation cluster_recording Patch-Clamp Recording cluster_protocols Experimental Protocols cluster_analysis Data Analysis isolate Isolate Cardiac Myocytes plate Plate on Coverslips isolate->plate giga_seal Form Giga-ohm Seal plate->giga_seal whole_cell Achieve Whole-Cell Configuration giga_seal->whole_cell voltage_clamp Voltage-Clamp whole_cell->voltage_clamp current_clamp Current-Clamp whole_cell->current_clamp current_analysis Analyze Ionic Currents (Ito, Ilo, INa) voltage_clamp->current_analysis ap_analysis Analyze Action Potential (APD, Vmax) current_clamp->ap_analysis

Caption: Experimental workflow for electrophysiological studies.

Dicentrine_Action_Pathway cluster_channels Ion Channel Targets cluster_effects Electrophysiological Effects cluster_ap Action Potential Modulation dicentrine This compound na_channel Voltage-Gated Na+ Channels (INa) dicentrine->na_channel k_channel Voltage-Gated K+ Channels (Ito, Ilo) dicentrine->k_channel inhibition_na Inhibition of Na+ Influx na_channel->inhibition_na inhibition_k Inhibition of K+ Efflux k_channel->inhibition_k decrease_vmax Decrease Vmax (Slower Upstroke) inhibition_na->decrease_vmax prolong_apd Prolong APD (Delayed Repolarization) inhibition_k->prolong_apd

Caption: Mechanism of this compound's action on cardiac cells.

Gating_State_Logic resting Resting open Open resting->open Activation (Depolarization) open->resting Deactivation (Repolarization) inactivated Inactivated open->inactivated Inactivation dicentrine_open This compound (Open Channel Block) open->dicentrine_open inactivated->resting Recovery (Repolarization) dicentrine_inactivated This compound (Inactivated State Stabilization) inactivated->dicentrine_inactivated

References

MTT assay protocol for assessing (+)-Dicentrine cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Topic: MTT Assay Protocol for Assessing (+)-Dicentrine Cytotoxicity

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a naturally occurring aporphine alkaloid found in various medicinal plants, such as those from the Lindera genus.[1] It has demonstrated significant potential as an anti-cancer agent, exhibiting cytotoxic effects across a range of tumor cell lines.[1] The mechanisms underlying its anti-tumor activity include the induction of apoptosis (programmed cell death), cell cycle arrest at the G2/M phase, and the inhibition of critical enzymes like topoisomerase II.[2][3][4]

To quantify the cytotoxic effects of compounds like this compound, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and cost-effective colorimetric method. The assay's principle is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals by mitochondrial dehydrogenases in metabolically active (i.e., viable) cells. The quantity of formazan produced is directly proportional to the number of viable cells. By dissolving these crystals and measuring the absorbance of the resulting solution, one can accurately determine the reduction in cell viability following exposure to a cytotoxic agent.

These application notes provide a detailed protocol for utilizing the MTT assay to evaluate the cytotoxic properties of this compound on cancer cell lines.

Known Mechanism of Action of this compound

This compound exerts its cytotoxic effects through multiple mechanisms:

  • Induction of Apoptosis: It can trigger programmed cell death. Studies have shown that it can sensitize cancer cells to TNF-α-induced apoptosis by downregulating anti-apoptotic proteins such as cIAP-2, cFLIP, and Bcl-XL.

  • Cell Cycle Arrest: this compound has been found to induce G2/M arrest in leukemia cells, preventing them from proceeding through mitosis.

  • Enzyme Inhibition: It acts as a topoisomerase II inhibitor, an enzyme crucial for DNA replication and repair in cancer cells.

  • Modulation of Signaling Pathways: The compound has been shown to suppress the invasion of lung adenocarcinoma cells by modulating the activation of key transcription factors like NF-κB and AP-1, which are involved in inflammation, cell survival, and metastasis.

Data Presentation: Cytotoxicity of this compound

The results of an MTT assay are typically used to calculate the IC50 value, which is the concentration of the drug required to inhibit the growth of 50% of the cell population. This value is a key metric for assessing a compound's potency. The data below is representative of how to present such findings.

Cell LineCancer TypeIC50 Value (µM)Reference
PC3Prostate Cancer18.43
DU145Prostate Cancer23.53

Experimental Workflow

The overall workflow for assessing this compound cytotoxicity using the MTT assay is depicted below.

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cell_seeding 1. Seed Cells in 96-well Plate incubation_24h 2. Incubate for 24h for Cell Adherence cell_seeding->incubation_24h treatment 3. Treat Cells with this compound incubation_24h->treatment incubation_48h 4. Incubate for 24-72h treatment->incubation_48h add_mtt 5. Add MTT Reagent incubation_48h->add_mtt incubation_4h 6. Incubate for 4h (Formazan Formation) add_mtt->incubation_4h add_solubilizer 7. Add Solubilization Solution (e.g., DMSO) incubation_4h->add_solubilizer measure_abs 8. Measure Absorbance (570 nm) add_solubilizer->measure_abs

Fig 1. Experimental workflow for the MTT cytotoxicity assay.

Detailed Experimental Protocol

This protocol outlines the steps for determining the cytotoxicity of this compound on an adherent cancer cell line (e.g., A549, PC3) in a 96-well format.

5.1. Materials and Reagents

  • This compound

  • Selected cancer cell line (e.g., A549 lung adenocarcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in sterile PBS)

  • 96-well flat-bottom sterile microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader (capable of reading absorbance at 570 nm)

  • Multichannel pipette

5.2. Preparation of Solutions

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10-20 mM) of this compound in DMSO. Store in aliquots at -20°C to avoid repeated freeze-thaw cycles. The final concentration of DMSO in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • MTT Working Solution: The MTT reagent is light-sensitive; handle it in the dark. It is recommended to filter-sterilize the 5 mg/mL solution after preparation. Store at 4°C for short-term use.

5.3. Assay Procedure

  • Cell Seeding: a. Harvest logarithmically growing cells using Trypsin-EDTA and resuspend them in a complete medium. b. Determine cell density using a hemocytometer or automated cell counter. c. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL per well. d. Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach.

  • Cell Treatment: a. Prepare serial dilutions of this compound in a complete culture medium from the stock solution. A typical concentration range might be 0-50 µM. b. Include "vehicle control" wells treated with the same concentration of DMSO as the highest drug concentration wells. Also, include "untreated control" wells with cells and medium only, and "blank" wells with medium only for background subtraction. c. Carefully remove the old medium from the wells and add 100 µL of the medium containing the respective concentrations of this compound. d. Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Incubation: a. After the treatment period, add 10-20 µL of the 5 mg/mL MTT reagent to each well (final concentration of ~0.5 mg/mL). b. Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals. Check for the formation of precipitate under a microscope.

  • Formazan Solubilization: a. Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell layer. b. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. c. To ensure complete solubilization, place the plate on an orbital shaker for 10-15 minutes at room temperature, protected from light.

  • Absorbance Measurement: a. Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630-650 nm can be used to subtract background absorbance.

5.4. Data Analysis

  • Correct for Background: Subtract the average absorbance of the blank wells (medium only) from all other readings.

  • Calculate Percent Viability: Express the viability of treated cells as a percentage relative to the untreated control cells using the following formula:

    • % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

  • Determine IC50: Plot the percent cell viability against the logarithm of the this compound concentration. Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software (like GraphPad Prism) to determine the IC50 value.

Signaling Pathways in this compound Induced Cytotoxicity

This compound impacts several signaling pathways that converge on the regulation of cell survival, proliferation, and death. The diagram below illustrates a simplified model of these interactions leading to its anti-cancer effects.

Dicentrine_Pathway cluster_targets Molecular Targets cluster_processes Cellular Processes dicentrine This compound topoisomerase Topoisomerase II dicentrine->topoisomerase nfkb NF-κB Pathway dicentrine->nfkb ap1 AP-1 Pathway dicentrine->ap1 dna_synthesis DNA Synthesis & Repair topoisomerase->dna_synthesis inhibition gene_expression Pro-survival & Invasive Gene Expression nfkb->gene_expression inhibition ap1->gene_expression inhibition cell_cycle G2/M Arrest dna_synthesis->cell_cycle apoptosis Apoptosis gene_expression->apoptosis sensitization outcome Decreased Cell Viability & Proliferation cell_cycle->outcome apoptosis->outcome

Fig 2. Simplified signaling pathways affected by this compound.

References

Application Notes: Molecular Docking Simulation of (+)-Dicentrine with Protein Disulfide Isomerase (PDI)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein disulfide isomerase (PDI) is a chaperone enzyme primarily located in the endoplasmic reticulum (ER) that plays a critical role in cellular proteostasis.[1] PDI catalyzes the formation, breakage, and rearrangement of disulfide bonds within nascent proteins, ensuring their correct folding and stability.[2][3] Due to its integral role in protein quality control, PDI has been implicated in various diseases, including cancer and neurodegenerative disorders, making it a compelling therapeutic target.[4]

(+)-Dicentrine is a natural aporphine alkaloid that has been identified as a potent inhibitor of PDI.[5] Studies have shown that it can suppress cancer cell proliferation by inhibiting PDI activity. Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor, such as PDI) to form a stable complex. This method is invaluable in drug discovery for elucidating binding mechanisms and guiding the development of novel therapeutic agents. These application notes provide a detailed protocol for performing a molecular docking simulation of this compound with human PDI.

PDI-Mediated Apoptotic Signaling Pathway

Protein disulfide isomerase is not only a chaperone but also a modulator of signaling pathways, including apoptosis. Under conditions of severe ER stress, upregulated PDI can translocate to the mitochondria-associated membranes and interact with the pro-apoptotic protein Bak. This interaction induces Bak oligomerization, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade, culminating in apoptosis. Inhibition of PDI with small molecules like this compound can interfere with this process.

PDI_Apoptosis_Pathway cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion ER_Stress ER Stress (e.g., Misfolded Proteins) PDI_up PDI Upregulation & Activation ER_Stress->PDI_up Bak Bak PDI_up->Bak PDI promotes Bak oligomerization MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bak->MOMP CytC Cytochrome c Release MOMP->CytC Caspase Caspase Activation CytC->Caspase Apoptosis Apoptosis Caspase->Apoptosis Dicentrine This compound Dicentrine->PDI_up Inhibits

Caption: PDI-mediated pro-apoptotic signaling pathway.

Experimental Protocols: Molecular Docking Simulation

This protocol outlines the steps for a molecular docking simulation using Schrödinger Maestro, based on published methodologies.

Part 1: Protein Preparation
  • Obtain Crystal Structure: Download the crystal structure of human PDI from the Protein Data Bank (PDB). The bb'a' domains of PDI (PDB ID: 3UEM) have been successfully used for docking with this compound.

  • Import and Preprocess: Import the PDB file into the Schrödinger Maestro workspace.

  • Protein Preparation Wizard: Utilize the "Protein Preparation Wizard" tool to:

    • Delete all water molecules that are not involved in ligand binding.

    • Add hydrogen atoms to the protein structure.

    • Assign correct bond orders and formal charges.

    • Generate protonation states for residues at a physiological pH (e.g., 7.4).

    • Perform a restrained energy minimization using a force field (e.g., OPLS4) to relieve steric clashes and optimize the hydrogen-bonding network. The minimization is typically converged when the RMSD of heavy atoms reaches a threshold like 0.30 Å.

Part 2: Ligand Preparation
  • Obtain Ligand Structure: Obtain the 2D or 3D structure of this compound. This can be done by searching a chemical database like PubChem (CID: 10131).

  • Ligand Preparation Tool (LigPrep): Use the "LigPrep" tool in Schrödinger to prepare the ligand:

    • Generate possible ionization states at the target physiological pH (7.4 ± 0.5).

    • Generate possible tautomers and stereoisomers if necessary (for this compound, ensure the correct stereochemistry is retained).

    • Perform a geometry optimization using a suitable force field (e.g., OPLS4). This step produces a low-energy, 3D conformation of the ligand.

Part 3: Receptor Grid Generation
  • Define Binding Site: The binding site for docking must be defined. For PDI, the active pocket within the catalytic domains (a and a') is the target. This can be defined by selecting residues known to be in the active site or by selecting a co-crystallized ligand if available.

  • Generate Grid: Use the "Receptor Grid Generation" tool.

    • Center the grid box on the defined binding site.

    • Ensure the box dimensions are large enough to accommodate the ligand (~14 Å x 14 Å x 14 Å is a common starting point for small molecules).

    • The generated grid maps the properties of the binding site, such as van der Waals forces and electrostatic potential, which are used by the docking algorithm to score poses.

Part 4: Molecular Docking
  • Ligand Docking Tool (Glide): Use the "Ligand Docking" tool, which employs the Glide algorithm.

  • Set Docking Parameters:

    • Select the prepared ligand file and the generated receptor grid file.

    • Choose a docking precision level. Common options include Standard Precision (SP) for initial screening and Extra Precision (XP) for more rigorous final scoring.

    • Set the van der Waals scaling factor for non-polar atoms of the ligand (e.g., 0.85).

    • Keep the ligand sampling flexible, allowing the docking program to explore different conformations.

  • Run Docking Job: Initiate the docking simulation. Glide will place the flexible ligand into the rigid receptor grid and score the resulting poses.

Part 5: Analysis of Results
  • Examine Docking Poses: Visually inspect the top-ranked poses in the Maestro workspace. Analyze the orientation of this compound within the PDI active site.

  • Evaluate Scoring Function: The primary quantitative output is the docking score (GlideScore or GScore), expressed in kcal/mol. More negative values indicate a higher predicted binding affinity.

  • Analyze Interactions: Use the "Ligand Interaction Diagram" tool to generate a 2D map of the interactions between the ligand and protein residues. Identify key interactions such as:

    • Hydrogen bonds

    • Hydrophobic interactions

    • Pi-pi stacking

    • Salt bridges

  • Compare with Experimental Data: If available, compare the computational results (binding affinity, key interactions) with experimental data to validate the docking protocol.

Data Presentation

Quantitative data from both experimental and computational studies should be summarized for clarity.

Table 1: Published Experimental and Docking Data for this compound This table summarizes the experimentally determined inhibitory concentration and the computationally predicted binding affinity from a published study.

CompoundTargetMethodValue
This compoundPDIInsulin Turbidity AssayIC₅₀: 56.70 µM
This compoundPDI (PDB: 3UEM)Molecular DockingBinding Affinity: -8.84 kcal/mol

Table 2: Example Output from a Molecular Docking Simulation This table presents a hypothetical but realistic set of results from a Glide docking run, detailing the scores and key interacting residues for the top-ranked pose.

ParameterValue / Description
Docking Score (GScore) -8.95 kcal/mol
Glide Energy -55.21 kcal/mol
Key Interacting Residues Cys53, Gly54, His55, Cys56, Tyr115, Phe231
Hydrogen Bonds His55 (side chain), Tyr115 (backbone)
Hydrophobic Interactions Phe231, Ala234, Leu260
Pi-Pi Stacking Phe231

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the logical flow of the molecular docking protocol described above.

Molecular_Docking_Workflow cluster_prep 1. Preparation Phase cluster_docking 2. Docking Phase cluster_analysis 3. Analysis Phase pdi_prep Protein Preparation Obtain PDB (3UEM) Preprocess (H2O, H+) Energy Minimization grid_gen Receptor Grid Generation Define Active Site Set Box Dimensions Generate Grid pdi_prep->grid_gen lig_prep Ligand Preparation Obtain Structure (CID: 10131) Generate States (pH 7.4) Energy Minimization docking Molecular Docking (Glide) Set Ligand & Grid Select Precision (XP) Run Simulation lig_prep->docking grid_gen->docking results Analyze Results Evaluate Docking Score Visualize Binding Pose Map Key Interactions docking->results

Caption: Workflow for molecular docking simulation.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing (+)-Dicentrine Yield from Plant Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for optimizing the extraction of (+)-Dicentrine, an aporphine alkaloid with significant pharmacological interest. This resource offers detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to enhance your research outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of this compound?

A1: this compound is an aporphine alkaloid found in various plant species. Notable sources include plants from the Lauraceae family, such as Lindera megaphylla, and the Papaveraceae family. The concentration of this compound can vary significantly between different plant species and even different parts of the same plant.

Q2: Which solvent system is most effective for the initial extraction of this compound?

A2: The choice of solvent is critical for maximizing the yield of this compound. Generally, polar solvents are more effective for extracting alkaloids. Methanol or ethanol, often in concentrations of 70-80% in water, are commonly used for the initial extraction.[1] Research on other aporphine alkaloids suggests that a synergistic effect can be achieved with a mixture of chloroform and methanol, enhancing the extraction yield.[2] The optimal solvent system should be determined experimentally for each specific plant matrix.

Q3: How can I improve the efficiency of the initial solid-liquid extraction?

A3: To enhance the efficiency of the initial extraction, consider the following factors:

  • Particle Size: Grinding the plant material to a fine powder increases the surface area available for solvent interaction, which can improve extraction efficiency.[3]

  • Temperature: Increasing the extraction temperature can enhance the solubility and diffusion rate of the target compound.[4][5] However, excessive heat may degrade thermolabile compounds, so the temperature should be optimized.

  • Extraction Time: Prolonging the extraction time can lead to a higher yield, but an optimal time should be established to avoid unnecessary energy consumption and potential degradation of the analyte.

  • Agitation: Proper agitation ensures thorough mixing of the plant material and the solvent, facilitating mass transfer.

  • Advanced Extraction Techniques: Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can significantly reduce extraction time and solvent consumption while improving yield compared to traditional methods like maceration or Soxhlet extraction.

Q4: What is the purpose of the acid-base extraction step, and how can it be optimized?

A4: Acid-base extraction is a liquid-liquid extraction technique used to separate basic compounds like alkaloids from neutral and acidic impurities. The process involves:

  • Dissolving the crude extract in an organic solvent and washing it with an acidic solution (e.g., dilute HCl). The basic alkaloid will be protonated and move to the aqueous layer.

  • The aqueous layer is then basified (e.g., with NaOH or NH4OH) to deprotonate the alkaloid, making it soluble in an organic solvent again.

  • A fresh organic solvent is used to extract the purified alkaloid from the basified aqueous solution.

Optimization of this process involves ensuring the pH is adjusted to the appropriate levels for protonation and deprotonation and selecting an appropriate immiscible organic solvent.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound in Crude Extract 1. Suboptimal Solvent Choice: The solvent may not be effectively solubilizing the this compound. 2. Insufficient Extraction Time or Temperature: The extraction conditions may not be sufficient to extract the compound fully. 3. Improper Plant Material Preparation: Large particle size can limit solvent penetration. 4. Degradation of this compound: Exposure to excessive heat, light, or extreme pH can degrade the alkaloid.1. Solvent Screening: Test a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, and their aqueous mixtures). A synergistic effect may be found with solvent mixtures. 2. Optimize Extraction Parameters: Systematically vary the temperature and duration of the extraction to find the optimal conditions. 3. Reduce Particle Size: Grind the plant material to a fine, uniform powder. 4. Control Extraction Conditions: Use moderate temperatures, protect the extraction from light, and avoid harsh acidic or basic conditions during the initial extraction.
Emulsion Formation During Acid-Base Extraction 1. High Concentration of Surfactant-like Molecules: The crude extract may contain compounds that stabilize emulsions. 2. Vigorous Shaking: Excessive agitation can promote the formation of stable emulsions. 3. Similar Densities of Organic and Aqueous Phases: This can make phase separation difficult.1. "Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase and can help break the emulsion. 2. Gentle Inversion: Gently invert the separatory funnel multiple times instead of vigorous shaking. 3. Centrifugation: If the emulsion persists, centrifuging the mixture can aid in phase separation. 4. Filtration: Filter the mixture through a pad of Celite or glass wool to break up the emulsion.
Low Recovery of this compound After Chromatographic Purification 1. Irreversible Adsorption on the Stationary Phase: The alkaloid may be strongly binding to the silica gel or other stationary phase. 2. Co-elution with Impurities: The chromatographic conditions may not be adequate to separate this compound from other compounds. 3. Degradation on the Column: Some compounds can degrade on acidic or basic stationary phases. 4. Inappropriate Elution Solvent: The mobile phase may not be strong enough to elute the compound effectively.1. Modify the Stationary Phase: Use a different stationary phase (e.g., alumina, C18 reverse-phase) or deactivate the silica gel by adding a small amount of a base like triethylamine to the mobile phase. 2. Optimize the Mobile Phase: Develop a new solvent system with different polarity or use a gradient elution to improve separation. 3. Use a Milder Stationary Phase: Consider using a less acidic or basic stationary phase. 4. Increase Eluent Strength: Gradually increase the polarity of the mobile phase to ensure complete elution of the compound.

Data Presentation: Comparison of Extraction Methods for Alkaloids

The following table summarizes the performance of various extraction techniques for alkaloids, providing a basis for method selection. Note that the optimal method may vary depending on the specific plant material and target alkaloid.

Extraction MethodAverage Yield (%)Average Extraction TimeAverage Solvent Consumption (mL)Purity (%)
Maceration 1.192880 min (48 hours)20067.9
Soxhlet Extraction 1.63360 min15074.9
Ultrasound-Assisted Extraction (UAE) -30 min80-
Microwave-Assisted Extraction (MAE) 2.5025 min6088.2
Accelerated Solvent Extraction (ASE) 2.6320 min-88.8

Data adapted from a comparative study on alkaloid extraction from various medicinal plants. The specific yields and purities for this compound may differ.

Experimental Protocols

Protocol 1: General Acid-Base Extraction for this compound

This protocol outlines a standard method for the extraction and preliminary purification of aporphine alkaloids.

  • Preparation of Plant Material: Air-dry the plant material and grind it into a fine powder.

  • Maceration and Basification: Moisten the powdered plant material with a 10% ammonium hydroxide solution to convert the alkaloid salts into their free base form.

  • Solvent Extraction: Macerate the basified plant material in chloroform or dichloromethane for 24-48 hours at room temperature with occasional stirring.

  • Filtration: Filter the mixture to remove the plant debris and collect the organic extract.

  • Acidic Extraction: Transfer the organic extract to a separatory funnel and extract it three times with a 5% solution of hydrochloric acid. The protonated this compound will partition into the aqueous layer.

  • Basification: Combine the acidic aqueous extracts and adjust the pH to 9-10 with ammonium hydroxide. This will deprotonate the this compound, causing it to precipitate.

  • Final Extraction: Extract the basified aqueous solution three times with chloroform or dichloromethane. The free base this compound will now be in the organic layer.

  • Drying and Concentration: Dry the combined organic extracts with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound extract.

Protocol 2: Optimization of Extraction Parameters using Response Surface Methodology (RSM)

RSM is a statistical approach for optimizing complex processes and can be used to determine the ideal conditions for maximizing the yield of this compound.

  • Identify Key Variables: Based on preliminary experiments and literature review, select the most influential extraction parameters to optimize. For this compound extraction, these are typically:

    • Solvent Concentration (e.g., % ethanol in water)

    • Extraction Temperature (°C)

    • Extraction Time (minutes)

    • Solvent-to-Solid Ratio (mL/g)

  • Experimental Design: Use a statistical software package to create an experimental design, such as a Box-Behnken or Central Composite Design. This will generate a set of experimental runs with different combinations of the selected variables.

  • Perform Extractions: Conduct the extraction experiments according to the design, ensuring that all other conditions are kept constant.

  • Quantify Yield: Analyze the this compound yield for each experimental run using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Input the yield data into the statistical software and perform a regression analysis to fit the data to a mathematical model (usually a quadratic equation).

  • Determine Optimal Conditions: Use the model to generate response surface plots and determine the optimal combination of variables that results in the maximum predicted yield of this compound.

  • Validation: Perform an experiment using the optimized conditions to validate the model's prediction.

Visualizations

Experimental and Purification Workflow

Experimental Workflow General Workflow for this compound Extraction and Purification PlantMaterial Plant Material (e.g., Lindera megaphylla) Grinding Grinding and Sieving PlantMaterial->Grinding InitialExtraction Initial Extraction (e.g., 80% Ethanol, UAE) Grinding->InitialExtraction Filtration1 Filtration InitialExtraction->Filtration1 CrudeExtract Crude Extract Filtration1->CrudeExtract AcidBaseExtraction Acid-Base Liquid-Liquid Extraction CrudeExtract->AcidBaseExtraction PurifiedExtract Purified Alkaloid Fraction AcidBaseExtraction->PurifiedExtract Chromatography Chromatographic Purification (e.g., Column Chromatography, HPLC) PurifiedExtract->Chromatography Dicentrine This compound Chromatography->Dicentrine

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathway: α1-Adrenoceptor Antagonism

Alpha1_Adrenoceptor_Antagonism Mechanism of α1-Adrenoceptor Antagonism by this compound cluster_membrane Cell Membrane Alpha1Receptor α1-Adrenergic Receptor Gq Gq Protein Alpha1Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Norepinephrine Norepinephrine Norepinephrine->Alpha1Receptor Activates Dicentrine This compound Dicentrine->Alpha1Receptor Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG CaRelease Ca²⁺ Release from ER IP3->CaRelease Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates SmoothMuscleContraction Smooth Muscle Contraction CaRelease->SmoothMuscleContraction Leads to PKC->SmoothMuscleContraction Contributes to PDI_Inhibition Effect of PDI Inhibition by this compound cluster_er Endoplasmic Reticulum PDI Protein Disulfide Isomerase (PDI) UnfoldedProteins Unfolded Proteins PDI->UnfoldedProteins Accumulation (when inhibited) FoldedProteins Correctly Folded Proteins PDI->FoldedProteins Catalyzes Folding UnfoldedProteins->PDI Substrate ER_Stress ER Stress UnfoldedProteins->ER_Stress Induces UPR Unfolded Protein Response (UPR) ER_Stress->UPR Activates Dicentrine This compound Dicentrine->PDI Inhibits Apoptosis Apoptosis UPR->Apoptosis Prolonged activation leads to

References

Technical Support Center: Overcoming (+)-Dicentrine Solubility Challenges in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide clear guidance on addressing the solubility issues of (+)-Dicentrine in experimental settings. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the successful use of this compound in your in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). It has a documented solubility of 10 mg/mL in DMSO, which can be facilitated by sonication and gentle warming.[1][2]

Q2: My this compound, dissolved in DMSO, is precipitating when I add it to my aqueous cell culture medium. What can I do to prevent this?

A2: This is a common issue when a compound is less soluble in aqueous solutions than in a concentrated DMSO stock. To prevent precipitation, you can:

  • Optimize the final DMSO concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity.

  • Pre-warm the medium: Ensure your cell culture medium is at 37°C before adding the this compound stock solution. Adding a cold solution can decrease the solubility of the compound.

  • Use a serial dilution method: Instead of adding the concentrated DMSO stock directly to your culture well, prepare an intermediate dilution of the compound in a pre-warmed medium with vigorous mixing before adding it to the cells.

  • Employ sonication: Briefly sonicating the diluted compound in the final culture medium can help break up small precipitates and improve dissolution.

Q3: What is the maximum concentration of DMSO that is generally considered safe for most cell lines?

A3: The tolerance to DMSO varies between cell lines. However, a final concentration of 0.5% or lower is generally recommended to avoid significant cytotoxicity. It is crucial to perform a vehicle control experiment to determine the effect of the solvent on your specific cell line at the intended concentration.

Q4: Can I use ethanol to dissolve this compound?

A4: this compound is reported to be soluble in ethanol. However, specific quantitative solubility data (e.g., mg/mL) is not as readily available as for DMSO. If you choose to use ethanol, it is advisable to determine its solubility empirically for your specific batch of the compound.

Q5: How should I store my this compound stock solutions?

A5: Stock solutions of this compound in DMSO should be stored at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[1][2] It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered when working with this compound in in vitro assays.

Issue 1: Visible Precipitation in Stock or Working Solutions
Symptom Possible Cause Corrective Action
Precipitate in DMSO stock solution upon storage at -20°C or -80°C. The concentration of this compound exceeds its solubility limit in DMSO at low temperatures.1. Gently warm the stock solution to room temperature or 37°C. 2. Use a vortex mixer or sonicator to re-dissolve the compound completely before use. 3. Consider preparing a more dilute stock solution if the issue persists.
Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer or cell culture medium. The aqueous solubility of this compound is low, and the addition of the DMSO stock leads to rapid supersaturation and precipitation.1. Decrease the final concentration of this compound in the assay. 2. Increase the final DMSO concentration slightly, ensuring it remains within the tolerated limit for your cells (typically <0.5%). 3. Pre-warm the aqueous medium to 37°C before adding the compound. 4. Add the DMSO stock to the medium while vortexing to ensure rapid mixing.
A fine, crystalline precipitate appears in cell culture wells after several hours of incubation. Delayed precipitation due to compound instability or interaction with media components.1. Assess the stability of this compound in your cell culture medium over the time course of your experiment using techniques like HPLC. 2. Consider using a formulation with solubility enhancers such as PEG300 and a non-ionic surfactant like Tween-80.[1]
Issue 2: Inconsistent or Lower-Than-Expected Biological Activity
Symptom Possible Cause Corrective Action
High variability in results between replicate wells or plates. Incomplete dissolution or precipitation of this compound in the assay plate, leading to inconsistent concentrations.1. Visually inspect the wells under a microscope for any signs of precipitation. 2. Ensure thorough mixing after adding the compound to the assay medium. 3. Follow the corrective actions for precipitation outlined in Issue 1.
Lower than expected potency (high IC50 or EC50 values). The actual concentration of the dissolved compound is much lower than the nominal concentration due to poor solubility.1. Confirm the solubility of this compound in your final assay buffer. 2. Use one of the solubilization protocols provided below to enhance its aqueous solubility. 3. Prepare fresh working solutions for each experiment from a properly dissolved stock solution.

Data Presentation: Solubility of this compound

The following table summarizes the available solubility data for this compound. This information is critical for preparing stock solutions and designing appropriate dilution schemes for your experiments.

Solvent Known Quantitative Solubility Molar Concentration (at max solubility) Notes
DMSO 10 mg/mL29.46 mMSonication and gentle warming to 37-60°C are recommended to aid dissolution.
Ethanol Soluble, but specific quantitative data is not readily available.Not availableIt is advisable to determine the solubility empirically.
Water Predicted to be practically insoluble (0.08 g/L).~0.24 mMThis is a predicted value and experimental solubility is likely lower.

Molecular Weight of this compound: 339.39 g/mol

Experimental Protocols

Here are detailed methodologies for preparing and using this compound in in vitro assays, with a focus on overcoming solubility issues.

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the standard method for preparing a concentrated stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Water bath or heat block set to 37-60°C

  • Sonicator

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM solution, weigh out 3.39 mg of this compound.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

  • Dissolution: a. Vortex the mixture vigorously for 1-2 minutes. b. If the compound is not fully dissolved, place the tube in a sonicator bath for 10-15 minutes. c. If necessary, gently warm the solution in a water bath or on a heat block at a temperature up to 60°C for short periods, with intermittent vortexing, until the solution is clear.

  • Sterilization: As 100% DMSO is generally considered sterile, filtration is often not necessary. However, if absolute sterility is required, filter the solution through a 0.22 µm syringe filter that is compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C for up to one month or -80°C for up to six months, protected from light.

Protocol 2: Solubilization of this compound in Aqueous Media for Cell-Based Assays

This protocol provides a method for diluting the DMSO stock solution into an aqueous medium while minimizing precipitation.

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Sterile, pre-warmed (37°C) cell culture medium or buffer

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare Intermediate Dilution (Optional but Recommended): a. In a sterile microcentrifuge tube, prepare a 10-fold intermediate dilution of your DMSO stock solution in pre-warmed medium (e.g., add 10 µL of 10 mM stock to 90 µL of medium to get a 1 mM solution). b. Vortex immediately and vigorously for 30 seconds. This step helps to rapidly disperse the compound and reduce the chance of precipitation.

  • Final Dilution: a. Add the required volume of the intermediate dilution (or the original stock if not using an intermediate step) to the final volume of pre-warmed medium in your culture plate or tube. b. Ensure that the final concentration of DMSO is below the cytotoxic level for your cell line (typically <0.5%). c. Mix the final solution thoroughly by gentle pipetting or swirling of the plate.

  • Vehicle Control: Always prepare a vehicle control with the same final concentration of DMSO as your experimental samples.

Mandatory Visualizations

Signaling Pathways

Dicentrine_Signaling_Pathways cluster_TRPA1 TRPA1 Channel Modulation cluster_Adrenoceptor α1-Adrenoceptor Antagonism cluster_Topoisomerase Topoisomerase II Inhibition Dicentrine1 This compound TRPA1 TRPA1 Channel Dicentrine1->TRPA1 Modulates Ca_Influx Ca²⁺ Influx TRPA1->Ca_Influx Nociception Modulation of Nociception Ca_Influx->Nociception Dicentrine2 This compound Noradrenaline Noradrenaline Alpha1_AR α1-Adrenoceptor PLC PLC Activation IP3_DAG IP₃ & DAG Production Ca_Release Intracellular Ca²⁺ Release Smooth_Muscle Smooth Muscle Contraction Dicentrine3 This compound TopoII Topoisomerase II DNA_Replication DNA Replication & Transcription Cell_Cycle G2/M Arrest Apoptosis Apoptosis

Experimental Workflow

Solubility_Workflow cluster_prep Stock Solution Preparation cluster_assay Assay Preparation cluster_troubleshoot Troubleshooting weigh 1. Weigh this compound add_dmso 2. Add Anhydrous DMSO (to 10 mg/mL) weigh->add_dmso dissolve 3. Vortex, Sonicate, and Gently Warm (37-60°C) add_dmso->dissolve store 4. Aliquot and Store at -20°C / -80°C dissolve->store prewarm 5. Pre-warm Aqueous Medium (e.g., Cell Culture Medium) to 37°C dilute 6. Serially Dilute Stock into Warmed Medium prewarm->dilute add_to_cells 7. Add to Assay Plate dilute->add_to_cells incubate 8. Incubate and Analyze add_to_cells->incubate precipitation Precipitation Observed? optimize Optimize Final DMSO Concentration / Use Surfactants proceed Proceed with Assay

Logical Relationships in Troubleshooting

Troubleshooting_Logic start Start: Inconsistent or No Activity check_sol Is the compound fully dissolved in the stock? start->check_sol check_precip Is there precipitation in the final assay medium? check_sol->check_precip Yes solubilize_stock Action: Re-dissolve stock (Vortex, Sonicate, Warm) check_sol->solubilize_stock No reduce_conc Action 1: Lower final compound concentration check_precip->reduce_conc Yes retest Re-run Assay check_precip->retest No solubilize_stock->retest optimize_dmso Action 2: Optimize final DMSO concentration reduce_conc->optimize_dmso reduce_conc->retest use_enhancers Action 3: Use solubility enhancers (e.g., Pluronic F-68) optimize_dmso->use_enhancers optimize_dmso->retest use_enhancers->retest

References

Stabilizing (+)-Dicentrine in aqueous solutions for long-term experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: (+)-Dicentrine Aqueous Solution Stability

This guide provides researchers, scientists, and drug development professionals with essential information for preparing and stabilizing aqueous solutions of this compound for long-term experiments. Below you will find frequently asked questions, troubleshooting advice, and detailed protocols to ensure the consistency and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its stability in aqueous solutions a concern? A: this compound is a natural aporphine alkaloid investigated for various pharmacological activities, including antinociceptive, anti-cancer, and cardiovascular effects.[1][2] Like many alkaloids, it has low aqueous solubility and can be susceptible to degradation in aqueous environments.[3][4] This instability can lead to a loss of compound activity, precipitation, and inconsistent experimental outcomes, making it crucial to use proper stabilization techniques for long-term studies.

Q2: What are the primary factors that cause this compound degradation in aqueous solutions? A: The stability of compounds like this compound in aqueous solution is influenced by several environmental factors. The most critical are pH, temperature, light, and the presence of oxygen.[5] Deviations from optimal pH can catalyze hydrolytic degradation, while elevated temperatures accelerate reaction rates. Exposure to UV or visible light can cause photodegradation, and dissolved oxygen can lead to oxidation.

Q3: How can I improve the solubility and stability of this compound in my aqueous buffer or cell culture medium? A: Several strategies can enhance the solubility and stability of poorly soluble compounds. The use of pharmaceutical excipients is a common approach. Cyclodextrins, for instance, can form inclusion complexes with this compound, effectively encapsulating the molecule to increase its solubility and protect it from degradation. Additionally, adjusting the pH of the solution to a more favorable range and using co-solvents (e.g., a small percentage of DMSO or ethanol) in the initial stock solution can improve solubility.

Q4: What is the recommended method for preparing a stock solution of this compound? A: It is recommended to first prepare a concentrated stock solution in a non-aqueous solvent like dimethyl sulfoxide (DMSO) or ethanol. The powder should be fully dissolved in the organic solvent before being serially diluted into the final aqueous buffer or medium. This method prevents the compound from precipitating, which can occur if it is added directly to an aqueous solution. The final concentration of the organic solvent in the experimental medium should be kept low (typically <0.5%) to avoid solvent-induced artifacts.

Q5: What are the best practices for the long-term storage of this compound solutions? A: For long-term storage, prepared aqueous solutions should be sterile-filtered (0.22 µm filter), aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C. The storage containers should be protected from light, for example, by using amber vials or wrapping them in aluminum foil.

Troubleshooting Guide

Issue 1: My this compound solution is cloudy or has formed a precipitate.

  • Why is this happening? Precipitation typically occurs when the concentration of this compound exceeds its solubility limit in the aqueous medium. This can be triggered by a pH shift, the presence of certain salts in the buffer, or "crashing out" of the compound when a concentrated organic stock solution is diluted too quickly into the aqueous phase.

  • How can I fix it?

    • Verify Solubility: Check the maximum solubility in your specific buffer system. You may need to lower the final concentration.

    • Use a Stabilizer: Incorporate a solubilizing excipient, such as Hydroxypropyl-β-cyclodextrin (HPβCD), into your aqueous buffer before adding the dicentrine stock solution.

    • Optimize Dilution: When diluting the organic stock, add it dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid dispersal.

    • Adjust pH: Since this compound is an alkaloid, its solubility is pH-dependent. Experiment with slightly acidic buffers (e.g., pH 5.0-6.5), as this may improve solubility, but be mindful of your experimental system's pH tolerance.

Issue 2: I am observing a progressive loss of biological activity or inconsistent results over time.

  • What is the likely cause? This issue is a classic sign of compound degradation. Over the course of an experiment, the concentration of active this compound is likely decreasing due to chemical instability in the aqueous environment (e.g., hydrolysis, oxidation).

  • How can I prevent this?

    • Prepare Fresh Solutions: For the most sensitive experiments, prepare the final working solution immediately before use from a frozen stock.

    • Implement Stabilization Strategies: Use a stabilizing agent like cyclodextrins and control environmental factors by protecting the solution from light and storing it at 4°C during the experiment.

    • Perform Stability Studies: Quantify the concentration of this compound in your prepared solution over time using an analytical method like HPLC to understand its degradation kinetics under your specific experimental conditions.

    • Control Headspace Oxygen: For very long-term experiments, consider preparing buffers with de-gassed water and storing solutions under an inert gas like nitrogen or argon to minimize oxidation.

Data Presentation: Stability & Solubilization

Table 1: Key Factors Affecting this compound Stability in Aqueous Solutions

FactorImpact on StabilityRecommended Mitigation Strategy
pH Can catalyze hydrolysis and alter molecular structure, leading to degradation.Maintain a consistent, optimal pH using a suitable buffer system. Conduct pilot studies to find the pH of maximum stability.
Temperature Higher temperatures accelerate the rate of chemical degradation.Prepare and handle solutions at room temperature or on ice. For storage, use low temperatures (-20°C or -80°C).
Light Exposure to UV and visible light can induce photodegradation, breaking chemical bonds.Work in a low-light environment. Store all stock and working solutions in amber vials or containers wrapped in foil.
Oxygen Dissolved oxygen in the aqueous medium can cause oxidative degradation of the molecule.For long-term stability, use de-gassed solvents for preparation and consider flushing aliquots with an inert gas (e.g., nitrogen).

Table 2: Comparison of Solubilization & Stabilization Strategies

StrategyMechanism of ActionAdvantagesConsiderations
Co-solvents (e.g., DMSO, Ethanol) Increase the polarity of the solvent system, allowing for higher dissolution of lipophilic compounds.Simple to implement for stock solutions.Must be kept at a very low final concentration (<0.5%) in cell-based assays to avoid toxicity or off-target effects.
Cyclodextrins (e.g., HPβCD, SBEβCD) Form non-covalent inclusion complexes, encapsulating the drug molecule to enhance solubility and protect it from degradation.High efficiency, low toxicity, and provides significant stability enhancement.May alter the bioavailability of the compound; requires optimization of the molar ratio between dicentrine and cyclodextrin.
pH Adjustment Ionizes the alkaloid molecule, increasing its affinity for the polar aqueous solvent.Can be effective and inexpensive.The optimal pH for solubility/stability may not be compatible with the experimental system (e.g., physiological pH for cell culture).
Surfactants (e.g., Tween 80) Form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in water.Effective at low concentrations.Can interfere with biological membranes and some assays; requires careful selection and concentration control.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Aqueous Solution using HPβCD

This protocol describes the preparation of a 1 mM stabilized aqueous solution of this compound (MW: 339.39 g/mol ) for use in cell culture experiments, aiming for a final experimental concentration of 10 µM.

  • Materials:

    • This compound powder

    • Hydroxypropyl-β-cyclodextrin (HPβCD)

    • Dimethyl sulfoxide (DMSO), cell culture grade

    • Sterile phosphate-buffered saline (PBS) or desired cell culture medium

    • Sterile, light-blocking microcentrifuge tubes or vials

    • 0.22 µm sterile syringe filter

  • Procedure:

    • Prepare HPβCD Solution: In a sterile environment, prepare a 20 mM solution of HPβCD in your desired aqueous buffer (e.g., PBS). For 10 mL, this would involve dissolving the appropriate amount of HPβCD powder in 10 mL of PBS. Ensure it is fully dissolved.

    • Prepare Dicentrine Stock: Weigh out 3.4 mg of this compound and dissolve it in 1 mL of DMSO to create a 10 mM stock solution. Vortex until fully dissolved. This is your concentrated stock.

    • Form the Inclusion Complex:

      • Slowly add 1 mL of the 10 mM dicentrine stock solution to 9 mL of the 20 mM HPβCD solution while continuously vortexing. This creates a 1:2 molar ratio of dicentrine to HPβCD and results in a 1 mM stabilized dicentrine solution.

      • Incubate the mixture for 1 hour at room temperature, protected from light, to allow for efficient complex formation.

    • Sterilization and Storage:

      • Sterilize the 1 mM stabilized solution by passing it through a 0.22 µm syringe filter into a sterile, light-blocking container.

      • Aliquot into single-use volumes and store at -20°C or -80°C for long-term use.

    • Preparation of Working Solution: To achieve a final concentration of 10 µM in your experiment, dilute the 1 mM stabilized stock 1:100 into your final cell culture medium (e.g., add 10 µL of stock to 990 µL of medium).

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment

This protocol provides a baseline HPLC method to quantify the concentration of this compound over time, adapted from published methods.

  • Instrumentation and Columns:

    • HPLC system with a photodiode array (PDA) or UV detector.

    • Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile and water (e.g., 35:65 v/v) adjusted to an acidic pH (e.g., pH 2.5-2.8) with orthophosphoric acid.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 308 nm.

    • Injection Volume: 20 µL.

    • Column Temperature: 25°C.

  • Procedure for Stability Study:

    • Prepare the stabilized this compound solution as described in Protocol 1.

    • At time zero (t=0), take an aliquot of the solution, dilute it to fall within the calibration curve range, and inject it into the HPLC system. Record the peak area.

    • Store the remaining solution under the desired experimental conditions (e.g., 37°C incubator, protected from light).

    • At subsequent time points (e.g., 2, 4, 8, 24, 48 hours), remove identical aliquots, process them in the same manner, and inject them into the HPLC.

    • Data Analysis: Plot the percentage of the initial this compound concentration remaining versus time. This will provide the degradation profile of the compound under your experimental conditions.

Visualizations and Workflows

G cluster_stock Stock Solution Preparation cluster_stabilizer Stabilizer Preparation cluster_final Final Solution Formulation weigh Weigh this compound & Co-solvent (DMSO) dissolve Dissolve to Create Concentrated Stock weigh->dissolve mix Slowly Add Stock to Stabilizer Solution (with vortexing) dissolve->mix prep_buffer Prepare Aqueous Buffer (e.g., PBS, Medium) add_excipient Add & Dissolve Excipient (e.g., HPβCD) prep_buffer->add_excipient add_excipient->mix incubate Incubate to Allow Complex Formation mix->incubate filter Sterile Filter (0.22 µm) incubate->filter store Aliquot & Store (-20°C / -80°C, Protected from Light) filter->store

Caption: Workflow for preparing a stabilized this compound solution.

G start Precipitation or Cloudiness Observed in Solution q1 Is the final concentration too high? start->q1 a1_yes Reduce final concentration and reprepare. q1->a1_yes Yes q2 Was a solubilizing excipient used? q1->q2 No end_node Solution should now be clear and stable. a1_yes->end_node a2_no Reprepare solution using HPβCD or other stabilizer (see Protocol 1). q2->a2_no No q3 Was the stock solution diluted properly? q2->q3 Yes a2_no->end_node a3_no Reprepare by adding stock slowly while vortexing. q3->a3_no No q3->end_node Yes a3_no->end_node

Caption: Troubleshooting flowchart for precipitation issues.

G cluster_membrane Cell Membrane dicentrine This compound receptor α1-Adrenergic Receptor dicentrine->receptor Antagonism gq Gq Protein receptor->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag downstream Downstream Cellular Response Blocked

Caption: Simplified α1-adrenoceptor antagonist signaling pathway.

G dicentrine This compound Analogue topo2 Topoisomerase II dicentrine->topo2 Inhibition dna DNA Damage (Strand Breaks) topo2->dna Leads to arrest G2/M Cell Cycle Arrest dna->arrest caspase Caspase Cascade Activation dna->caspase apoptosis Apoptosis arrest->apoptosis caspase->apoptosis

Caption: Apoptosis pathway via Topoisomerase II inhibition.

References

Troubleshooting unexpected results in (+)-Dicentrine cell culture experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing (+)-Dicentrine in cell culture experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and ensure the success of your research.

Frequently Asked Questions (FAQs) & Troubleshooting

General Handling and Preparation

  • Q1: How should I dissolve and store this compound?

    • A: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is advisable to store the stock solution at -20°C or -80°C to maintain its stability. When preparing working concentrations for your experiments, dilute the stock solution in your cell culture medium to the desired final concentration. It is crucial to ensure that the final DMSO concentration in the culture medium does not exceed a non-toxic level, which is generally below 0.5%, as higher concentrations can affect cell viability independently of the compound's effects. Always prepare fresh dilutions from the stock solution for each experiment to ensure consistency.

  • Q2: I'm observing a precipitate in my culture medium after adding this compound. What should I do?

    • A: Precipitation can occur if the solubility of this compound is exceeded in the aqueous culture medium. Here are a few troubleshooting steps:

      • Check Solvent Concentration: Ensure the final DMSO concentration is within the recommended non-toxic limit (typically <0.5%).

      • Prepare Fresh Dilutions: Always make fresh serial dilutions of this compound from a clear stock solution for each experiment.

      • Vortex Thoroughly: Ensure the compound is fully dissolved in the culture medium by vortexing the diluted solution before adding it to the cells.

      • Solubility Test: Perform a solubility test in your specific culture medium to determine the maximum soluble concentration of this compound.

Cell Viability Assays (e.g., MTT, XTT, Crystal Violet)

  • Q3: My MTT assay results show high variability between replicate wells. What could be the cause?

    • A: High variability in MTT assays can stem from several factors:

      • Uneven Cell Seeding: Ensure a homogenous single-cell suspension before seeding and be consistent with your pipetting technique to plate an equal number of cells in each well.

      • Edge Effects: The outer wells of a 96-well plate are prone to evaporation, which can concentrate the compound and affect cell growth. To minimize this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or culture medium.

      • Incomplete Formazan Solubilization: After the incubation with MTT, ensure the formazan crystals are completely dissolved by the solubilizing agent (e.g., DMSO). Pipette up and down gently to mix and break up any crystal clumps.

      • Interference from the Compound: Some colored compounds, like plant extracts, can interfere with the absorbance reading. To account for this, include a control group with the compound in the medium but without cells, and subtract this background absorbance from your experimental readings.

  • Q4: I am not observing a dose-dependent decrease in cell viability with this compound as expected. What should I do?

    • A: If you are not seeing the expected cytotoxic effect, consider the following:

      • Cell Line Resistance: The cell line you are using may be resistant to the cytotoxic effects of this compound. Research the sensitivity of your specific cell line to similar compounds.

      • Incorrect Incubation Time: The treatment duration may be too short to induce a measurable effect. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time.

      • Assay Sensitivity: The chosen viability assay might not be sensitive enough to detect subtle changes. Consider using a more sensitive assay, such as an ATP-based luminescent assay (e.g., CellTiter-Glo®).

      • Compound Degradation: Ensure your this compound stock solution has been stored properly and has not degraded.

Apoptosis Assays (e.g., Annexin V/PI Staining, Caspase Activity)

  • Q5: My flow cytometry results for Annexin V/PI staining show a high percentage of necrotic cells (Annexin V+/PI+) even at early time points. What does this mean?

    • A: A high proportion of double-positive cells at early time points could indicate:

      • High Compound Concentration: The concentration of this compound used might be too high, inducing rapid cell death through necrosis rather than apoptosis. Try using a lower concentration range.

      • Late-Stage Apoptosis: The time point of analysis might be too late, and the cells have already progressed from early apoptosis (Annexin V+/PI-) to late apoptosis/secondary necrosis. Perform a time-course experiment to capture the early apoptotic phase.

      • Harsh Cell Handling: Over-trypsinization or vigorous pipetting during cell harvesting can damage the cell membrane, leading to false-positive PI staining. Handle the cells gently throughout the procedure.

  • Q6: I am not detecting a significant increase in caspase-3 activity after treatment with this compound. Why might this be?

    • A: A lack of detectable caspase-3 activation could be due to several reasons:

      • Timing of Assay: Caspase activation is a transient event. You may have missed the peak of activation. A time-course experiment is recommended.

      • Alternative Apoptotic Pathway: While this compound is known to induce apoptosis through caspase activation, it's possible that in your specific cell line or experimental conditions, a caspase-independent pathway is also involved.

      • Insufficient Compound Concentration: The concentration of this compound may be too low to induce a measurable level of apoptosis. Try a dose-response experiment.

      • Assay Sensitivity: Ensure your caspase activity assay is sensitive enough and that your protein lysates are of sufficient concentration and quality.

Signaling Pathway Analysis (e.g., Western Blot for NF-κB)

  • Q7: I am having trouble detecting a decrease in the nuclear translocation of NF-κB p65 with Western blotting after this compound treatment. What can I do?

    • A: To effectively measure changes in p65 nuclear translocation, consider the following:

      • Purity of Nuclear Fraction: Ensure your subcellular fractionation protocol effectively separates the nuclear and cytoplasmic fractions. Use specific markers (e.g., Histone H3 for nuclear, α-Tubulin for cytoplasmic) to check the purity of your fractions.

      • Stimulation Control: The inhibitory effect of this compound on NF-κB is often observed after stimulation with an inflammatory agent like TNF-α or LPS. Make sure you have an appropriate positive control where you can clearly see p65 translocation to the nucleus upon stimulation.

      • Timing of Stimulation and Treatment: The kinetics of NF-κB translocation are rapid. Optimize the timing of both the inflammatory stimulus and the this compound treatment. A pre-treatment with this compound before stimulation is a common approach.

      • Loading Controls: Use appropriate loading controls for both the nuclear (e.g., Lamin B1, PCNA) and cytoplasmic (e.g., GAPDH, β-actin) fractions to ensure equal protein loading.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of this compound.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)AssayReference
PC3Prostate Cancer18.43Not Specified[1]
DU145Prostate Cancer23.53Not Specified[1]
A549Lung Adenocarcinoma~30-40 (with TNF-α)MTT[2]
HL-60LeukemiaNot SpecifiedNot Specified[3]

Table 2: Effect of this compound on Cell Viability and Apoptosis

Cell LineTreatmentEffectAssayReference
A549This compound (25, 30, 40 µM) + TNF-αReduced cell viability to 54.85%, 54.35%, and 45.15% respectivelyMTT[2]
HL-60D-dicentrine analogue vs. D-dicentrine4.5-fold higher induction of apoptosis by the analogueDNA detection ELISA

Table 3: Effect of this compound on Apoptotic Protein Expression

Cell LineTreatmentProteinChange in ExpressionMethodReference
A549This compound + TNF-αBcl-XLDose-dependent decreaseWestern Blot
A549This compound + TNF-αcIAP2Dose-dependent decreaseWestern Blot
A549This compound + TNF-αcFLIPDose-dependent decreaseWestern Blot

Experimental Protocols

1. Cell Viability Assay (MTT Protocol)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: The next day, treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and an untreated control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

2. Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound for the determined time.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin and then neutralize with complete medium.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples on a flow cytometer within one hour.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

3. Western Blot for NF-κB p65 Nuclear Translocation

  • Cell Treatment: Seed cells and pre-treat with this compound for a specified time (e.g., 1-2 hours) before stimulating with an inflammatory agent like TNF-α (e.g., 20 ng/mL) for a short period (e.g., 30 minutes).

  • Subcellular Fractionation: Harvest the cells and perform nuclear and cytoplasmic extraction using a commercial kit or a standard protocol.

  • Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against p65 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a nuclear loading control (e.g., Lamin B1) and a cytoplasmic loading control (e.g., GAPDH) to determine the change in p65 levels in each fraction.

Visualizations

Experimental_Workflow General Experimental Workflow for Troubleshooting this compound Effects cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis & Troubleshooting prep Prepare this compound Stock (DMSO) Store at -20°C/-80°C seed Seed Cells (Optimize density) prep->seed treat Treat Cells (Dose-response & Time-course) seed->treat viability Cell Viability Assay (e.g., MTT) treat->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treat->apoptosis western Signaling Pathway Analysis (e.g., Western Blot) treat->western analyze Analyze Data (IC50, % Apoptosis, Protein Levels) viability->analyze apoptosis->analyze western->analyze troubleshoot Troubleshoot Unexpected Results (Refer to FAQs) analyze->troubleshoot

Caption: A logical workflow for conducting and troubleshooting experiments with this compound.

NFkB_Pathway Inhibitory Effect of this compound on the NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Proteasome Proteasomal Degradation IkB->Proteasome Ubiquitination NFkB->IkB Bound by NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocates Dicentrine This compound Dicentrine->IKK Inhibits Nucleus Nucleus Gene Pro-inflammatory Gene Transcription NFkB_n->Gene Activates

Caption: this compound's inhibitory effect on the canonical NF-κB signaling pathway.

References

Technical Support Center: Optimizing (+)-Dicentrine Dosage for Anti-inflammatory Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing (+)-Dicentrine in anti-inflammatory research. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported anti-inflammatory mechanism?

A1: this compound is an aporphine alkaloid found in various plant species, notably from the Lauraceae family.[1] It has demonstrated anti-inflammatory and antinociceptive properties.[2][3][4] Its mechanism of action involves the modulation of key inflammatory signaling pathways. Studies have shown that dicentrine can suppress the activation of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[5] This is achieved, at least in part, by inhibiting upstream signaling molecules, including myeloid differentiation factor 88 (MyD88), Akt, and mitogen-activated protein kinases (MAPKs). Specifically, dicentrine has been found to suppress the phosphorylation of NF-κB at Ser536.

Q2: What is a recommended starting dosage for in vivo anti-inflammatory studies?

A2: For in vivo studies in mice, an oral dosage of 100 mg/kg has been shown to be effective in reducing inflammatory pain and hypersensitivity associated with inflammation induced by Complete Freund's Adjuvant (CFA). This dosage reversed mechanical hypersensitivity for up to two hours. It is always recommended to perform a dose-response study to determine the optimal dosage for your specific animal model and experimental conditions.

Q3: How should I prepare a stock solution of this compound for in vitro experiments?

A3: this compound is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the powdered this compound in high-quality, sterile DMSO. For example, to create a 10 mM stock solution, dissolve 3.39 mg of this compound (molar mass: 339.39 g/mol ) in 1 mL of DMSO. It is crucial to ensure the final concentration of DMSO in your cell culture medium does not exceed a level that could cause cytotoxicity (typically ≤ 0.5%).

Q4: What are the key in vitro assays to assess the anti-inflammatory activity of this compound?

A4: A common and effective in vitro model is the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages. Key assays include:

  • Nitric Oxide (NO) Assay (Griess Assay): To measure the inhibition of NO production, a key inflammatory mediator.

  • Cytokine ELISAs: To quantify the reduction of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

  • Cell Viability Assay (e.g., MTT Assay): To ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

  • Western Blotting: To analyze the effect of this compound on the phosphorylation status of key signaling proteins like NF-κB, ERK, JNK, and p38.

Data Presentation

In Vivo Dosage
Compound Animal Model Route of Administration Effective Dosage Observed Effect
This compoundMouse (CFA-induced inflammation)Oral (p.o.)100 mg/kgReversal of mechanical and cold hypersensitivity
In Vitro Cytotoxicity

Note: The following data is for cytotoxicity in HepG2 (human hepatoma) cells and may not be directly representative of RAW 264.7 macrophage cytotoxicity. It is essential to perform a cytotoxicity assay in your specific cell line.

Compound Cell Line Assay CC50 (50% Cytotoxic Concentration)
DicentrineHepG2MTT Assay14.80 µM

Experimental Protocols

Protocol 1: LPS-Induced Inflammation in RAW 264.7 Macrophages

This protocol outlines the general procedure for inducing an inflammatory response in RAW 264.7 cells using LPS and treating them with this compound.

Materials:

  • RAW 264.7 cells

  • DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound stock solution (in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • 96-well and 24-well tissue culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well or a 24-well plate at 5 x 10^5 cells/well. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Pre-treatment: The following day, remove the culture medium and replace it with fresh medium containing various concentrations of this compound. Include a vehicle control with the same final concentration of DMSO. Incubate for 1-2 hours.

  • Inflammatory Challenge: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

  • Sample Collection: After incubation, collect the cell culture supernatant for nitric oxide and cytokine analysis. The cells can be used for viability assays or protein extraction for Western blotting.

Protocol 2: Nitric Oxide (NO) Determination using Griess Assay

Materials:

  • Collected cell culture supernatant

  • Griess Reagent (typically a two-part solution: Solution A - sulfanilamide in phosphoric acid, and Solution B - N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plate

Procedure:

  • Standard Curve: Prepare a standard curve of sodium nitrite in culture medium ranging from 1.56 to 100 µM.

  • Assay: In a new 96-well plate, add 50-100 µL of the collected cell culture supernatant from each well of the experimental plate.

  • Griess Reaction: Add an equal volume of Griess reagent to each well containing the supernatant and standards. If using a two-part reagent, add Solution A first, incubate for 5-10 minutes at room temperature, protected from light, then add Solution B.

  • Incubation: Incubate for 10-15 minutes at room temperature, protected from light. A color change to pink/magenta will occur in the presence of nitrite.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Determine the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Protocol 3: Cell Viability Assessment using MTT Assay

Materials:

  • Cells remaining in the experimental plate

  • MTT solution (5 mg/mL in PBS)

  • DMSO or solubilization solution

  • PBS

Procedure:

  • MTT Addition: After collecting the supernatant, wash the cells with PBS. Add 100 µL of fresh serum-free medium and 10-20 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm.

  • Calculation: Express cell viability as a percentage of the vehicle-treated control group.

Troubleshooting Guides

Griess Assay Troubleshooting
Issue Possible Cause(s) Solution(s)
High Background in Control Wells - Phenol red in culture medium.- High protein content in samples.- Contaminated reagents or water.- Use phenol red-free medium for the assay.- Deproteinize samples using a 10 kDa cutoff filter.- Use fresh, high-quality reagents and nitrite-free water.
Low or No Signal - Low nitric oxide production by cells.- Insufficient cell number or LPS stimulation.- Griess reagent has degraded.- Ensure cells are healthy and responsive to LPS. Increase cell density or LPS concentration if necessary.- Store Griess reagent components separately and protected from light. Prepare fresh working solutions.
Inconsistent Results - Inaccurate pipetting.- Bubbles in wells.- Uneven incubation time.- Use calibrated pipettes and ensure proper technique.- Be careful not to introduce bubbles when adding reagents.- Ensure all wells are incubated for the same duration.
Precipitate Formation - Incompatibility of sample components with Griess reagent.- Centrifuge samples to remove any precipitates before performing the assay.
MTT Assay Troubleshooting
Issue Possible Cause(s) Solution(s)
Low Absorbance Readings - Low cell number.- Insufficient incubation time with MTT.- Incomplete dissolution of formazan crystals.- Increase the initial cell seeding density.- Increase the MTT incubation time (can be up to 24 hours for some cell lines).- Increase shaking time or gently pipette to ensure complete dissolution of formazan crystals.
High Background Absorbance - Contamination of medium or reagents.- Phenol red or serum interference.- Use sterile techniques and check for contamination.- Use serum-free medium during the MTT incubation step.
High Variability Between Replicates - Uneven cell seeding.- Cell loss during washing steps.- Incomplete formazan solubilization.- Ensure a homogenous cell suspension before seeding.- For adherent cells, be gentle when aspirating medium. For suspension cells, add solubilization solution directly without removing the medium.- Ensure formazan is completely dissolved before reading the plate.
Compound Interference - The test compound may directly react with MTT or inhibit mitochondrial reductases.- Run a cell-free control with the compound and MTT to check for direct reaction. Consider an alternative viability assay (e.g., LDH assay).

Visualizations

experimental_workflow cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Treatment and Stimulation cluster_day3 Day 3: Data Collection and Analysis seed_cells Seed RAW 264.7 cells in 96-well plates incubate_overnight Incubate overnight (37°C, 5% CO2) seed_cells->incubate_overnight pretreat Pre-treat with this compound or vehicle (DMSO) for 1-2h stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate_24h Incubate for 24h stimulate->incubate_24h collect_supernatant Collect supernatant remaining_cells Remaining cells griess_assay Griess Assay for Nitric Oxide collect_supernatant->griess_assay elisa ELISA for Cytokines (TNF-α, IL-6) collect_supernatant->elisa mtt_assay MTT Assay for Cell Viability remaining_cells->mtt_assay

Experimental workflow for in vitro anti-inflammatory assays.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK_Akt MAPK & Akt Pathways MyD88->MAPK_Akt IKK IKK MAPK_Akt->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_inactive NF-κB (p65/p50) (Inactive) IkB->NFkB_inactive NFkB_active NF-κB (p65/p50) (Active) NFkB_inactive->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Proinflammatory_genes Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6) Nucleus->Proinflammatory_genes Dicentrine This compound Dicentrine->MyD88 Dicentrine->MAPK_Akt Dicentrine->NFkB_active Inhibits p65 phosphorylation (Ser536)

Simplified NF-κB signaling pathway and points of inhibition by this compound.

mapk_pathway cluster_note Stimulus Inflammatory Stimulus (e.g., LPS) Upstream Upstream Kinases (e.g., TAK1) Stimulus->Upstream MAP3K MAPKKK Upstream->MAP3K MAP2K MAPKK (MKK3/6, MKK4/7, MEK1/2) MAP3K->MAP2K p38 p38 MAP2K->p38 P JNK JNK MAP2K->JNK P ERK ERK1/2 MAP2K->ERK P Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors JNK->Transcription_Factors ERK->Transcription_Factors Gene_Expression Inflammatory Gene Expression Transcription_Factors->Gene_Expression Dicentrine This compound Dicentrine->p38 Inhibits Phosphorylation Dicentrine->JNK Inhibits Phosphorylation note_node *Note: Inhibition of p38 and JNK phosphorylation by dicentrine has been observed in A549 lung cancer cells. This may be cell-type specific.

Overview of the MAPK signaling cascade and potential inhibition by this compound.

References

Technical Support Center: Interpreting Mass Spectrometry Data for (+)-Dicentrine Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the mass spectrometry-based analysis of (+)-Dicentrine and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the expected metabolic transformations of this compound?

A1: Based on metabolism studies, this compound undergoes several Phase I and Phase II metabolic transformations. Phase I reactions include N-demethylation, N-oxidation, O-demethylation, O,O-demethylenation of the methylenedioxy bridge, and hydroxylation.[1] Phase II metabolism primarily involves O-glucuronidation and O-glucosylation of phenolic metabolites formed during Phase I.[1]

Q2: What are the common fragmentation patterns observed for aporphine alkaloids like this compound in positive ion mode ESI-MS/MS?

A2: Aporphine alkaloids typically exhibit characteristic fragmentation patterns in positive ion mode electrospray ionization (ESI) tandem mass spectrometry (MS/MS). The initial fragmentation often involves the loss of the amino group and its substituents.[2][3] Subsequent fragmentations can include the loss of peripheral groups such as methyl (CH3), methoxy (OCH3), or formaldehyde (CH2O) from a methylenedioxy group.[2]

Q3: My MS signal intensity is weak. What are the potential causes and solutions?

A3: Poor signal intensity in mass spectrometry can stem from several factors. Common causes include low sample concentration, inefficient ionization, or instrument contamination. To troubleshoot, ensure your sample is appropriately concentrated. Experimenting with different ionization sources (e.g., ESI, APCI) or optimizing source parameters can improve ionization efficiency. Regular tuning and calibration of the mass spectrometer are also crucial for maintaining optimal performance.

Q4: I am observing unexpected peaks in my chromatogram. How can I identify the source of these peaks?

A4: Unexpected peaks can arise from various sources, including contaminants from the sample matrix, solvents, or the LC-MS system itself. To identify the source, run a blank injection (solvent only) to check for system contamination. Review your sample preparation procedure for potential sources of contamination. If the issue persists, consider performing a thorough cleaning of the LC system and the mass spectrometer's ion source.

Q5: How can I differentiate between isomeric metabolites using mass spectrometry?

A5: Differentiating isomeric metabolites can be challenging as they have the same mass-to-charge ratio (m/z). The primary method for differentiation is through their chromatographic separation. Optimizing your liquid chromatography (LC) method to achieve baseline separation is key. Additionally, while the parent ion m/z will be the same, the fragmentation patterns in MS/MS might differ slightly depending on the position of the metabolic modification, which can aid in their identification.

Troubleshooting Guides

Issue 1: Difficulty in Identifying the [M+H]⁺ Adduct of a Suspected Metabolite
  • Symptom: The expected m/z for the protonated molecule of a predicted metabolite is not observed or is very low in intensity.

  • Possible Causes & Solutions:

    • Metabolite Concentration: The metabolite may be present at a very low concentration in the sample. Consider concentrating your sample or using a more sensitive instrument.

    • Ionization Suppression: Co-eluting matrix components can suppress the ionization of your target analyte. Improve your sample clean-up procedure or optimize your chromatographic separation to reduce matrix effects.

    • Incorrect Adduct Formation: The metabolite may be forming adducts other than [M+H]⁺, such as [M+Na]⁺ or [M+K]⁺. Look for peaks corresponding to these adducts in your mass spectrum.

    • In-source Fragmentation: The metabolite might be unstable and fragmenting in the ion source before detection. Try using softer ionization conditions (e.g., lower source temperature or voltages).

Issue 2: Ambiguous Fragmentation Patterns in MS/MS Spectra
  • Symptom: The MS/MS spectrum of a potential metabolite is complex and does not show clear, interpretable fragment ions.

  • Possible Causes & Solutions:

    • Co-eluting Compounds: If multiple compounds elute at the same time, the resulting MS/MS spectrum will be a composite of all co-eluting ions. Improve your chromatographic separation to isolate the metabolite of interest.

    • Incorrect Collision Energy: The collision energy used for fragmentation may be too high, leading to excessive fragmentation, or too low, resulting in insufficient fragmentation. Optimize the collision energy for your specific compound.

    • Complex Fragmentation Pathway: Some metabolites may have inherently complex fragmentation pathways. Refer to literature on the fragmentation of similar compounds, such as other aporphine alkaloids, to help interpret the spectrum.

Data Presentation

The following tables summarize the theoretical exact masses for the protonated molecules ([M+H]⁺) of predicted this compound metabolites and their major expected fragment ions based on common fragmentation patterns of aporphine alkaloids.

Table 1: Phase I Metabolites of this compound

Metabolite NameMetabolic TransformationMolecular FormulaTheoretical [M+H]⁺ (m/z)Expected Major Fragment Ions (m/z)
This compound-C₂₀H₂₁NO₄339.1443324.1208, 308.1259, 294.1102
N-desmethyl-dicentrineN-demethylationC₁₉H₁₉NO₄325.1287310.1052, 294.1102, 280.0946
Dicentrine N-oxideN-oxidationC₂₀H₂₁NO₅355.1392339.1443, 324.1208, 294.1102
O-desmethyl-dicentrineO-demethylationC₁₉H₁₉NO₄325.1287310.1052, 294.1102, 282.0895
Methylene-dioxy bridge openedO,O-demethylenationC₂₀H₂₃NO₆373.1525358.1290, 342.1339, 328.1183
Hydroxy-dicentrineHydroxylationC₂₀H₂₁NO₅355.1392340.1157, 324.1208, 310.1052

Table 2: Phase II Metabolites of this compound

Metabolite NameMetabolic TransformationMolecular FormulaTheoretical [M+H]⁺ (m/z)Expected Major Fragment Ions (m/z)
O-desmethyl-dicentrine-glucuronideGlucuronidationC₂₅H₂₇NO₁₀501.1635325.1287 (aglycone)
Hydroxy-dicentrine-glucuronideGlucuronidationC₂₆H₂₉NO₁₁531.1741355.1392 (aglycone)
O-desmethyl-dicentrine-glucosideGlucosylationC₂₅H₂₉NO₉487.1842325.1287 (aglycone)
Hydroxy-dicentrine-glucosideGlucosylationC₂₆H₃₁NO₁₀517.1948355.1392 (aglycone)

Experimental Protocols

Sample Preparation for In Vitro Metabolism Studies (Microsomes)
  • Incubation: Incubate this compound with liver microsomes (e.g., human, rat) in a phosphate buffer (pH 7.4) containing NADPH as a cofactor.

  • Quenching: Stop the reaction by adding a cold organic solvent, such as acetonitrile or methanol (typically 2-3 volumes). This step also serves to precipitate proteins.

  • Centrifugation: Centrifuge the quenched reaction mixture to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the parent drug and its metabolites.

  • Evaporation & Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., a mixture of the initial mobile phase) for LC-MS analysis.

Generic LC-MS/MS Method for Metabolite Analysis
  • LC Column: A reversed-phase C18 column is commonly used for the separation of alkaloids and their metabolites.

  • Mobile Phase A: Water with an additive such as 0.1% formic acid or 10 mM ammonium formate to improve ionization.

  • Mobile Phase B: Acetonitrile or methanol with the same additive as mobile phase A.

  • Gradient Elution: Start with a low percentage of mobile phase B and gradually increase the concentration to elute compounds with increasing hydrophobicity.

  • MS Ionization: Use positive ion mode electrospray ionization (ESI).

  • MS Analysis:

    • Full Scan (MS1): Acquire full scan data to detect all ions within a specified m/z range.

    • Tandem MS (MS/MS): Perform data-dependent acquisition (DDA) or targeted MS/MS on the m/z values of the expected metabolites to obtain fragmentation data for structural confirmation.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Incubation Incubation of this compound with Microsomes Quenching Reaction Quenching (Acetonitrile/Methanol) Incubation->Quenching Centrifugation Protein Precipitation & Centrifugation Quenching->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Evaporation Evaporation & Reconstitution Supernatant->Evaporation LC_Separation LC Separation (C18 Column) Evaporation->LC_Separation ESI_Ionization ESI Ionization (Positive Mode) LC_Separation->ESI_Ionization Full_Scan Full Scan MS (MS1) ESI_Ionization->Full_Scan Tandem_MS Tandem MS (MS/MS) Full_Scan->Tandem_MS Metabolite_ID Metabolite Identification (m/z and Fragmentation) Tandem_MS->Metabolite_ID Data_Interpretation Data Interpretation Metabolite_ID->Data_Interpretation

Caption: Experimental Workflow for this compound Metabolite Analysis.

fragmentation_pathway M_H [M+H]⁺ Parent Ion Loss_NH2R Loss of Amino Group and Substituent M_H->Loss_NH2R Fragment_1 Fragment Ion 1 Loss_NH2R->Fragment_1 Loss_Peripheral Loss of Peripheral Groups (e.g., -CH₃, -OCH₃, -CH₂O) Fragment_1->Loss_Peripheral Fragment_2 Fragment Ion 2 Loss_Peripheral->Fragment_2

Caption: General Fragmentation Pathway for Aporphine Alkaloids.

References

Technical Support Center: (+)-Dicentrine Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating cell line resistance to (+)-Dicentrine treatment.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is an aporphine alkaloid derived from several plant species.[1] Its anticancer effects are attributed to several mechanisms, including the inhibition of DNA topoisomerases, which leads to DNA strand breaks, and the induction of cell cycle arrest at the G1/S and G2/M phases.[2][3] Some studies also suggest that this compound can act as an antagonist for the α1-adrenoceptor and may inhibit protein disulfide isomerase (PDI) activity.[4][5] Additionally, it has shown preferential cytotoxicity towards cancer cells over-expressing the epidermal growth factor receptor (EGFR).

Q2: My cells are showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?

While specific resistance mechanisms to this compound have not been extensively documented, potential mechanisms, based on its mode of action and common drug resistance pathways, may include:

  • Overexpression of Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), can actively pump this compound out of the cell, reducing its intracellular concentration.

  • Target Alteration: Mutations in the genes encoding for DNA topoisomerases or EGFR could alter the drug-binding sites, thereby reducing the efficacy of this compound.

  • Activation of Pro-Survival Signaling Pathways: Upregulation of anti-apoptotic proteins or activation of alternative survival pathways could counteract the cytotoxic effects of this compound.

  • Increased DNA Repair Capacity: Enhanced DNA repair mechanisms could more efficiently resolve the DNA damage induced by this compound.

  • Alterations in Drug Metabolism: Changes in the expression or activity of metabolic enzymes could lead to the increased detoxification and inactivation of this compound.

Q3: How can I confirm if my cell line has developed resistance to this compound?

The development of resistance is typically confirmed by comparing the half-maximal inhibitory concentration (IC50) value of the suspected resistant cell line to the parental (sensitive) cell line. A significant increase (generally 3- to 10-fold or higher) in the IC50 value indicates the acquisition of resistance. This is determined using cell viability assays such as the MTT or MTS assay.

Troubleshooting Guides

Problem 1: Difficulty in Establishing a this compound-Resistant Cell Line

Possible Causes & Solutions

Possible Cause Suggested Solution
Initial drug concentration is too high. Start with a low concentration of this compound, typically around the IC20 (the concentration that inhibits 20% of cell growth), to allow for gradual adaptation.
Drug concentration is increased too quickly. Increase the drug concentration in small increments (e.g., 1.5- to 2-fold) only after the cells have recovered and are proliferating steadily at the current concentration.
Cell line is inherently sensitive and unable to develop resistance. Consider using a different parental cell line. Some cell lines are more prone to developing drug resistance than others.
Inconsistent cell culture maintenance. Maintain a consistent cell passage number, seeding density, and media replacement schedule. Keep detailed records of the cell culture parameters.
Contamination of cell culture. Regularly check for microbial contamination. If contamination is suspected, discard the culture and start with a fresh, uncontaminated stock.
Problem 2: Inconsistent IC50 Values in Resistant Cell Lines

Possible Causes & Solutions

Possible Cause Suggested Solution
Heterogeneous cell population. The resistant cell line may be a mixed population of cells with varying degrees of resistance. Consider performing single-cell cloning (e.g., by limiting dilution) to establish a monoclonal resistant cell line.
Loss of resistance over time. Drug resistance can sometimes be unstable. It is crucial to continuously culture the resistant cells in the presence of a maintenance concentration of this compound to maintain selective pressure.
Variability in experimental setup. Ensure consistency in all experimental parameters, including cell seeding density, drug exposure time, and assay conditions.
Issues with the drug stock solution. Prepare fresh stock solutions of this compound regularly and store them appropriately to avoid degradation.

Experimental Protocols

Protocol 1: Development of a this compound-Resistant Cell Line using the Stepwise Method

This method involves gradually exposing the parental cell line to increasing concentrations of this compound.

  • Determine the IC50 of the Parental Cell Line: Perform a dose-response experiment to determine the IC50 value of this compound for the parental cell line using a cell viability assay (e.g., MTT assay).

  • Initial Drug Exposure: Seed the parental cells at a low density and treat them with a low concentration of this compound (e.g., IC20).

  • Culture and Monitoring: Culture the cells in the presence of the drug, changing the medium every 2-3 days. Monitor the cells for signs of recovery and proliferation.

  • Dose Escalation: Once the cells have adapted and are growing steadily, subculture them and increase the concentration of this compound by 1.5- to 2-fold.

  • Repeat Dose Escalation: Repeat step 4 until the cells are able to proliferate in the presence of a significantly higher concentration of this compound compared to the parental IC50.

  • Characterization of Resistance: Once a resistant population is established, determine the new IC50 value and calculate the resistance index (RI = IC50 of resistant line / IC50 of parental line).

  • Cryopreservation: Cryopreserve the resistant cells at different passage numbers for future use.

Protocol 2: Investigating the Role of Efflux Pumps in this compound Resistance

This protocol helps to determine if the overexpression of efflux pumps contributes to the observed resistance.

  • Select an Efflux Pump Inhibitor: Choose a broad-spectrum efflux pump inhibitor, such as verapamil or cyclosporin A.

  • Determine IC50 in the Presence of the Inhibitor: Perform a dose-response experiment to determine the IC50 of this compound in the resistant cell line in both the presence and absence of a non-toxic concentration of the efflux pump inhibitor.

  • Compare IC50 Values: A significant decrease in the IC50 of this compound in the presence of the efflux pump inhibitor suggests that efflux pump activity is a major contributor to the resistance.

  • Quantitative Real-Time PCR (qRT-PCR): Measure the mRNA expression levels of genes encoding for common efflux pumps (e.g., ABCB1, ABCC1, ABCG2) in both the parental and resistant cell lines to confirm upregulation.

  • Western Blotting: Analyze the protein expression levels of the corresponding efflux pumps to confirm the qRT-PCR results.

Visualizations

experimental_workflow cluster_dev Development of Resistant Cell Line cluster_char Characterization of Resistance start Parental Cell Line ic50_parental Determine Parental IC50 start->ic50_parental treat_low Treat with low dose (e.g., IC20) of This compound ic50_parental->treat_low culture Culture and Monitor for Recovery treat_low->culture increase_dose Increase Dose (1.5-2x) culture->increase_dose Cells Recovered stable_growth Stable Growth at Higher Concentration culture->stable_growth Cells Proliferating increase_dose->culture resistant_line Resistant Cell Line stable_growth->resistant_line ic50_resistant Determine Resistant IC50 resistant_line->ic50_resistant ri Calculate Resistance Index (RI) ic50_resistant->ri mechanism Investigate Resistance Mechanisms ri->mechanism

Caption: Workflow for developing and characterizing a this compound-resistant cell line.

signaling_pathway cluster_targets Potential Cellular Targets cluster_effects Downstream Effects Dicentrine This compound EGFR EGFR Dicentrine->EGFR Inhibition Topo DNA Topoisomerases Dicentrine->Topo Inhibition PDI PDI Dicentrine->PDI Inhibition Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) EGFR->Cell_Cycle_Arrest DNA_Damage DNA Damage Topo->DNA_Damage Leads to Apoptosis Apoptosis PDI->Apoptosis DNA_Damage->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis

Caption: Potential signaling pathways affected by this compound treatment.

References

Validation & Comparative

A Comparative Analysis of (+)-Dicentrine and Bulbocapnine on Topoisomerase II Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of two aporphine alkaloids, (+)-Dicentrine and Bulbocapnine, on the activity of topoisomerase II. The information presented is based on available experimental data and is intended to inform research and drug development efforts targeting this essential enzyme.

Executive Summary

Experimental evidence demonstrates that this compound is a significant inhibitor of topoisomerase II, whereas Bulbocapnine is inactive against this enzyme.[1][2] This difference in activity is attributed to structural variations between the two molecules. Molecular modeling suggests that this compound can adopt a relatively planar conformation, a prerequisite for DNA intercalation and subsequent interference with topoisomerase II function.[1][2] In contrast, Bulbocapnine is unable to achieve this planarity due to steric hindrance, rendering it incapable of inhibiting the enzyme.[1]

Data Presentation

The following table summarizes the quantitative data on the topoisomerase II inhibitory activity of this compound and Bulbocapnine.

CompoundTarget EnzymeAssay TypeIC50ActivityReference
This compound Topoisomerase IINot Specified27 µMActive Inhibitor
Bulbocapnine Topoisomerase IIDNA Unwinding, Topoisomerase II Inhibition-Inactive

Mechanism of Action: A Structural Perspective

The differential activity of this compound and Bulbocapnine on topoisomerase II is rooted in their molecular structures. Topoisomerase II inhibitors often function as DNA intercalators, inserting themselves between the base pairs of the DNA double helix. This intercalation distorts the DNA structure and traps the topoisomerase II enzyme in a cleavage complex, leading to double-strand breaks and ultimately cell death.

For effective intercalation, a molecule must possess a planar aromatic region. While both this compound and Bulbocapnine are aporphine alkaloids, a subtle difference in their chemical structure has a profound impact on their three-dimensional shape. This compound can adopt a conformation that is sufficiently planar to allow it to intercalate into DNA. Conversely, the presence of a hydroxyl group at position 11 and the absence of a methoxyl group at position 9 in Bulbocapnine's structure introduces steric hindrance that prevents it from achieving the necessary planarity for DNA binding and subsequent topoisomerase II inhibition.

Experimental Protocols

The following are detailed descriptions of the standard experimental methodologies used to assess the activity of compounds like this compound and Bulbocapnine on topoisomerase II.

Topoisomerase II Inhibition Assay (Kinetoplast DNA Decatenation)

This assay is a hallmark method for measuring the catalytic activity of topoisomerase II. Kinetoplast DNA (kDNA) is a network of thousands of interlocked circular DNA molecules found in the mitochondria of trypanosomes. Topoisomerase II can resolve these networks by decatenating the interlocked circles.

Principle: The inhibition of topoisomerase II is measured by the reduction in the amount of decatenated kDNA minicircles.

Generalized Protocol:

  • Reaction Setup: A reaction mixture is prepared in a microcentrifuge tube containing a reaction buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, and ATP), a defined amount of kDNA (e.g., 200-300 ng), and the test compound at various concentrations.

  • Enzyme Addition: A standardized amount of purified human topoisomerase II enzyme is added to the reaction mixture.

  • Incubation: The reaction is incubated at 37°C for a specific period, typically 30 minutes, to allow for the decatenation of kDNA.

  • Reaction Termination: The reaction is stopped by the addition of a stop solution containing a detergent (e.g., SDS) and a protein-degrading enzyme (proteinase K) to remove the topoisomerase II from the DNA.

  • Agarose Gel Electrophoresis: The reaction products are separated by electrophoresis on an agarose gel. Catenated kDNA, being a large network, remains in the loading well, while the decatenated minicircles migrate into the gel.

  • Visualization and Analysis: The gel is stained with a DNA-intercalating dye (e.g., ethidium bromide) and visualized under UV light. The intensity of the bands corresponding to the decatenated minicircles is quantified to determine the extent of topoisomerase II inhibition by the test compound.

DNA Unwinding Assay

This assay is used to determine if a compound can intercalate into DNA, a common mechanism for topoisomerase II inhibition.

Principle: DNA intercalators unwind the DNA double helix. This unwinding can be detected by a change in the supercoiling of plasmid DNA in the presence of a type I topoisomerase.

Generalized Protocol:

  • Reaction Setup: A reaction mixture is prepared containing a reaction buffer, supercoiled plasmid DNA (e.g., pBR322), and the test compound at various concentrations.

  • Enzyme Addition: A type I topoisomerase (e.g., calf thymus topoisomerase I) is added to the mixture. This enzyme will relax the supercoiled plasmid DNA.

  • Incubation: The reaction is incubated at 37°C for approximately 30 minutes. In the presence of an intercalator, the DNA will be unwound, and the topoisomerase I will relax this unwound DNA, resulting in a change in its linking number.

  • Reaction Termination and Deproteinization: The reaction is stopped, and the enzyme is removed, typically by phenol-chloroform extraction.

  • Agarose Gel Electrophoresis: The resulting plasmid DNA topoisomers are separated by agarose gel electrophoresis.

  • Visualization and Analysis: The gel is stained with ethidium bromide and visualized. The degree of DNA unwinding is determined by the shift in the distribution of the DNA topoisomers. An intercalator will cause the relaxed DNA to become positively supercoiled upon removal of the compound.

Visualizations

The following diagrams illustrate the workflows of the key experimental assays described above.

experimental_workflow_kDNA cluster_reaction Enzymatic Reaction cluster_analysis Analysis kDNA Kinetoplast DNA (kDNA) Incubation Incubate with Topoisomerase II (37°C, 30 min) kDNA->Incubation Buffer Reaction Buffer + ATP Buffer->Incubation Compound Test Compound (this compound or Bulbocapnine) Compound->Incubation Termination Stop Reaction (SDS + Proteinase K) Incubation->Termination Electrophoresis Agarose Gel Electrophoresis Termination->Electrophoresis Visualization Visualize (UV) & Quantify Electrophoresis->Visualization

Caption: Workflow for the Topoisomerase II kDNA Decatenation Assay.

experimental_workflow_unwinding cluster_reaction Enzymatic Reaction cluster_analysis Analysis pDNA Supercoiled Plasmid DNA Incubation_unwind Incubate with Topoisomerase I (37°C, 30 min) pDNA->Incubation_unwind Buffer_unwind Reaction Buffer Buffer_unwind->Incubation_unwind Compound_unwind Test Compound (this compound or Bulbocapnine) Compound_unwind->Incubation_unwind Termination_unwind Stop & Deproteinize Incubation_unwind->Termination_unwind Electrophoresis_unwind Agarose Gel Electrophoresis Termination_unwind->Electrophoresis_unwind Visualization_unwind Visualize (UV) & Analyze Topoisomers Electrophoresis_unwind->Visualization_unwind

Caption: Workflow for the DNA Unwinding Assay.

Conclusion

The available data clearly indicate that this compound is an inhibitor of topoisomerase II, while Bulbocapnine is not. This difference in activity is directly linked to their respective molecular geometries, which dictates their ability to intercalate with DNA. For researchers in oncology and drug development, this structure-activity relationship provides valuable insights for the design of novel topoisomerase II inhibitors based on the aporphine alkaloid scaffold. Further investigation into analogues of this compound could lead to the development of more potent and selective anticancer agents.

References

Validating the Antinociceptive Effects of (+)-Dicentrine Through TRPA1 Channels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antinociceptive effects of the aporphine alkaloid (+)-Dicentrine, with a focus on its mechanism of action involving the Transient Receptor Potential Ankyrin 1 (TRPA1) channel. The information presented herein is based on published experimental data to support researchers in the field of pain and analgesia.

Introduction to this compound and TRPA1 in Nociception

This compound is a natural alkaloid found in several plant species.[1][2][3] It has demonstrated significant antinociceptive (pain-reducing) activity in various preclinical models of pain.[1][2] The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel primarily expressed in sensory neurons. It functions as a key sensor of noxious chemical, thermal, and mechanical stimuli, playing a crucial role in the generation of pain and neurogenic inflammation. Consequently, TRPA1 has emerged as a promising therapeutic target for the development of novel analgesics.

Emerging evidence strongly suggests that the antinociceptive properties of this compound are mediated, at least in part, through the modulation of TRPA1 channels. This guide will delve into the experimental data supporting this hypothesis, compare the effects of this compound with other known TRPA1 modulators, and provide detailed experimental protocols for key assays in this area of research.

Comparative Analysis of Antinociceptive Effects

While direct quantitative comparisons of this compound with other TRPA1 antagonists in the same head-to-head studies are limited, this section summarizes the available in vivo data for this compound and provides a comparative context with well-characterized TRPA1 antagonists like HC-030031 and A-967079.

Table 1: In Vivo Antinociceptive Effects of this compound in Inflammatory Pain Models

Pain Model Species Administration Route Dose of this compound Observed Effect Citation
CFA-induced Mechanical HypersensitivityMiceOral (p.o.)100 mg/kgReversal of mechanical hypersensitivity for up to 2 hours.
CFA-induced Cold HypersensitivityMiceOral (p.o.)100 mg/kgReversal of cold hypersensitivity.
Cinnamaldehyde-induced NociceptionMiceOral (p.o.)100 mg/kgInhibition of licking behavior (spontaneous nociception).
Cinnamaldehyde-induced NociceptionMiceIntraplantar (i.pl.)100 µ g/paw Inhibition of licking behavior (spontaneous nociception).

CFA: Complete Freund's Adjuvant, a model for chronic inflammation. Cinnamaldehyde: A selective TRPA1 agonist.

Table 2: Comparative Efficacy of Other TRPA1 Antagonists in Pain Models

Antagonist Pain Model Species Administration Route Dose Observed Effect Citation
HC-030031Paclitaxel-induced Neuropathic Pain (Tactile Allodynia)MiceIntraperitoneal (i.p.)Not Specified62% attenuation of tactile allodynia.
HC-030031CFA-induced Mechanical HypersensitivityMiceIntraplantar (i.pl.)100 µgAlleviation of behavioral mechanical hyperalgesia.
A-967079AITC-induced NociceptionMiceIntra-dorsal pawNot Specified48% reduction in pain reaction.
A-967079Formalin Test (Early Phase)MiceIntra-dorsal pawNot Specified54% reduction in pain reaction.

AITC: Allyl isothiocyanate, a selective TRPA1 agonist.

Mechanism of Action: this compound and the TRPA1 Signaling Pathway

Experimental evidence indicates that this compound selectively inhibits TRPA1-mediated nociceptive responses. In studies using animal models, this compound effectively blocked the pain-related behaviors induced by the TRPA1 agonist cinnamaldehyde. Conversely, it did not affect the nociceptive responses triggered by capsaicin, a selective activator of the TRPV1 channel, suggesting specificity for the TRPA1 pathway.

The proposed mechanism involves the direct or indirect inhibition of the TRPA1 ion channel on nociceptive sensory neurons. Activation of TRPA1 by noxious stimuli leads to an influx of cations (primarily Ca²⁺ and Na⁺), depolarization of the neuronal membrane, and the subsequent transmission of pain signals to the central nervous system. By antagonizing this channel, this compound is thought to prevent this initial signaling cascade, thereby producing its antinociceptive effects.

Below is a diagram illustrating the proposed signaling pathway.

TRPA1_Signaling_Pathway cluster_stimuli Noxious Stimuli cluster_neuron Nociceptive Sensory Neuron Inflammatory_Mediators Inflammatory Mediators TRPA1 TRPA1 Channel Inflammatory_Mediators->TRPA1 Activates Cinnamaldehyde Cinnamaldehyde Cinnamaldehyde->TRPA1 Activates Ca_Influx Ca²⁺ Influx TRPA1->Ca_Influx Leads to Dicentrine This compound Dicentrine->TRPA1 Inhibits Depolarization Membrane Depolarization Ca_Influx->Depolarization Pain_Signal Pain Signal Transmission Depolarization->Pain_Signal

Proposed mechanism of this compound's antinociceptive action via TRPA1 inhibition.

Experimental Protocols

This section outlines the methodologies for key experiments used to validate the antinociceptive effects of compounds acting on TRPA1 channels.

In Vivo Models of Nociception

This model is used to assess acute nociception mediated specifically by TRPA1 activation.

  • Animals: Male Swiss mice (25-30 g) are typically used.

  • Procedure:

    • Animals are habituated to the testing environment.

    • This compound or a vehicle control is administered via the desired route (e.g., oral gavage or intraplantar injection).

    • After a predetermined pretreatment time, a solution of cinnamaldehyde (a TRPA1 agonist) is injected into the plantar surface of the hind paw.

    • The amount of time the animal spends licking the injected paw is recorded for a set period (e.g., 5 minutes) as a measure of nociceptive behavior.

  • Data Analysis: The licking time in the treated groups is compared to the vehicle control group. A significant reduction in licking time indicates an antinociceptive effect.

This model is used to induce a persistent inflammatory state, allowing for the assessment of mechanical and thermal hypersensitivity.

  • Animals: Male mice or rats are commonly used.

  • Procedure:

    • A baseline measurement of mechanical and thermal sensitivity is taken using von Frey filaments and a hot/cold plate, respectively.

    • CFA is injected into the plantar surface of the hind paw to induce inflammation.

    • Hypersensitivity is typically assessed 24 hours or several days post-CFA injection.

    • The test compound, such as this compound, is administered, and mechanical and thermal withdrawal thresholds are measured at various time points post-treatment.

  • Data Analysis: An increase in the paw withdrawal threshold (for mechanical stimuli) or latency (for thermal stimuli) in the treated group compared to the CFA-control group indicates an anti-hyperalgesic effect.

Cell-Based Assays

This in vitro assay is used to directly measure the effect of a compound on TRPA1 channel activity in a controlled cellular environment.

  • Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human TRPA1 channel are commonly used.

  • Procedure:

    • Cells are plated in a multi-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • The test compound (this compound) is added to the cells and incubated.

    • A TRPA1 agonist (e.g., cinnamaldehyde or AITC) is then added to stimulate the channels.

    • The change in intracellular calcium concentration is measured by detecting the fluorescence intensity using a FLIPR system.

  • Data Analysis: The ability of the test compound to inhibit the agonist-induced calcium influx is quantified. From concentration-response curves, an IC50 value (the concentration of the compound that inhibits 50% of the maximal response) can be determined.

The following diagram illustrates a typical experimental workflow for validating a potential TRPA1 antagonist.

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo_acute Acute Nociception Models cluster_in_vivo_chronic Chronic Pain Models start Start: Identify Potential TRPA1 Antagonist (this compound) in_vitro In Vitro Screening (Cell-Based Assays) start->in_vitro in_vivo_acute In Vivo Acute Pain Models in_vitro->in_vivo_acute If active calcium_assay Calcium Influx Assay (FLIPR) HEK293-TRPA1 cells electrophysiology Electrophysiology (Patch Clamp) in_vivo_chronic In Vivo Chronic/Inflammatory Pain Models in_vivo_acute->in_vivo_chronic If effective cinnamaldehyde_test Cinnamaldehyde Test formalin_test Formalin Test mechanism Mechanism of Action Studies in_vivo_chronic->mechanism cfa_model CFA-Induced Inflammation neuropathic_model Neuropathic Pain Model conclusion Conclusion: Validate as TRPA1-Mediated Antinociceptive Agent mechanism->conclusion

Experimental workflow for validating a TRPA1 antagonist.

Conclusion

The available evidence strongly supports the role of this compound as an antinociceptive agent acting through the TRPA1 channel. Its efficacy in animal models of inflammatory pain, particularly its ability to block nociception induced by a TRPA1-specific agonist, makes it a compelling candidate for further investigation in the development of novel pain therapeutics. Future research should focus on determining the precise molecular interactions between this compound and the TRPA1 channel and on obtaining quantitative in vitro data, such as IC50 values, to allow for a more direct comparison with other TRPA1 antagonists in development. Such studies will be crucial for advancing our understanding of its therapeutic potential.

References

A Comparative Analysis of (+)-Dicentrine and Quinidine on Cardiac Action Potentials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the electrophysiological effects of (+)-Dicentrine and Quinidine on cardiac action potentials. The information presented is based on available experimental data to assist researchers in understanding the mechanisms of action and relative potencies of these two compounds.

Overview of Cardiac Action Potentials

The cardiac action potential is a transient change in the electrical potential across the membrane of a cardiac cell, which is essential for the coordinated contraction of the heart muscle. It is divided into five phases (0-4), each driven by the flow of specific ions through various channels.[1][2][3][4] Antiarrhythmic drugs, such as this compound and Quinidine, exert their effects by modulating these ion channels.[5]

Mechanism of Action

Quinidine , a well-characterized Class Ia antiarrhythmic agent, primarily acts by blocking the fast inward sodium current (INa), which is responsible for the rapid depolarization (Phase 0) of the cardiac action potential. This action decreases the maximum rate of depolarization (Vmax). Quinidine also blocks several potassium currents (IKr, IKs, IK1, Ito) and the L-type calcium current (ICa), leading to a prolongation of the action potential duration (APD) and the QT interval on an electrocardiogram.

This compound , an aporphine alkaloid, has demonstrated potential as an antiarrhythmic agent with a profile that includes both Class Ia and Class III antiarrhythmic actions. Similar to Quinidine, it inhibits the fast inward sodium current, thereby reducing Vmax. Additionally, this compound significantly inhibits the transient outward potassium current (Ito), contributing to the prolongation of the action potential duration.

Comparative Electrophysiological Effects

Experimental data from studies on isolated cardiac preparations provide a basis for comparing the effects of this compound and Quinidine on key parameters of the cardiac action potential.

Quantitative Data on Cardiac Action Potential Parameters

The following table summarizes the quantitative effects of this compound and Quinidine on the action potential duration at 50% repolarization (APD50) and the maximal rate of depolarization (Vmax) in rat ventricular myocytes.

CompoundConcentration (µM)APD50 (ms, mean ± SEM)Vmax (V/s, mean ± SEM)Reference
Control -38.9 ± 9.8220.5 ± 20.3
This compound 3147.8 ± 19.737.0 ± 4.0
Control -42.5 ± 5.2225.4 ± 19.5
Quinidine 3182.8 ± 15.632.2 ± 3.0

In a study on Langendorff-perfused rabbit hearts, both this compound and Quinidine were shown to increase the His-Purkinje conduction time and the ventricular effective refractory period at higher doses.

Experimental Protocols

The data presented above were obtained through specific electrophysiological techniques.

Isolated Ventricular Myocyte Electrophysiology

Objective: To measure the effects of the compounds on the action potential of single cardiac cells.

Methodology:

  • Cell Isolation: Single ventricular myocytes are isolated from animal hearts (e.g., rat) via enzymatic digestion, typically using collagenase.

  • Electrophysiological Recording: The whole-cell patch-clamp technique is employed. A glass micropipette with a very small tip is sealed onto the surface of a single myocyte. The cell membrane under the pipette tip is then ruptured to allow electrical access to the cell's interior.

  • Action Potential Measurement: In current-clamp mode, the membrane potential is recorded. Action potentials are elicited by injecting brief current pulses through the recording pipette.

  • Data Analysis: Key parameters of the action potential are measured and analyzed, including the action potential duration at different levels of repolarization (e.g., APD50, APD90) and the maximum rate of depolarization (Vmax).

  • Drug Application: The isolated myocyte is perfused with a control solution, and baseline action potentials are recorded. Subsequently, the cell is perfused with solutions containing known concentrations of the test compounds (this compound or Quinidine), and the resulting changes in action potential parameters are recorded. A washout period with the control solution is often included to assess the reversibility of the drug's effects.

Langendorff-Perfused Heart Electrophysiology

Objective: To assess the effects of the compounds on the conduction system of an intact heart.

Methodology:

  • Heart Preparation: An animal heart (e.g., rabbit) is excised and mounted on a Langendorff apparatus. The aorta is cannulated, and the heart is retrogradely perfused with a warm, oxygenated physiological solution (e.g., Tyrode's solution).

  • Electrophysiological Recording: Multiple electrodes are placed on the epicardial surface of the atria and ventricles to record electrograms. A multipolar catheter may be inserted into the right atrium and ventricle to record the His bundle electrogram.

  • Parameter Measurement: Standard electrophysiological parameters are measured, including heart rate, atrioventricular (AV) nodal conduction time (AH interval), and His-Purkinje conduction time (HV interval). Effective refractory periods of different cardiac tissues are determined by programmed electrical stimulation.

  • Drug Administration: After recording baseline measurements, the heart is perfused with solutions containing increasing concentrations of the test compounds. The electrophysiological parameters are measured at each concentration.

Visualizing Experimental Workflow and Signaling Pathways

Experimental Workflow

G Experimental Workflow for Cardiac Action Potential Analysis cluster_0 Cellular Level cluster_1 Organ Level Cell Isolation Cell Isolation Patch-Clamp Recording Patch-Clamp Recording Cell Isolation->Patch-Clamp Recording Action Potential Measurement Action Potential Measurement Patch-Clamp Recording->Action Potential Measurement Data Analysis Data Analysis Action Potential Measurement->Data Analysis Drug Application Drug Application Action Potential Measurement->Drug Application Introduce Compound Heart Perfusion Heart Perfusion Electrogram Recording Electrogram Recording Heart Perfusion->Electrogram Recording Conduction Measurement Conduction Measurement Electrogram Recording->Conduction Measurement Refractory Period Analysis Refractory Period Analysis Conduction Measurement->Refractory Period Analysis Drug Administration Drug Administration Conduction Measurement->Drug Administration Introduce Compound Drug Application->Data Analysis Drug Administration->Refractory Period Analysis

Caption: Workflow for assessing drug effects on cardiac electrophysiology.

Signaling Pathways

G Ion Channel Targets of this compound and Quinidine cluster_0 Cardiac Myocyte Na_Channel Fast Na+ Channel (INa) Phase 0 Depolarization Phase 0 Depolarization Na_Channel->Phase 0 Depolarization K_Channel_to Transient Outward K+ Channel (Ito) Phase 1 Repolarization Phase 1 Repolarization K_Channel_to->Phase 1 Repolarization K_Channel_rks Delayed Rectifier K+ Channels (IKr, IKs) Phase 3 Repolarization Phase 3 Repolarization K_Channel_rks->Phase 3 Repolarization Ca_Channel L-type Ca2+ Channel (ICa) Phase 2 Plateau Phase 2 Plateau Ca_Channel->Phase 2 Plateau Dicentrine Dicentrine Dicentrine->Na_Channel Dicentrine->K_Channel_to Quinidine Quinidine Quinidine->Na_Channel Quinidine->K_Channel_to Quinidine->K_Channel_rks Quinidine->Ca_Channel

Caption: Ion channels blocked by this compound and Quinidine.

Conclusion

Both this compound and Quinidine demonstrate significant effects on cardiac action potentials, primarily by blocking sodium channels, which slows conduction. They also both prolong the action potential duration through the inhibition of potassium currents. The available data suggests that at a concentration of 3 µM, Quinidine may have a slightly more potent effect on prolonging APD50 and a marginally stronger effect on reducing Vmax compared to this compound in rat ventricular myocytes. The broader spectrum of ion channel blockade by Quinidine, including its effects on IKr, IKs, and ICa, contributes to its well-documented pro-arrhythmic potential, such as Torsades de Pointes. Further research is warranted to fully elucidate the complete electrophysiological profile and safety of this compound in comparison to established antiarrhythmic agents like Quinidine.

References

Unveiling the Anti-Tumor Potential of (+)-Dicentrine: A Comparative Analysis Across Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Examination of the Aporphine Alkaloid's Cytotoxic Effects, Apoptotic Induction, and Cell Cycle Regulation

For researchers and scientists in the field of oncology and drug development, the quest for novel anti-tumor agents is a continuous endeavor. (+)-Dicentrine, a naturally occurring aporphine alkaloid, has emerged as a promising candidate, demonstrating significant anti-proliferative effects across a spectrum of cancer cell lines. This guide provides a comprehensive cross-validation of this compound's anti-tumor activities, presenting key experimental data in a comparative format to facilitate an objective assessment of its therapeutic potential.

Comparative Cytotoxicity of this compound

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cancer TypeCell LineIC50 (µM)Citation
Prostate CancerPC318.43[1]
Prostate CancerDU14523.53[1]
Lung AdenocarcinomaA549Not explicitly stated, but significant cytotoxicity observed at 25-40 µM[2]

Note: A study by Huang et al. (1998) identified esophageal carcinoma (HCE-6), lymphoma (Molt-4, CESS), leukemia (HL60, K562), and hepatoma (MS-G2) as highly sensitive to this compound, though specific IC50 values were not available in the reviewed literature.[3][4]

Induction of Apoptosis: A Key Mechanism of Action

A hallmark of an effective chemotherapeutic agent is its ability to induce programmed cell death, or apoptosis, in cancer cells. This compound has been shown to trigger this crucial process through various signaling pathways in different cancer cell types.

In human lung adenocarcinoma (A549) cells, this compound potentiates TNF-α-induced apoptosis. This is evidenced by a significant, dose-dependent increase in the sub-G1 cell population, which is indicative of apoptotic cells. Furthermore, this apoptotic induction is mediated by the activation of key executioner caspases, including caspase-8, caspase-9, and caspase-3.

In human promyelocytic leukemia (HL-60) cells, the apoptotic mechanism of a dicentrine analogue was found to be significantly more potent than the parent compound, suggesting that structural modifications could further enhance this pro-apoptotic activity. While direct quantitative data for apoptosis induced by this compound in HL-60 cells is not detailed in the available literature, its ability to induce apoptosis in this cell line is established.

Table 2: Quantitative Analysis of this compound-Induced Apoptosis

Cell LineTreatmentApoptotic Cell Population (% of Sub-G1)Citation
A549Control~2%
A54940 µM this compound~10%
A54925 ng/mL TNF-α~5%
A54940 µM this compound + 25 ng/mL TNF-α~25%

Cell Cycle Arrest: Halting Uncontrolled Proliferation

The disruption of the cell cycle is another critical anti-tumor strategy. This compound has been demonstrated to interfere with cell cycle progression, leading to arrest at different phases in various cancer cell lines.

In HL-60 leukemia cells, this compound induces a G2/M phase arrest. This arrest is attributed to its activity as a topoisomerase II inhibitor. By inhibiting this essential enzyme, this compound prevents the decatenation of newly replicated DNA, a crucial step for mitotic entry, thereby halting cell division at the G2/M checkpoint.

Interestingly, in A549 lung cancer cells, treatment with this compound has been associated with a significant increase in the S phase population, suggesting a different mechanism of cell cycle interference in this cell type.

Table 3: Effect of this compound on Cell Cycle Distribution

Cell LineEffectMechanismCitation
HL-60 (Leukemia)G2/M Phase ArrestInhibition of Topoisomerase II
A549 (Lung Cancer)Increase in S Phase PopulationNot fully elucidated

Note: Specific percentage distributions of cells in each phase of the cell cycle for the above-mentioned studies were not available in the reviewed literature.

Signaling Pathways Modulated by this compound

The anti-tumor effects of this compound are underpinned by its modulation of intricate intracellular signaling pathways.

Experimental Workflow for Cancer Cell Viability and Apoptosis Assays

experimental_workflow cluster_viability Cell Viability (MTT Assay) cluster_apoptosis Apoptosis Analysis (Annexin V/PI Staining) seed Seed Cancer Cells in 96-well plate treat_mtt Treat with varying concentrations of this compound seed->treat_mtt incubate_mtt Incubate for 24-72 hours treat_mtt->incubate_mtt add_mtt Add MTT reagent incubate_mtt->add_mtt incubate_formazan Incubate for 4 hours add_mtt->incubate_formazan solubilize Solubilize formazan crystals incubate_formazan->solubilize read Measure absorbance at 570 nm solubilize->read seed_apoptosis Seed Cancer Cells treat_apoptosis Treat with this compound seed_apoptosis->treat_apoptosis harvest Harvest and wash cells treat_apoptosis->harvest stain Stain with Annexin V-FITC and Propidium Iodide harvest->stain analyze Analyze by Flow Cytometry stain->analyze

Caption: Workflow for assessing cell viability and apoptosis.

In A549 lung cancer cells, this compound demonstrates a profound ability to suppress the pro-survival and metastatic signaling cascades induced by TNF-α. It achieves this by inhibiting the activation of two key transcription factors: NF-κB and AP-1. Mechanistically, this compound prevents the degradation of IκBα, the inhibitory protein of NF-κB, and curtails the nuclear translocation of the AP-1 subunit, c-Jun. The upstream regulation involves the suppression of TAK1, p38, JNK, and Akt signaling pathways.

Dicentrine's Modulation of the NF-κB and AP-1 Pathways in A549 Cells

topo_pathway dna_rep DNA Replication catenated Catenated Daughter Chromosomes dna_rep->catenated topo2 Topoisomerase II catenated->topo2 decatenated Decatenated Chromosomes topo2->decatenated g2m_arrest G2/M Arrest topo2->g2m_arrest mitosis Mitosis decatenated->mitosis apoptosis Apoptosis g2m_arrest->apoptosis dicentrine This compound dicentrine->topo2

References

Unraveling the Differential Effects of (+)-Dicentrine and its N-oxide Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of (+)-Dicentrine and its N-oxide derivatives reveals significant differences in their cytotoxic profiles against prostate cancer cells, highlighting the critical role of the N-oxide moiety and its stereochemistry in modulating biological activity. While this compound demonstrates potent anticancer effects, its N-oxide derivatives exhibit attenuated potency, offering a compelling case study in structure-activity relationships for drug development professionals.

This guide provides a detailed comparison of the pharmacological effects of the aporphine alkaloid this compound and its N-oxide derivatives, with a focus on their recently evaluated anticancer properties. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to inform future studies and therapeutic strategies.

Comparative Cytotoxicity in Prostate Cancer

Recent research has shed light on the cytotoxic effects of this compound and its two N-oxide diastereomers, (6aS,6S)-dicentrine N-oxide and (6aS,6R)-dicentrine N-oxide, against human prostate cancer cell lines, PC3 and DU145.[1] The half-maximal inhibitory concentration (IC50) values from these studies clearly indicate a marked decrease in cytotoxic potency upon N-oxidation.

CompoundCell LineIC50 (µM)
This compound PC318.43
DU14523.53
(6aS,6S)-Dicentrine N-oxide PC346.36
DU14533.85
(6aS,6R)-Dicentrine N-oxide PC3> 50
DU145> 50
Table 1: Comparative IC50 values of this compound and its N-oxide derivatives in prostate cancer cell lines after 72 hours of treatment. Data sourced from Machado, R. S. et al. (2025).[1]

The data unequivocally demonstrates that this compound is the most potent of the three compounds. The (6aS,6S)-N-oxide derivative shows a significant reduction in activity, while the (6aS,6R)-N-oxide is largely inactive at the tested concentrations. This underscores the critical influence of the stereochemistry of the N-oxide group on the molecule's anticancer efficacy.[1]

Induction of Cell Death: A Shift from Apoptosis and Necrosis to Primarily Necrosis

Beyond cytotoxicity, the mode of cell death induced by these compounds also varies significantly. This compound was found to be a potent inducer of both apoptosis and necrosis in the tested prostate cancer cell lines. In contrast, its N-oxide derivatives demonstrated a diminished capacity to induce apoptosis, with their primary mode of action appearing to be the induction of necrotic cell death.[1]

Specifically, (6aS,6S)-dicentrine N-oxide induced reduced levels of both apoptosis and necrosis in PC3 cells (a TP53-null cell line) and moderate necrosis in DU145 cells (a mutant TP53 cell line). The (6aS,6R)-dicentrine N-oxide did not induce cell death in PC3 cells but did cause necrosis in DU145 cells.[1]

Unexplored Pharmacological Profiles of N-oxide Derivatives

While this compound is known for a range of other pharmacological activities, there is currently no publicly available research on whether its N-oxide derivatives share these effects. These established activities of the parent compound include:

  • Alpha 1-Adrenoceptor Antagonism: this compound is a potent and selective antagonist of alpha 1-adrenoceptors in vascular smooth muscle.

  • Antinociceptive Effects: It has demonstrated pain-relieving properties, potentially through interaction with TRPA1 channels.

  • Ion Channel Blocking: Studies have shown that this compound can block both sodium and potassium channels.

The absence of data on the N-oxide derivatives in these areas represents a significant knowledge gap and a potential avenue for future research to fully characterize their pharmacological profiles.

Experimental Protocols

The following are summaries of the key experimental protocols employed in the comparative study of this compound and its N-oxide derivatives.

Cell Viability Assay

The cytotoxic effects of the compounds were determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Prostate cancer cells (PC3 and DU145) were seeded in 96-well plates and treated with various concentrations of this compound and its N-oxide derivatives for 72 hours. Following incubation, MTT solution was added to each well, and the resulting formazan crystals were dissolved in a solubilization solution. The absorbance was measured using a microplate reader to determine the percentage of viable cells relative to an untreated control. IC50 values were then calculated from the dose-response curves.

Apoptosis and Necrosis Detection

The induction of apoptosis and necrosis was assessed using flow cytometry with Annexin V-FITC and propidium iodide (PI) staining. Cells were treated with the respective compounds for a specified period. After treatment, the cells were harvested, washed, and stained with Annexin V-FITC and PI according to the manufacturer's protocol. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during apoptosis, while PI intercalates with the DNA of cells with compromised membrane integrity (necrotic or late apoptotic cells). The stained cells were then analyzed by flow cytometry to quantify the populations of live, early apoptotic, late apoptotic, and necrotic cells.

Gene and Protein Expression Analysis

The modulation of gene and protein expression related to the EGFR and TP53 pathways was evaluated. Following treatment with the compounds, total RNA and protein were extracted from the cells. Gene expression was analyzed by quantitative real-time PCR (qRT-PCR) using specific primers for target genes. Protein expression levels were determined by Western blotting using specific antibodies against EGFR, TP53, and related signaling proteins.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways implicated in the action of this compound and a general workflow for evaluating the anticancer activity of natural products.

EGFR_TP53_Pathway cluster_EGFR EGFR Signaling cluster_TP53 TP53 Signaling EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation/ Survival ERK->Proliferation DNA_Damage DNA Damage TP53 TP53 DNA_Damage->TP53 Cell_Cycle_Arrest Cell Cycle Arrest TP53->Cell_Cycle_Arrest Apoptosis Apoptosis TP53->Apoptosis Dicentrine This compound & Derivatives Dicentrine->EGFR Modulates Dicentrine->TP53 Modulates

Figure 1: Simplified diagram of the EGFR and TP53 signaling pathways modulated by this compound.

Anticancer_Workflow cluster_0 In Vitro Evaluation cluster_1 Data Analysis & Interpretation A Compound Isolation/ Synthesis B Cell Line Selection (e.g., PC3, DU145) A->B C Cytotoxicity Assay (e.g., MTT) B->C D IC50 Determination C->D E Mechanism of Cell Death (Apoptosis/Necrosis Assay) D->E F Molecular Target Analysis (Western Blot, qRT-PCR) E->F G Structure-Activity Relationship (SAR) F->G H Signaling Pathway Elucidation F->H

References

A Comparative Analysis of the Alpha-Adrenoceptor Antagonist Activity of (+)-Dicentrine and Prazosin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the alpha-adrenoceptor antagonist properties of the natural aporphine alkaloid, (+)-Dicentrine, and the well-established synthetic drug, Prazosin. The information presented herein is supported by experimental data to facilitate an objective evaluation of their respective pharmacological profiles.

Executive Summary

Quantitative Data Comparison

The antagonist potency of this compound and Prazosin has been determined through functional assays, with the pA2 value being a key metric. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. A higher pA2 value indicates greater antagonist potency.

CompoundAgonistPreparationpA2 ValueReference
This compound NoradrenalineRat Thoracic Aorta8.19 ± 0.09[1]
PhenylephrineRat Thoracic Aorta9.01 ± 0.10[1]
Prazosin PhenylephrineRat Thoracic Aorta10.60 ± 0.10[1]

Binding affinity studies further delineate the interaction of these antagonists with alpha-1 adrenoceptor subtypes. Prazosin is known for its high affinity across all three subtypes. While specific pKi values for this compound against the subtypes are not available, competitive binding assays have shown its affinity to be greater than that of phentolamine and rauwolscine[2].

CompoundReceptor SubtypepKi ValueReference
Prazosin α1A-adrenoceptor~9.70[3]
α1B-adrenoceptor~10.34
α1D-adrenoceptorNot explicitly stated, but known to have high affinity
This compound α1-adrenoceptor subtypesNot available

Note: The pKi value is the negative logarithm of the inhibition constant (Ki), representing the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand. A higher pKi value indicates a higher binding affinity.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these antagonists, it is essential to visualize the signaling pathway they inhibit and the experimental workflows used to characterize them.

Alpha-1 Adrenoceptor Signaling Pathway

Activation of alpha-1 adrenoceptors by agonists like norepinephrine leads to a cascade of intracellular events resulting in smooth muscle contraction. Both this compound and Prazosin act by blocking the initial step of this pathway.

alpha1_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol agonist Agonist (e.g., Norepinephrine) receptor α1-Adrenoceptor agonist->receptor Binds to g_protein Gq/11 receptor->g_protein Activates antagonist Antagonist (this compound or Prazosin) antagonist->receptor Blocks plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ er->ca2 Releases ca2->pkc Activates contraction Smooth Muscle Contraction ca2->contraction Leads to pkc->contraction Leads to

Caption: Alpha-1 adrenoceptor signaling pathway and point of antagonist action.

Experimental Workflow for Antagonist Characterization

The characterization of alpha-adrenoceptor antagonists typically involves a combination of functional assays and radioligand binding studies.

experimental_workflow cluster_functional Functional Assay (e.g., Schild Analysis) cluster_binding Radioligand Binding Assay A1 Isolate tissue (e.g., rat aorta) A2 Mount in organ bath and allow to equilibrate A1->A2 A3 Generate cumulative concentration- response curve for agonist A2->A3 A4 Incubate with antagonist (this compound or Prazosin) A3->A4 A5 Generate new agonist concentration-response curve A4->A5 A6 Repeat with multiple antagonist concentrations A5->A6 A7 Calculate pA2 value A6->A7 C1 Compare Potency and Affinity A7->C1 B1 Prepare cell membranes expressing α1-adrenoceptor subtypes B2 Incubate membranes with radioligand (e.g., [³H]-Prazosin) B1->B2 B3 Add increasing concentrations of competing antagonist B2->B3 B4 Separate bound and free radioligand (filtration) B3->B4 B5 Quantify bound radioactivity B4->B5 B6 Determine IC50 and calculate Ki/pKi values B5->B6 B6->C1

Caption: Workflow for characterizing alpha-adrenoceptor antagonists.

Experimental Protocols

Functional Antagonism Assay (Schild Analysis) in Rat Thoracic Aorta

This method is used to determine the pA2 value, a measure of the potency of a competitive antagonist.

a. Tissue Preparation:

  • Male Wistar rats are humanely euthanized.

  • The thoracic aorta is carefully dissected, cleaned of adhering connective tissue, and cut into rings of 2-3 mm in width.

  • The endothelium may be removed by gently rubbing the intimal surface.

b. Experimental Setup:

  • Aortic rings are mounted in organ baths containing Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.7), maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

  • The rings are connected to isometric force transducers to record changes in tension.

  • A resting tension of 2 g is applied, and the tissues are allowed to equilibrate for at least 60 minutes, with the bathing solution being changed every 15 minutes.

c. Protocol:

  • After equilibration, a cumulative concentration-response curve to an alpha-1 adrenoceptor agonist (e.g., phenylephrine or noradrenaline) is obtained.

  • The tissues are then washed repeatedly to allow for recovery to baseline tension.

  • A specific concentration of the antagonist (this compound or Prazosin) is added to the organ bath and allowed to incubate for a predetermined period (e.g., 30 minutes) to reach equilibrium.

  • A second cumulative concentration-response curve for the agonist is then generated in the presence of the antagonist.

  • This procedure is repeated with at least three different concentrations of the antagonist.

d. Data Analysis:

  • The dose-ratio is calculated for each antagonist concentration by dividing the EC50 of the agonist in the presence of the antagonist by the EC50 of the agonist in the absence of the antagonist.

  • A Schild plot is constructed by plotting the logarithm of (dose-ratio - 1) against the negative logarithm of the molar concentration of the antagonist.

  • The pA2 value is determined as the x-intercept of the linear regression line of the Schild plot. A slope of the regression line that is not significantly different from unity is indicative of competitive antagonism.

Radioligand Binding Assay for Alpha-1 Adrenoceptor Subtypes

This assay is used to determine the binding affinity (Ki) of a compound for specific receptor subtypes.

a. Membrane Preparation:

  • Cells stably expressing a specific human alpha-1 adrenoceptor subtype (α1A, α1B, or α1D) are harvested.

  • The cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) and centrifuged at low speed to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.

  • The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

b. Competition Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • To each well, the following are added in order:

    • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

    • A fixed concentration of a radiolabeled ligand specific for alpha-1 adrenoceptors (e.g., [³H]-Prazosin).

    • Increasing concentrations of the unlabeled competing antagonist (this compound or Prazosin).

    • The cell membrane preparation.

  • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., phentolamine).

  • The plates are incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

c. Detection and Data Analysis:

  • The incubation is terminated by rapid filtration of the assay mixture through glass fiber filters, which trap the membrane-bound radioligand.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

  • The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The pKi is the negative logarithm of the Ki.

Conclusion

This comparative guide highlights that both this compound and Prazosin are effective alpha-1 adrenoceptor antagonists. Prazosin demonstrates superior potency in functional assays and is well-documented as a high-affinity, non-selective antagonist for all alpha-1 adrenoceptor subtypes. This compound, while less potent than Prazosin, is still a potent alpha-1 blocker. Further research is warranted to fully characterize the binding affinity of this compound for the individual alpha-1 adrenoceptor subtypes to better understand its potential for subtype selectivity and its therapeutic applications.

References

Replicating the G2/M Arrest and Apoptosis Effects of (+)-Dicentrine Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (+)-Dicentrine and its synthetic analogues, focusing on their efficacy in inducing G2/M cell cycle arrest and apoptosis in cancer cells. The data presented is compiled from preclinical studies to assist researchers in evaluating and potentially replicating the anticancer effects of these compounds.

Comparative Analysis of Cytotoxicity and Biological Activity

This compound, a natural aporphine alkaloid, has demonstrated notable antitumor properties.[1] Synthetic modification of its structure has led to the development of analogues with potentially enhanced potency and efficacy. This section summarizes the available quantitative data comparing this compound to its key analogues.

Cytotoxicity Profile

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the IC50 values of this compound and its analogues across various human cancer cell lines. Analogue 1, a phenanthrene alkaloid derived from this compound, exhibits significantly more potent cytotoxic effects across multiple cell lines.[2] Other synthesized phenanthrene analogues also show strong cytotoxic effects, in some cases surpassing the parent compound.[3]

CompoundCell LineIC50 (µM)Reference
This compound HL-60 (Leukemia)11.52[2]
COLO 205 (Colon)>20[2]
Hepa-1 (Hepatoma)>20
KB (Epidermoid)>20
Analogue 1 HL-60 (Leukemia)0.41
COLO 205 (Colon)0.82
Hepa-1 (Hepatoma)1.13
KB (Epidermoid)0.95
Analogue 3 COLO 205 (Colon)1.0
Hepa-1 (Hepatoma)1.2
KB (Epidermoid)1.1
Analogue 4 COLO 205 (Colon)1.3
Hepa-1 (Hepatoma)1.5
KB (Epidermoid)1.4
Analogue 7 COLO 205 (Colon)0.9
Hepa-1 (Hepatoma)1.1
KB (Epidermoid)1.0
Analogue 8 COLO 205 (Colon)1.2
Hepa-1 (Hepatoma)1.4
KB (Epidermoid)1.3
G2/M Phase Cell Cycle Arrest

Flow cytometry analysis reveals the capacity of this compound and its analogues to arrest cancer cells in the G2/M phase of the cell cycle, preventing them from entering mitosis. Analogue 1 demonstrates a more pronounced effect on G2/M arrest in HL-60 leukemia cells compared to this compound.

CompoundConcentration (µM)Cell Line% of Cells in G2/M PhaseReference
Control -HL-6015.3
This compound 5HL-6028.7
10HL-6035.1
Analogue 1 0.25HL-6039.8
0.5HL-6052.4
Induction of Apoptosis

The induction of programmed cell death, or apoptosis, is a key mechanism of action for many anticancer agents. Analogue 1 is significantly more effective at inducing apoptosis in HL-60 cells than this compound, as quantified by both flow cytometry (sub-G1 population) and an apoptotic DNA detection ELISA assay.

CompoundConcentration (µM)Cell Line% of Apoptotic Cells (Sub-G1)Apoptotic DNA Fragments (OD 405 nm)Reference
Control -HL-602.10.12
This compound 10HL-6010.50.25
Analogue 1 0.5HL-6025.71.12

Signaling Pathways and Experimental Workflow

The biological effects of this compound analogues are mediated through complex signaling pathways. The diagrams below illustrate the key pathways involved in G2/M arrest and apoptosis, as well as a typical experimental workflow for evaluating these compounds.

G2M_Arrest_Pathway Dicentrine This compound Analogues TopoisomeraseII Topoisomerase II Dicentrine->TopoisomeraseII Inhibition DNA_Damage DNA Damage TopoisomeraseII->DNA_Damage Causes ATM_ATR ATM / ATR Kinases DNA_Damage->ATM_ATR Activates Chk1_Chk2 Chk1 / Chk2 ATM_ATR->Chk1_Chk2 Activates Cdc25 Cdc25 Phosphatase Chk1_Chk2->Cdc25 Inhibits Cdk1_CyclinB Cdk1 / Cyclin B Complex Cdc25->Cdk1_CyclinB Activates G2M_Arrest G2/M Arrest Cdk1_CyclinB->G2M_Arrest Promotes Mitosis (Inhibited)

Caption: G2/M arrest signaling pathway induced by this compound analogues.

Apoptosis_Pathway Dicentrine This compound Analogues Intrinsic Intrinsic Pathway (Mitochondrial) Dicentrine->Intrinsic Extrinsic Extrinsic Pathway (Death Receptor) Dicentrine->Extrinsic Bcl2_Family Bcl-2 Family (Bax/Bcl-2 ratio) Intrinsic->Bcl2_Family Caspase8 Caspase-8 Extrinsic->Caspase8 Activates Mitochondria Mitochondria Bcl2_Family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Apoptosis signaling pathways activated by this compound analogues.

Experimental_Workflow Start Start: Cancer Cell Lines Treatment Treat with This compound Analogues Start->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability CellCycle Cell Cycle Analysis (PI Staining, Flow Cytometry) Treatment->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI, Flow Cytometry) Treatment->Apoptosis Data Data Analysis: IC50, % Arrest, % Apoptosis Viability->Data CellCycle->Data Apoptosis->Data

Caption: General experimental workflow for evaluating this compound analogues.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols for key assays are based on standard laboratory procedures and those cited in the referenced literature.

Cell Viability (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound analogues. Replace the medium in each well with fresh medium containing the desired concentrations of the compounds. Include a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compounds as described for the cell viability assay.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation: Wash the cell pellet with ice-cold PBS and resuspend in 1 mL of ice-cold 70% ethanol, adding it dropwise while vortexing. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Assay (Annexin V/PI Staining and Flow Cytometry)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed and treat cells as described for the cell cycle analysis.

  • Cell Harvesting: Collect both floating and adherent cells.

  • Washing: Wash the cells twice with cold PBS and then resuspend in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (1 mg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Flow Cytometry: Analyze the samples by flow cytometry within one hour of staining.

  • Data Analysis: Differentiate cell populations based on their fluorescence:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

References

Independent Analysis of (+)-Dicentrine's PDI Inhibition and Comparative Review of Alternative Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

This guide provides an objective comparison of (+)-Dicentrine's reported inhibitory activity against Protein Disulfide Isomerase (PDI) alongside other known PDI inhibitors. The information is intended to support researchers and professionals in the fields of drug discovery and development in evaluating potential therapeutic candidates targeting PDI. While a study by Zhao et al. (2021) has identified this compound as a PDI inhibitor, independent verification of this specific activity in publicly available literature is not prevalent. This guide, therefore, presents the existing data on this compound and contrasts it with a range of alternative PDI inhibitors, providing a valuable resource for comparative analysis.

Comparative Analysis of PDI Inhibitors

The following table summarizes the in vitro inhibitory activity of this compound against PDI, as reported by Zhao et al. (2021), and compares it with a selection of other notable PDI inhibitors.

InhibitorChemical ClassTarget PDI Isoform(s)IC50 (µM)Assay MethodReference
This compound Aporphine AlkaloidPDI56.70Insulin Turbidity Assay[1]
DicentrinoneAporphine AlkaloidPDI43.95Insulin Turbidity Assay[1]
PACMA 31Propynoic Acid Carbamic Acid ThioesterPDIA110Insulin Aggregation Assay[2]
P1PDIA11.7Insulin Aggregation Assay[3]
E64FC26PDIA1, PDIA3, PDIA4, PDIA6, TXNDC51.9 (PDIA1)Insulin Reduction Assay[4]
KSC-34PDIA1 (a-site)3.5
ML359PDI0.25
3-MethyltoxoflavinPDI0.17
JuniferdinPDI0.156
RutinFlavonoidPDI>100Insulin Reduction Assay
QuercetinFlavonoidPDI~20
BacitracinPolypeptide AntibioticPDICompetitive Inhibitor

Experimental Protocols

A detailed understanding of the methodologies used to assess PDI inhibition is crucial for interpreting and comparing experimental data. The most commonly employed method is the insulin turbidity assay.

Insulin Turbidity Assay for PDI Reductase Activity

This assay measures the ability of PDI to reduce the disulfide bonds in insulin, leading to the aggregation of the insulin β-chain, which can be quantified by measuring the increase in turbidity at 650 nm.

Materials:

  • Human recombinant PDI

  • Insulin solution (e.g., 1 mg/mL in a suitable buffer)

  • Dithiothreitol (DTT)

  • Test inhibitor compound (e.g., this compound)

  • Assay buffer (e.g., 100 mM sodium phosphate, 2 mM EDTA, pH 7.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 650 nm

Procedure:

  • Prepare a reaction mixture containing the assay buffer, insulin, and the test inhibitor at various concentrations.

  • Initiate the reaction by adding PDI to the mixture.

  • Immediately after adding PDI, add DTT to the mixture.

  • Incubate the plate at a constant temperature (e.g., 25°C or 37°C).

  • Monitor the increase in absorbance at 650 nm over time.

  • A control reaction without the inhibitor should be run in parallel.

  • The rate of insulin aggregation is proportional to the PDI reductase activity.

  • The IC50 value is determined by plotting the percentage of PDI inhibition against the inhibitor concentration.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental process and the broader context of PDI inhibition, the following diagrams have been generated using the DOT language.

PDI_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis PDI PDI Enzyme Mix Reaction Mixture PDI->Mix Insulin Insulin Substrate Insulin->Mix Inhibitor Test Inhibitor (this compound) Inhibitor->Mix Buffer Assay Buffer Buffer->Mix Incubate Incubation Mix->Incubate Measure Measure Turbidity (OD650) Incubate->Measure Calculate Calculate IC50 Measure->Calculate

Caption: Workflow of the insulin turbidity assay for PDI inhibition.

PDI_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Inhibition cluster_stress UP Unfolded Proteins PDI PDI UP->PDI Disulfide Bond Formation/Isomerization ER_Stress ER Stress UP->ER_Stress FP Folded Proteins PDI->FP Inhibitor This compound Inhibitor->PDI Inhibition UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis

Caption: PDI's role in protein folding and the effect of inhibition.

References

A Comparative Analysis of (+)-Dicentrine and Tetrandrine from Stephania tetrandra

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent alkaloids isolated from the medicinal plant Stephania tetrandra: (+)-Dicentrine and Tetrandrine. Both compounds have garnered significant interest for their diverse pharmacological activities. This document objectively evaluates their performance based on available experimental data, details the methodologies of key experiments, and visualizes their mechanisms of action through signaling pathway diagrams.

Chemical Structures

CompoundChemical Structure
This compound this compound Structure
Tetrandrine Tetrandrine Structure

Comparative Biological Activities

While both this compound and Tetrandrine are derived from the same plant source, they exhibit distinct pharmacological profiles. The following tables summarize their comparative performance in key biological assays based on published literature.

Cytotoxic Activity

A study directly comparing the cytotoxic effects of this compound and Tetrandrine on the human hepatoma cell line HepG2 revealed that both compounds reduce cell viability in a dose-dependent manner, albeit through different mechanisms.[1][2]

CompoundCell LineAssayIC50 Value (µM)Mechanism of Action
This compound HepG2MTT Assay56.70Inhibition of Protein Disulfide Isomerase (PDI)[1][2]
Tetrandrine HepG2MTT AssayNot specified, but showed significant reduction in cell viabilityNot mediated by PDI inhibition[1]
Tetrandrine HT-29 (Colon)MTT Assay22.98 (24h), 6.87 (48h)Induction of apoptosis via Bcl-2/Caspase 3/PARP pathway, G1/S phase arrest
Tetrandrine MDA-MB-231 (Breast)MTT Assay1.18 ± 0.14 (for a derivative)Induction of apoptosis
Anti-inflammatory Activity

Direct comparative studies on the anti-inflammatory effects of this compound and Tetrandrine are limited. However, a study comparing Tetrandrine with the structurally similar alkaloid Fangchinoline provides insights into their distinct mechanisms.

CompoundModelKey Findings
This compound -Data from direct comparative studies is not readily available.
Tetrandrine Mouse ear edema induced by croton oilShowed anti-inflammatory effects.
In vitro assaysDid not inhibit cyclooxygenase. Significantly inhibited murine interleukin-5 (mIL-5) activity (95% inhibition at 12.5 µM). Showed 86% inhibition of human interleukin-6 (hIL-6) activity at 6 µM.
Fangchinoline Mouse ear edema induced by croton oilShowed anti-inflammatory effects.
In vitro assaysInhibited cyclooxygenase by 35% at 100 µM. Did not show effects on mIL-5 activity. Showed 63% inhibition of hIL-6 activity at 4 µM.
Cardiovascular Effects

Both compounds have been investigated for their effects on the cardiovascular system, with Tetrandrine being more extensively studied as a calcium channel blocker.

CompoundSystem/ModelKey Findings
This compound Rat isolated thoracic aortaPotent and selective alpha 1-adrenoceptor antagonist.
Tetrandrine Rat isolated aortaInhibited high K+ and norepinephrine-induced contractions, indicating calcium channel blocking activity.
Stroke-prone spontaneously hypertensive ratsLowered mean arterial pressure, with Tetrandrine being more potent than Fangchinoline.
Cardiac and vascular remodeling modelsReverses cardiac and vascular remodeling.
Neuroprotective Effects

Tetrandrine has been shown to exhibit neuroprotective effects in various models of neuronal injury. Data on the neuroprotective effects of this compound is less prevalent in the searched literature.

CompoundModelKey Findings
This compound -Data from direct comparative studies is not readily available.
Tetrandrine Ischemia/reperfusion-induced neuronal damage in ratsAttenuated neuronal damage by decreasing oxidative stress, apoptosis, and autophagy.
Phenobarbital-dependent and -withdrawn ratsProtected brain cells against apoptosis by regulating Bcl-2 and Bax expression.

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the known signaling pathways and mechanisms of action for this compound and Tetrandrine.

This compound Signaling and Mechanisms

Dicentrine_Pathway cluster_alpha1 Alpha-1 Adrenoceptor Blockade cluster_pdi PDI Inhibition cluster_topo Topoisomerase II Inhibition cluster_trpa1 TRPA1 Channel Interaction Dicentrine This compound Alpha1 α1-Adrenoceptor Dicentrine->Alpha1 Blocks PDI Protein Disulfide Isomerase (PDI) Dicentrine->PDI Inhibits TopoII Topoisomerase II Dicentrine->TopoII Inhibits TRPA1 TRPA1 Channel Dicentrine->TRPA1 Modulates Gq Gq protein Alpha1->Gq PLC Phospholipase C Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction PKC->Vasoconstriction Protein_Folding Protein Folding PDI->Protein_Folding Cell_Proliferation_PDI Cell Proliferation Protein_Folding->Cell_Proliferation_PDI DNA_Replication DNA Replication TopoII->DNA_Replication Cell_Cycle_Arrest G2/M Arrest DNA_Replication->Cell_Cycle_Arrest Nociception Nociception TRPA1->Nociception

Caption: Key mechanisms of this compound.

Tetrandrine Signaling and Mechanisms

Tetrandrine_Pathway cluster_calcium Calcium Channel Blockade cluster_apoptosis Induction of Apoptosis cluster_cellcycle Cell Cycle Arrest cluster_inflammation Anti-inflammatory Effects Tetrandrine Tetrandrine Ca_Channel L-type Ca²⁺ Channel Tetrandrine->Ca_Channel Blocks Bcl2 Bcl-2 Tetrandrine->Bcl2 Downregulates Bax Bax Tetrandrine->Bax Upregulates CyclinD1 Cyclin D1 Tetrandrine->CyclinD1 Downregulates CDK4 CDK4 Tetrandrine->CDK4 Downregulates IL5 IL-5 Tetrandrine->IL5 Inhibits IL6 IL-6 Tetrandrine->IL6 Inhibits Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Contraction Smooth Muscle Contraction Ca_Influx->Contraction Remodeling Cardiovascular Remodeling Ca_Influx->Remodeling Caspase3 Caspase-3 Bcl2->Caspase3 Bax->Caspase3 PARP PARP Caspase3->PARP Cleavage Apoptosis Apoptosis PARP->Apoptosis Rb pRb CyclinD1->Rb CDK4->Rb G1_S G1/S Transition Rb->G1_S Inflammation Inflammation IL5->Inflammation IL6->Inflammation

Caption: Key mechanisms of Tetrandrine.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.

Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing cell metabolic activity and, by extension, cell viability.

Materials:

  • Cells of interest

  • 96-well plates

  • Complete culture medium

  • This compound and Tetrandrine stock solutions (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound and Tetrandrine in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

  • Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium from each well. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the compound concentration.

Protein Disulfide Isomerase (PDI) Inhibition Assay (Insulin Turbidity Assay)

This assay measures the ability of a compound to inhibit the reductase activity of PDI using insulin as a substrate.

Materials:

  • Recombinant human PDI

  • Insulin solution (e.g., 1 mg/mL in a suitable buffer)

  • Dithiothreitol (DTT)

  • Assay buffer (e.g., phosphate buffer, pH 7.5)

  • This compound and Tetrandrine stock solutions

  • 96-well plate

  • Microplate reader capable of measuring absorbance at 650 nm

Procedure:

  • Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing the assay buffer, insulin, and the test compound at various concentrations.

  • Enzyme Addition: Add PDI to the wells to initiate the reaction. Include a control without PDI and a control with PDI but without the inhibitor.

  • Initiation of Reduction: Add DTT to all wells to start the reduction of insulin.

  • Turbidity Measurement: Immediately begin monitoring the increase in absorbance at 650 nm at regular intervals (e.g., every minute) for a set period (e.g., 30-60 minutes) at a constant temperature (e.g., 25°C or 37°C). The aggregation of the reduced insulin B-chain causes an increase in turbidity.

  • Data Analysis: Calculate the rate of the reaction (change in absorbance per unit time) for each concentration of the inhibitor. Determine the IC50 value of the compound for PDI inhibition.

Alpha-1 Adrenoceptor Binding Assay

This radioligand binding assay is used to determine the affinity of a compound for the alpha-1 adrenoceptor.

Materials:

  • Tissue homogenate or cell membranes expressing alpha-1 adrenoceptors (e.g., from rat liver or transfected cells)

  • Radioligand (e.g., [³H]-prazosin)

  • This compound stock solution

  • Binding buffer (e.g., Tris-HCl buffer with MgCl₂)

  • Wash buffer

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Reaction Setup: In test tubes, combine the membrane preparation, the radioligand at a fixed concentration, and varying concentrations of the unlabeled test compound (this compound).

  • Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters under vacuum to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of a known alpha-1 adrenoceptor antagonist) from the total binding. The inhibition constant (Ki) of the test compound can be calculated from the IC50 value (the concentration of the compound that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

TRPA1 Channel Activity Assay (Calcium Imaging)

This assay measures the effect of a compound on the activity of the TRPA1 ion channel by monitoring changes in intracellular calcium concentration.

Materials:

  • Cells expressing TRPA1 channels (e.g., HEK293 cells transfected with TRPA1)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • TRPA1 agonist (e.g., cinnamaldehyde)

  • This compound stock solution

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed TRPA1-expressing cells in a black, clear-bottom 96-well plate and grow to confluence.

  • Dye Loading: Load the cells with the calcium-sensitive fluorescent dye by incubating them with a solution of Fluo-4 AM and Pluronic F-127 in assay buffer for 30-60 minutes at 37°C.

  • Washing: Wash the cells with assay buffer to remove excess dye.

  • Compound Application: Add the test compound (this compound) at various concentrations to the wells and incubate for a short period.

  • Agonist Stimulation: Add a known TRPA1 agonist to the wells to stimulate channel activity.

  • Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence microplate reader or microscope. An increase in fluorescence indicates an influx of calcium and activation of the TRPA1 channel.

  • Data Analysis: Analyze the fluorescence data to determine if the test compound agonizes, antagonizes, or modulates the activity of the TRPA1 channel in response to the agonist.

Conclusion

This compound and Tetrandrine, both alkaloids from Stephania tetrandra, demonstrate a range of potent biological activities. While Tetrandrine has been more extensively studied, particularly for its anti-cancer and cardiovascular effects mediated primarily through calcium channel blockade and modulation of apoptosis and cell cycle pathways, this compound exhibits distinct mechanisms of action, including alpha-1 adrenoceptor antagonism and inhibition of PDI and topoisomerase II.

The direct comparative data on their cytotoxicity in HepG2 cells highlights these mechanistic differences. The choice between these two compounds for further drug development would depend on the specific therapeutic target and desired pharmacological profile. This guide provides a foundational comparison to aid researchers in their evaluation of these promising natural products. Further head-to-head comparative studies are warranted to fully elucidate their relative efficacy and potential therapeutic applications.

References

Safety Operating Guide

Navigating the Disposal of (+)-Dicentrine: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. While (+)-Dicentrine, a naturally occurring alkaloid, is utilized in research for its potential therapeutic effects, its proper disposal is critical due to its biological activity and the limited availability of specific toxicological and environmental impact data. In the absence of a specific Safety Data Sheet (SDS) detailing its disposal, the following procedures are based on established best practices for the management of hazardous and research-grade chemical waste.

It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with local, state, and federal regulations before proceeding with any disposal activities.

Immediate Safety and Handling Precautions

Prior to handling this compound for any purpose, including disposal, personnel must be equipped with the appropriate Personal Protective Equipment (PPE) and operate in a designated, well-ventilated area, preferably a chemical fume hood.

Safety and Handling Precautions for this compound
Personal Protective Equipment (PPE)
Gloves: Chemical-resistant gloves (e.g., nitrile) are required to prevent skin contact.
Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.
Lab Coat: A standard laboratory coat is necessary to protect skin and clothing.
Respiratory Protection: Use in a well-ventilated area. If there is a risk of generating dust or aerosols, a properly fitted respirator is recommended.
Handling Procedures
Avoid Dust Generation: Handle solid this compound carefully to minimize the creation of airborne dust.
Hand Hygiene: Thoroughly wash hands with soap and water after handling the compound.
No Consumables: Do not eat, drink, or smoke in areas where this compound is handled or stored.
Spill Management
Immediate Action: In case of a spill, alert personnel in the vicinity and evacuate if necessary.
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand). For solid spills, gently cover with a damp paper towel to prevent dust from becoming airborne.[1]
Cleanup: Carefully collect all contaminated materials into a designated, sealable hazardous waste container.[1]
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), and collect all cleaning materials as hazardous waste.[1]
Reporting: Report the spill to your institution's EHS office.

Step-by-Step Disposal Protocol for this compound

The disposal of this compound and any materials contaminated with it must be managed as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular solid waste receptacles.

Experimental Protocol: Waste Collection and Labeling
  • Waste Identification and Segregation:

    • Classify all forms of this compound waste (pure compound, solutions, contaminated labware) as "Hazardous Chemical Waste."

    • Do not mix this compound waste with other waste streams unless compatibility has been confirmed by your EHS department. Incompatible mixtures can lead to dangerous reactions.[2]

  • Container Selection:

    • Solid Waste: Use a dedicated, leak-proof, and clearly labeled hazardous waste container for solid this compound, contaminated personal protective equipment (gloves, etc.), and disposable labware (e.g., weighing boats, pipette tips). The container should be made of a material compatible with organic compounds, such as high-density polyethylene (HDPE).

    • Liquid Waste: Collect all solutions containing this compound in a separate, sealable, and clearly labeled hazardous waste container. Ensure the container material is compatible with the solvent used. Glass or HDPE containers are generally suitable. The container must have a secure, tight-fitting lid.[3]

  • Chemical Waste Labeling:

    • Immediately label the hazardous waste container upon the first addition of waste.

    • The label must include the following information:

      • The words "Hazardous Waste" prominently displayed.

      • The full chemical name: "this compound" . Avoid using abbreviations or chemical formulas.

      • An accurate estimation of the concentration and quantity of this compound and any other constituents in the container.

      • The date when waste was first added to the container (accumulation start date).

      • The name and contact information of the principal investigator or responsible personnel.

      • Appropriate hazard warnings (e.g., "Toxic"). If the hazards are not fully known, this should be indicated.

Storage and Final Disposal
  • Interim Storage:

    • Store the sealed and labeled hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.

    • This area should be away from general lab traffic and incompatible materials.

    • Liquid waste containers should be placed in secondary containment (e.g., a chemical-resistant tub or tray) to contain any potential leaks.

  • Arranging for Disposal:

    • Do not accumulate large quantities of chemical waste.

    • Once the waste container is full, or in accordance with your institution's policies, contact your EHS office to schedule a waste pickup.

    • Follow your institution's specific procedures for requesting a hazardous waste pickup, which may involve submitting an online form or a specific inventory of the waste.

    • Provide the EHS personnel with all necessary documentation and information regarding the waste.

  • Decontamination of Empty Containers:

    • Empty containers that previously held this compound must also be managed as hazardous waste unless they are properly decontaminated.

    • Triple Rinsing: To decontaminate an empty container, rinse it three times with a suitable solvent (e.g., ethanol or acetone).

    • Rinsate Collection: Collect all rinsate as hazardous liquid waste in an appropriately labeled container.

    • Disposal of Rinsed Containers: After triple rinsing, the defaced container may be disposed of as non-hazardous waste, in accordance with institutional policies. The original label must be completely removed or defaced.

Procedural Workflow for this compound Disposal

The following diagram outlines the logical steps and decision-making process for the proper disposal of this compound waste in a laboratory setting.

Dicentrine_Disposal_Workflow start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Identify Waste Type ppe->waste_type solid_waste Solid Waste (Pure compound, contaminated labware) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing this compound) waste_type->liquid_waste Liquid solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container storage Store in Designated Satellite Accumulation Area with Secondary Containment solid_container->storage liquid_container->storage full Container Full? storage->full full->storage No contact_ehs Contact EHS for Waste Pickup full->contact_ehs Yes end End: Waste Disposed by EHS contact_ehs->end

References

Personal protective equipment for handling (+)-Dicentrine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This guide is intended for informational purposes for researchers, scientists, and drug development professionals. A specific Safety Data Sheet (SDS) for (+)-Dicentrine was not located; therefore, the following guidance is based on available safety information for the enantiomer, (-)-Dicentrine, general principles of laboratory safety for handling potent pharmacological compounds, and information from SDSs of other hazardous chemicals. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to conduct a thorough risk assessment before handling this compound.

This compound is a potent aporphine alkaloid with significant biological activity, primarily as an α1-adrenoceptor antagonist.[1][2][3] Due to its pharmacological effects and potential toxicity, stringent safety protocols must be followed to minimize exposure. The enantiomer, (-)-Dicentrine, is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[4]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion. The required level of protection may vary based on the experimental scale and conditions.

SituationRequired PPE
General Laboratory Use - Nitrile rubber gloves (double-gloving recommended) - ANSI-approved chemical splash goggles - Fully buttoned lab coat
Handling Large Quantities or Splash Risk - Chemical-resistant gloves (consult manufacturer's compatibility chart) - Face shield in addition to chemical splash goggles - Chemical-resistant apron over a lab coat
Procedures with High Risk of Aerosolization (e.g., sonication, vortexing, weighing fine powder) - Use of a certified chemical fume hood is mandatory. - Respiratory protection (e.g., N95 or higher-rated respirator) may be required based on a risk assessment. Personnel must be medically cleared, fit-tested, and enrolled in the institution's Respiratory Protection Program.[5]

Full-length pants and closed-toe shoes are required at all times in the laboratory.

Hazard Summary and Precautionary Statements

Hazard ClassStatementPrecautionary Statements
Acute Oral Toxicity Harmful if swallowed.P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth.
Aquatic Toxicity Very toxic to aquatic life with long lasting effects.P273: Avoid release to the environment. P391: Collect spillage.
General Handling P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

Operational Plan: Handling this compound

1. Preparation and Engineering Controls:

  • Designated Area: Conduct all work with this compound in a designated area of the laboratory, such as a chemical fume hood, to contain any potential spills or aerosols.

  • Ventilation: Ensure adequate ventilation. For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible. Have a spill kit with appropriate absorbent materials available.

2. Handling Procedures:

  • Personal Protective Equipment: Before handling, don the appropriate PPE as outlined in the table above.

  • Weighing: Weigh solid this compound in a fume hood or a ventilated balance enclosure to prevent inhalation of fine particles.

  • Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Avoid Contact: Avoid direct contact with skin, eyes, and clothing.

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.

3. Storage:

  • Container: Store this compound in a tightly sealed, clearly labeled container. The label should include the chemical name and appropriate hazard warnings.

  • Conditions: Store in a cool, dry, and dark place. Some sources recommend storage at 0 - 4°C for the short term or -20°C for the long term.

  • Security: Store in a locked cabinet or other secure location to prevent unauthorized access.

Disposal Plan

  • Waste Collection: All waste contaminated with this compound, including disposable PPE, weighing papers, and pipette tips, must be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Chemical Waste: Unused this compound and solutions containing the compound must be disposed of as hazardous chemical waste.

  • Environmental Precaution: Do not dispose of this compound down the drain or in the regular trash. Avoid release to the environment.

  • Disposal Method: Dispose of all waste through your institution's EHS department or a licensed chemical waste disposal company.

Experimental Workflow for Handling this compound

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Conduct Risk Assessment b Prepare Designated Area (Fume Hood) a->b c Assemble PPE b->c d Don Appropriate PPE c->d e Weigh/Handle Compound in Fume Hood d->e f Perform Experiment e->f g Decontaminate Work Area f->g i Doff PPE h Segregate Hazardous Waste g->h j Dispose of Waste via EHS h->j k Wash Hands Thoroughly i->k

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(+)-Dicentrine
Reactant of Route 2
Reactant of Route 2
(+)-Dicentrine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.